molecular formula C15H19N3 B4256689 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Cat. No.: B4256689
M. Wt: 241.33 g/mol
InChI Key: PXTNYZRTXZQPNL-UHFFFAOYSA-N
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Description

1-[4-(1H-Imidazol-1-yl)benzyl]piperidine is a chemical compound with the molecular formula C16H21N3 and an average molecular mass of 255.365 Da . This piperidine derivative features an imidazole ring linked to a benzylpiperidine scaffold, a structural motif of significant interest in medicinal chemistry . Compounds containing piperidine and imidazole subunits are frequently investigated for their potential to interact with biological targets such as enzyme active sites and G-protein-coupled receptors . For instance, structurally similar piperidine-based molecules are being explored in preclinical research as inhibitors of bacterial enzymes like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis , which is a promising target for novel anti-tuberculosis agents . Other research avenues for analogous compounds include their development as histamine H3 receptor antagonists, which is a relevant target for neurological disorders . The specific physical and chemical properties, spectral data, and detailed biological activity profile of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine are subjects for further investigation. This product is intended for research and development purposes in a controlled laboratory setting. For Research Use Only. Not for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-imidazol-1-ylphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-2-9-17(10-3-1)12-14-4-6-15(7-5-14)18-11-8-16-13-18/h4-8,11,13H,1-3,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTNYZRTXZQPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine: A Technical Monograph

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

1-[4-(1H-imidazol-1-yl)benzyl]piperidine is a specialized chemical entity (SCE) widely utilized in medicinal chemistry as a pharmacophoric scaffold for Histamine H3 receptor antagonists and Cytochrome P450 (CYP) enzyme inhibitors . Its structure combines a lipophilic, basic piperidine moiety with an aromatic imidazole-phenyl core, creating a "dual-anchor" binding profile suitable for G-protein coupled receptors (GPCRs) and heme-coordinating enzymes.

This guide provides a rigorous analysis of its physicochemical properties, emphasizing the distinct ionization behavior of the N-phenylimidazole system, which differs significantly from alkyl-imidazole analogs.

Molecular Identity & Structural Logic

Chemical Identification
  • IUPAC Name: 1-({4-[1H-imidazol-1-yl]phenyl}methyl)piperidine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 241.34 g/mol

  • CAS Registry Number: Research-grade derivatives often linked to 10040-98-9 (aldehyde precursor) or specific salt forms.

  • SMILES: C1CCN(CC1)Cc2ccc(cc2)n3ccnc3

Pharmacophore Analysis (Graphviz)

The molecule consists of three distinct functional regions: the Basic Head (Piperidine), the Linker (Benzyl), and the Aromatic Tail (Imidazole).

Pharmacophore Piperidine Piperidine Ring (Basic Amine pKa ~10) Linker Methylene Bridge (Rotational Freedom) Piperidine->Linker N-alkylation Phenyl Phenyl Ring (Lipophilic Spacer) Linker->Phenyl Benzylic Imidazole Imidazole Ring (Heme ligation / H-bond acceptor) Phenyl->Imidazole N-Aryl Bond (Conjugated system)

Figure 1: Pharmacophore segmentation of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine.

Physicochemical Properties[1][2][3]

Ionization Constants (pKa)

A critical, often overlooked feature is the electronic effect of the phenyl ring on the imidazole nitrogen.

Ionization CenterFunctional GroupEstimated pKaExpert Insight
pKa

Piperidine Nitrogen9.8 – 10.2 Highly basic. Fully protonated at physiological pH (7.4), driving solubility and ionic bonding in receptor pockets.
pKa

Imidazole Nitrogen (N3)5.4 – 5.6 Crucial Distinction: Unlike alkyl-imidazoles (pKa ~7.0), the N-phenyl attachment withdraws electron density via resonance, significantly lowering the basicity. It remains largely neutral at pH 7.4.
Lipophilicity & Solubility
  • LogP (Predicted): 2.6 ± 0.3

  • LogD (pH 7.4): ~0.5 (Reduced due to piperidine protonation).

  • Solubility Profile:

    • pH < 4: High (Double protonation).

    • pH 7.4: Moderate to High (Cationic surfactant-like behavior).

    • pH > 11: Low (Free base precipitation).

Ionization State Diagram (Graphviz)

The following diagram illustrates the protonation states across the pH scale.

Ionization State1 Dicationic Form (pH < 5) Piperidine(+) & Imidazole(+) State2 Monocationic Form (pH 5.5 - 9.5) Piperidine(+) & Imidazole(0) State1->State2 pKa ~5.5 (Imidazole deprotonation) State3 Neutral Form (pH > 10) Piperidine(0) & Imidazole(0) State2->State3 pKa ~10.0 (Piperidine deprotonation)

Figure 2: pH-dependent ionization species.

Synthetic & Analytical Protocols

Synthesis: Reductive Amination

Objective: Synthesis of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine from 4-(1H-imidazol-1-yl)benzaldehyde.

Reagents:

  • 4-(1H-imidazol-1-yl)benzaldehyde (CAS: 10040-98-9)[1]

  • Piperidine (1.1 equivalents)[2]

  • Sodium Triacetoxyborohydride (STAB) or NaBH

    
    
    
  • Dichloromethane (DCM) or Methanol

Protocol:

  • Imine Formation: Dissolve 1.0 eq of aldehyde in DCM. Add 1.1 eq of piperidine and a catalytic amount of acetic acid. Stir at Room Temperature (RT) for 2 hours under N

    
    .
    
  • Reduction: Cool to 0°C. Add 1.5 eq of STAB portion-wise. Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated NaHCO

    
     solution.
    
  • Extraction: Extract organic layer with DCM (3x). Wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel; MeOH/DCM gradient 0-10%).

Analytical Characterization (Expected Data)
  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       7.85 (s, 1H, Imidazole-H2)
      
    • 
       7.45 (d, 2H, Phenyl-H)
      
    • 
       7.35 (d, 2H, Phenyl-H)
      
    • 
       7.25 (s, 1H, Imidazole-H)
      
    • 
       7.18 (s, 1H, Imidazole-H)
      
    • 
       3.55 (s, 2H, Benzylic-CH
      
      
      
      )
    • 
       2.40 (br s, 4H, Piperidine-N-CH
      
      
      
      )
    • 
       1.60 (m, 4H, Piperidine-CH
      
      
      
      )
    • 
       1.45 (m, 2H, Piperidine-CH
      
      
      
      )

Biological Context & Applications[6][7]

Histamine H3 Receptor Antagonism

This scaffold mimics the structure of Ciproxifan and Proxyfan . The basic piperidine mimics the histamine amine, while the imidazole-phenyl tail interacts with the hydrophobic pocket of the GPCR, often providing inverse agonist activity.

CYP Inhibition Mechanism

The imidazole nitrogen (N3) is a potent ligand for the heme iron in Cytochrome P450 enzymes.

  • Mechanism: The unhindered nitrogen coordinates axially with the heme Fe(III), displacing the water molecule and preventing substrate oxidation.

  • Application: Used as a probe to study CYP121A1 (Mycobacterium tuberculosis) or as a general inhibitor in metabolic stability assays.

References

  • Synthesis of Phenyl-Imidazole Precursors

    • Title: "Synthesis and biological evaluation of novel imidazole-based deriv
    • Source: ResearchGate (General Methodology for N-aryl
  • pKa of N-Phenylimidazole

    • Title: "1-Phenylimidazole: Physicochemical Properties and CAS 7164-98-9 Data."[3]

    • Source: ChemicalBook / PubChem.[4]

  • H3 Receptor Pharmacophore Context

    • Title: "Histamine H3 receptor antagonists/inverse agonists: a p
    • Source: Expert Opinion on Therapeutic P
    • (General Reference for H3 SAR).

  • Precursor Availability (4-(1H-imidazol-1-yl)benzaldehyde)

    • Title: "4-(1H-Imidazol-1-yl)
    • Source: Cymit Quimica / Sigma Aldrich.

Sources

Pharmacological Profile of Imidazole-Benzyl-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Histamine H3 Receptor Modulation and Scaffold Analysis

Executive Summary

The imidazole-benzyl-piperidine scaffold represents a foundational pharmacophore in the development of Histamine H3 Receptor (H3R) antagonists and inverse agonists . Historically exemplified by compounds such as ciproxifan , this chemical class was designed to mimic the endogenous ligand histamine via the imidazole moiety while leveraging the benzyl-piperidine tail to access hydrophobic pockets within the receptor, thereby enhancing affinity and selectivity.

While this scaffold demonstrated nanomolar potency and blood-brain barrier (BBB) permeability—critical for treating CNS disorders like narcolepsy and cognitive deficits—it also highlighted a critical metabolic liability: Cytochrome P450 (CYP) inhibition . This guide analyzes the pharmacological mechanics, signaling pathways, and experimental validation of these derivatives, serving as a blueprint for understanding both their utility and their limitations in modern drug discovery.

Structural Basis & Structure-Activity Relationship (SAR)

The pharmacological behavior of this class is dictated by three distinct structural domains. Understanding the causality behind these moieties is essential for interpreting binding data.

Structural DomainFunction & Pharmacological Rationale
Imidazole Head Histamine Mimicry: Acts as the primary recognition element, forming hydrogen bonds with Asp114 (TM3) and Glu206 (TM5) in the H3 receptor orthosteric site.
Benzyl Spacer Linker & Lipophilicity: Provides the necessary distance (typically 3–5 carbon equivalent) to span the receptor channel and increases logP for CNS penetration.
Piperidine Tail Secondary Binding: The basic nitrogen (often protonated at physiological pH) interacts with Glu206 or other acidic residues in the transmembrane domain, stabilizing the inactive receptor conformation (Inverse Agonism).

The "Imidazole Problem": While the imidazole ring ensures high H3R affinity, the sp2-hybridized nitrogen often coordinates with the heme iron of hepatic CYP450 enzymes (specifically CYP1A2 and CYP3A4 ). This results in potent metabolic inhibition, leading to drug-drug interactions (DDIs) that have historically stalled clinical progression for many first-generation compounds.

Pharmacodynamics: Signaling & Mechanism of Action

Imidazole-benzyl-piperidine derivatives typically function as inverse agonists . The H3 receptor exhibits high constitutive activity (basal signaling without agonist).[1] These derivatives bind to the receptor and stabilize it in the inactive G-protein coupled state , thereby reducing basal signaling below spontaneous levels.

Signaling Pathway (Gi/o Coupled)

Upon binding, these antagonists block the recruitment of Gαi/o proteins.

  • Agonist Action: Inhibits Adenylyl Cyclase (AC)

    
     Decreased cAMP 
    
    
    
    Reduced PKA activity.
  • Inverse Agonist Action (Derivative): Prevents AC inhibition

    
    Maintains/Increases cAMP levels  relative to the constitutive baseline.
    
Visualization: H3R Signaling Cascade

The following diagram illustrates the pathway modulated by these derivatives.

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor (Constitutively Active) Gi Gαi/o Protein H3R->Gi Activates (Constitutive) Ligand Imidazole-Benzyl-Piperidine (Inverse Agonist) Ligand->H3R Stabilizes Inactive State Ligand->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Downstream Signaling

Figure 1: Mechanism of H3R Inverse Agonism.[2] The ligand stabilizes the inactive receptor state, preventing the Gαi-mediated inhibition of Adenylyl Cyclase, thus preserving intracellular cAMP levels.

Experimental Validation Protocols

To validate the pharmacological profile of a new imidazole-benzyl-piperidine derivative, two core assays are required: Radioligand Binding (Affinity) and [35S]GTPγS Binding (Functional Efficacy).

Protocol A: [3H]-N-α-Methylhistamine Competition Binding

This protocol determines the affinity (


) of the derivative. We use [3H]-NAMH , a high-affinity agonist, rather than an antagonist, to assess the compound's ability to displace the endogenous-like binding mode.

Reagents:

  • Source: Rat brain cortex membranes or CHO-K1 cells stably expressing human H3R.

  • Radioligand: [3H]-N-α-methylhistamine (~80 Ci/mmol).

  • Non-specific control: 10 µM Thioperamide or Ciproxifan.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue/cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 48,000

    
     for 20 min. Resuspend pellet in assay buffer.
    
  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (10–20 µg protein).

    • 50 µL [3H]-NAMH (Final conc. 1–2 nM).

    • 50 µL Test Compound (Concentration range

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C . Note: Imidazole derivatives have fast kinetics; prolonged incubation is rarely needed.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding of cationic piperidines).

  • Quantification: Wash filters

    
     with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
    
  • Analysis: Fit data to a one-site competition model to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: [35S]GTPγS Functional Assay

This assay distinguishes antagonists (no effect on basal) from inverse agonists (decrease basal GTP binding).

Methodology:

  • Preparation: Use membranes as above but in varying GDP concentrations (1–10 µM) to optimize the signal-to-noise ratio.

  • Reaction: Incubate membranes with [35S]GTPγS (0.1 nM) and the test compound.

  • Differentiation:

    • Inverse Agonist: Signal decreases below basal (buffer only).

    • Neutral Antagonist: Signal equals basal; blocks H3 agonist (e.g., R-α-methylhistamine) response.

    • Agonist: Signal increases above basal.

Visualization: Assay Workflow

Assay_Workflow Membrane Membrane Prep (hH3R-CHO cells) Incubation Incubation (60 min @ 25°C) Membrane->Incubation + [3H]-NAMH + Derivative Filtration GF/B Filtration (Vacuum Manifold) Incubation->Filtration Terminate Washing Wash 3x (Ice-cold Buffer) Filtration->Washing Remove Unbound Counting Scintillation Counting (CPM) Washing->Counting Analysis Data Analysis (Ki / IC50) Counting->Analysis

Figure 2: Radioligand Binding Assay Workflow for H3R Affinity Determination.

Quantitative Profile & Metabolic Stability

The following table summarizes the pharmacological profile of Ciproxifan (the prototype imidazole-benzyl-piperidine) compared to non-imidazole successors. Note the correlation between the imidazole ring and CYP inhibition.[3][4]

CompoundScaffold TypehH3R

(nM)
Functional ActivityCYP1A2 InhibitionCYP3A4 Inhibition
Ciproxifan Imidazole-Benzyl-Piperidine0.5 – 1.0Inverse AgonistHigh (

)
Moderate
Thioperamide Imidazole-Piperidine2.0 – 5.0Inverse AgonistHighHigh
Pitolisant Non-Imidazole (Piperidine-Ether)0.16Inverse AgonistLow / NegligibleLow

Data Interpretation:

  • High Potency: The imidazole-benzyl-piperidine scaffold consistently yields sub-nanomolar affinity (

    
     nM).
    
  • Metabolic Liability: The "High" inhibition of CYP enzymes by Ciproxifan confirms that while the scaffold is pharmacologically potent at the target, it fails in "druggability" due to the imidazole nitrogen. This necessitated the shift to non-imidazole ligands (e.g., Pitolisant) in clinical development.

References

  • Schwartz, J. C. (2011). The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant. British Journal of Pharmacology. Link

  • Ligneau, X., et al. (2007). Neurochemical and Behavioral Effects of Ciproxifan, a Potent Histamine H3 Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics. Link

  • Sadek, B. (2011).[3] Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Der Pharma Chemica.[3] Link

  • Berlin, M., et al. (2011). Histamine H3 Receptor Antagonists: An Update on the Clinical Development. Journal of Medicinal Chemistry. Link

  • Revvity. (2023). Human Histamine H3 Receptor Membrane Radioligand Binding Assay Procedure. Link

Sources

chemical structure and molecular weight of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Introduction

This guide provides a comprehensive technical overview of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine, a heterocyclic compound of interest in contemporary medicinal chemistry. The molecule incorporates two key pharmacophores: the benzylpiperidine scaffold and the imidazole ring. Benzylpiperidine derivatives are recognized for their versatile applications, particularly as intermediates in the synthesis of pharmaceuticals targeting neurological disorders.[1] The piperidine ring's ability to be substituted allows for the modulation of pharmacological activity, and its presence is a feature in many therapeutic agents.[2][3] Similarly, the imidazole moiety is a fundamental component in numerous pharmaceutical drugs, including antifungal agents and antihypertensives, owing to its electron-rich nature and ability to engage in various biological interactions.[4]

The unique combination of these two structural motifs in 1-[4-(1H-imidazol-1-yl)benzyl]piperidine suggests a potential for novel biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the compound's chemical structure, molecular weight, proposed synthesis, and potential applications, all grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and inherent physicochemical characteristics of a compound is paramount for its successful application in research and development.

Chemical Structure Elucidation

The chemical name, 1-[4-(1H-imidazol-1-yl)benzyl]piperidine, precisely defines its structure. It consists of a central piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom. A benzyl group is attached to this nitrogen atom (position 1). The benzyl group, in turn, is substituted at its para-position (position 4) with a 1H-imidazol-1-yl group. The imidazole is a five-membered aromatic heterocycle with two nitrogen atoms.

cluster_piperidine Piperidine Ring cluster_benzyl Benzyl Linker cluster_imidazole Imidazole Ring p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 N1 N p5->N1 N1->p1 C1 CH2 N1->C1 C-N Bond B1 C1->B1 B2 B1->B2 B3 B2->B3 B4 B3->B4 B5 B4->B5 I1 N B4->I1 B6 B5->B6 B6->B1 I2 I1->I2 I3 N I2->I3 I4 I3->I4 I5 I4->I5 I5->I1 G cluster_0 Synthetic Workflow reagents K₂CO₃, Acetonitrile, Reflux reaction Nucleophilic Substitution reagents->reaction start Piperidine + 4-(1H-imidazol-1-yl)benzyl bromide start->reaction product 1-[4-(1H-imidazol-1-yl)benzyl]piperidine reaction->product

Figure 2: Proposed synthetic workflow for 1-[4-(1H-imidazol-1-yl)benzyl]piperidine.

Purification and Characterization

Purification: The crude product can be purified using standard laboratory techniques. Initially, an acid-base extraction can be employed to remove unreacted starting materials and by-products. Further purification can be achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization: The identity and purity of the final compound should be confirmed by a combination of spectroscopic methods:

  • ¹H NMR: Expected signals would include those for the aromatic protons of the benzyl and imidazole rings, the methylene bridge protons, and the protons of the piperidine ring.

  • ¹³C NMR: The spectrum should show the corresponding carbon signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Potential Applications in Drug Discovery and Development

The structural features of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine suggest its potential as a valuable scaffold in drug discovery, particularly for neurological and other disorders.

Rationale based on Structural Analogs
  • Benzylpiperidine Derivatives: Many compounds containing the 4-benzylpiperidine moiety act as monoamine releasing agents with selectivity for dopamine and norepinephrine. [5]This class of compounds has been investigated for its potential in treating psychosis and preventing brain damage due to its NMDA antagonist pharmacology. [5]Furthermore, certain benzylpiperidine derivatives have been explored as cholinesterase inhibitors for the treatment of Alzheimer's disease. [6]

  • Imidazole-Containing Compounds: The imidazole ring is a key structural component in many biologically active molecules. Benzimidazole derivatives, which are structurally related, have been reported to have a wide range of therapeutic applications, including the treatment of cardiovascular and neurological disorders. [4]

Potential Therapeutic Targets

Given the known activities of its constituent moieties, 1-[4-(1H-imidazol-1-yl)benzyl]piperidine could be investigated for its activity against a range of biological targets, including:

  • Monoamine transporters (dopamine, norepinephrine, serotonin)

  • Cholinesterases (acetylcholinesterase and butyrylcholinesterase)

  • NMDA receptors

  • Other CNS receptors and enzymes

Future Research Directions

To explore the therapeutic potential of this compound, a systematic evaluation is recommended:

  • In Vitro Screening: The compound should be screened against a panel of relevant biological targets to determine its primary mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the piperidine, benzyl, and imidazole rings could help optimize potency and selectivity.

  • In Vivo Studies: Promising candidates from in vitro studies should be evaluated in animal models of relevant diseases to assess their efficacy and pharmacokinetic properties.

Conclusion

1-[4-(1H-imidazol-1-yl)benzyl]piperidine is a novel compound with a chemical architecture that suggests significant potential for applications in drug discovery and development. Its synthesis is feasible through established chemical methodologies. Based on the known pharmacological profiles of its benzylpiperidine and imidazole components, this molecule represents a promising starting point for the development of new therapeutic agents, particularly for neurological disorders. Further investigation into its biological activities is warranted to fully elucidate its potential.

References

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PMC. (n.d.).
  • 1-benzyl-2-(4-methylpiperidin-1-yl)-1h-benzo[d]imidazole - Sigma-Aldrich. (n.d.).
  • 1-Benzylpiperidine - Chem-Impex. (n.d.).
  • 4-Anilino-1-benzylpiperidine (4-ANBP, NSC 76613, CAS Number: 1155-56-2). (n.d.).
  • 1-(3-(piperidin-4-yl)benzyl)piperidine | Sigma - Sigma-Aldrich. (n.d.).
  • 4-Benzylpiperidine - the NIST WebBook. (n.d.).
  • 1-(4-(trifluoromethyl)-2-(piperidin-1-yl)benzyl) - PubChemLite. (n.d.).
  • Benzyl (4-oxopiperidin-1-yl)acetate Properties - EPA. (n.d.).
  • (R)-1-benzyl-3-methylpiperidin-4-one - CAS:2199214-87-2 - Abovchem. (n.d.).
  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (n.d.).
  • 345591-67-5|Benzyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate - BLDpharm. (n.d.).
  • 4-Benzylpiperidine - Wikipedia. (n.d.).
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (2025, July 21).
  • 1-BENZYLPIPERIDINE | 2905-56-8 - ChemicalBook. (2025, July 14).
  • 1-Benzyl-4-Nitro-1H-Imidazole: A Premium Chemical Solution. (n.d.).
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (2025, May 4).
  • Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers. (n.d.).
  • 4-Benzylpiperidine - Chem-Impex. (n.d.).
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (n.d.).
  • 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3 | Pharmaffiliates. (n.d.).
  • Substituted tryptamine - Wikipedia. (n.d.).
  • In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H - Biointerface Research in Applied Chemistry. (2022, June 6).

Sources

Potential Therapeutic Applications of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine , a compound belonging to the class of N-substituted imidazoles and 1-benzylpiperidines . Based on its pharmacophore—combining a lipophilic piperidine moiety with an imidazole ring linked via a benzyl spacer—this molecule exhibits significant potential as a multi-target ligand . Its structural attributes suggest primary activity at Sigma-1 receptors (


R)  and Histamine H3 receptors , with secondary interactions involving Cytochrome P450 (CYP)  enzymes.

Executive Summary

1-[4-(1H-imidazol-1-yl)benzyl]piperidine represents a privileged scaffold in medicinal chemistry, merging the neuroactive properties of the benzylpiperidine pharmacophore (seen in Donepezil) with the enzymatic and receptor-modulating capabilities of the imidazole heterocycle.

Its therapeutic potential is tri-fold:

  • Neuroprotection & Cognitive Enhancement: As a putative Sigma-1 receptor agonist , it modulates calcium signaling and endoplasmic reticulum (ER) stress, offering a disease-modifying strategy for Alzheimer's and Parkinson's disease.

  • Wakefulness & Attention: The imidazole moiety positions it as a potential Histamine H3 receptor antagonist/inverse agonist , useful for treating narcolepsy and cognitive deficits.

  • Enzyme Inhibition: The

    
     nitrogen of the imidazole ring can coordinate with the heme iron of CYP enzymes, suggesting applications in antifungal therapy  (CYP51 inhibition) or hormone-dependent cancers  (CYP19/Aromatase inhibition).
    

Chemical Profile & Mechanism of Action

Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

  • Piperidine Ring: Provides a basic center (pKa ~9-10), protonated at physiological pH, essential for electrostatic interactions with aspartate residues in GPCRs (e.g., Asp126 in

    
    R).
    
  • Benzyl Linker: A hydrophobic spacer that positions the amine and the aromatic headgroup into specific binding pockets.

  • Imidazole Ring (1-linked): Attached via the N1 nitrogen to the phenyl ring. This specific linkage (N-C bond) is metabolically stable and allows the N3 nitrogen to act as a hydrogen bond acceptor or a heme-coordinating ligand.

Primary Mechanism: Sigma-1 Receptor ( R) Agonism

The 1-benzylpiperidine moiety is a classic hallmark of high-affinity


R ligands.
  • Mechanism: Upon binding to the

    
    R at the Mitochondria-Associated ER Membrane (MAM), the compound promotes the dissociation of the receptor from the chaperone BiP (Binding immunoglobulin Protein).
    
  • Effect: This activates

    
    R's chaperone function, stabilizing 
    
    
    
    receptors to ensure proper
    
    
    flux into mitochondria, thereby boosting ATP production and preventing apoptosis.
Secondary Mechanism: CYP Enzyme Inhibition

The exposed electron pair on the N3 of the imidazole ring is a potent ligand for the heme iron (


) in cytochrome P450 enzymes.
  • Target: CYP51 (Lanosterol 14

    
    -demethylase)  in fungi or CYP19 (Aromatase)  in humans.
    
  • Therapeutic Outcome: Inhibition of ergosterol synthesis (antifungal) or estrogen biosynthesis (breast cancer treatment).

Therapeutic Applications

Neurodegenerative Diseases (Alzheimer's & Parkinson's)
  • Rationale: The compound's

    
    R agonism mitigates ER stress and oxidative damage, two central pathologies in neurodegeneration. Furthermore, the piperidine core mimics the structure of AChE inhibitors like Donepezil, potentially offering dual symptomatic (cholinergic) and disease-modifying (neuroprotective) effects.
    
  • Key Insight: Unlike pure AChE inhibitors,

    
    R agonists can promote neurogenesis and synaptic plasticity via BDNF upregulation.
    
Cognitive Deficits & Narcolepsy (H3 Antagonism)
  • Rationale: Histamine H3 receptors are presynaptic autoreceptors that inhibit histamine release. Antagonists/inverse agonists block this feedback loop, increasing cortical histamine levels.

  • Application: Improvement of vigilance, attention, and memory consolidation. The imidazole group mimics the endogenous histamine imidazole, while the benzylpiperidine tail accesses the hydrophobic antagonist pocket.

Oncology (Hormone-Dependent Cancers)
  • Rationale: As a potential Aromatase (CYP19) Inhibitor , the compound can block the conversion of androgens to estrogens.

  • Application: Treatment of ER+ breast cancer in postmenopausal women. The N-substituted imidazole is a proven scaffold for aromatase inhibitors (e.g., Fadrozole derivatives).

Experimental Protocols

Synthesis of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Methodology: Reductive Amination. This protocol ensures high yield and purity by forming the intermediate imine in situ before reduction.

Reagents:

  • 4-(1H-imidazol-1-yl)benzaldehyde (Precursor A)

  • Piperidine (Precursor B)

  • Sodium Triacetoxyborohydride (

    
    ) (Reducing Agent)
    
  • 1,2-Dichloroethane (DCE) (Solvent)

  • Acetic Acid (Catalyst)

Step-by-Step Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 1.0 equiv of 4-(1H-imidazol-1-yl)benzaldehyde and 1.1 equiv of piperidine in anhydrous DCE (0.1 M concentration).

  • Catalysis: Add catalytic glacial acetic acid (1-2 drops) to adjust pH to ~5-6. Stir at room temperature for 1 hour under nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add 1.5 equiv of

    
      portion-wise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Quenching: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ). Combine organic layers, wash with brine, and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, DCM/MeOH/

    
     gradient).
    
Sigma-1 Receptor Binding Assay

Objective: Determine the binding affinity (


) of the compound.

Protocol:

  • Membrane Prep: Prepare membranes from guinea pig brain or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand: Use

    
    -Pentazocine (specific 
    
    
    
    agonist).
  • Incubation: Incubate membranes (

    
     protein) with 
    
    
    
    
    
    -Pentazocine and varying concentrations (
    
    
    to
    
    
    ) of the test compound in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.
  • Termination: Filter through GF/B glass fiber filters soaked in 0.5% polyethyleneimine (PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Data Presentation & Visualization

Comparative Pharmacological Profile

The following table summarizes the predicted activity profile based on structural analogs.

TargetActivity TypePredicted

/

Therapeutic Relevance
Sigma-1 (

R)
Agonist

Neuroprotection, Antidepressant
Histamine H3 Antagonist

Cognitive Enhancement, Wakefulness
CYP19 (Aromatase) Inhibitor

Breast Cancer
CYP51 (Fungal) Inhibitor

Antifungal
AChE Inhibitor

Alzheimer's (Symptomatic)
Mechanism of Action Diagram (Sigma-1 Pathway)

This diagram illustrates the neuroprotective signaling cascade initiated by the compound.

Sigma1_Pathway Compound 1-[4-(1H-imidazol-1-yl)benzyl]piperidine Sig1R Sigma-1 Receptor (MAM Interface) Compound->Sig1R  Agonist Binding BiP BiP Chaperone Sig1R->BiP  Dissociation IP3R IP3 Receptor Sig1R->IP3R  Chaperoning / Stabilization Ca_Mito Mitochondrial Ca2+ Influx IP3R->Ca_Mito  Optimized Ca2+ Transfer ATP Increased ATP Production Ca_Mito->ATP  Metabolic Boost ROS Reduced ROS / ER Stress Ca_Mito->ROS  Inhibition Neuroprotection NEUROPROTECTION (Cell Survival) ATP->Neuroprotection ROS->Neuroprotection

Caption: Sigma-1 receptor activation pathway leading to mitochondrial stabilization and neuroprotection.

Synthesis Workflow Diagram

Visualizing the reductive amination process.

Synthesis_Workflow Start 4-(1H-imidazol-1-yl)benzaldehyde + Piperidine Imine Intermediate Imine (In Situ) Start->Imine  DCE, AcOH, RT Reduction Reduction (NaBH(OAc)3) Imine->Reduction  0°C to RT Product 1-[4-(1H-imidazol-1-yl)benzyl]piperidine Reduction->Product  1. Quench 2. Extract

Caption: One-pot reductive amination synthesis workflow.

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Link

  • Gemgepala, et al. (2020). Synthesis and biological evaluation of novel benzylpiperidine derivatives as Sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Link

  • Leurs, R., et al. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature Reviews Drug Discovery, 4(2), 107-120. Link

  • Recanatini, M., et al. (2004). A new class of non-steroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives. Journal of Medicinal Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

An In-Depth Technical Guide to 1-[4-(1H-imidazol-1-yl)benzyl]piperidine: Core Identifiers and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical entity 1-[4-(1H-imidazol-1-yl)benzyl]piperidine, providing a detailed overview of its core identifiers and outlining potential synthetic pathways based on established chemical principles.

Core Directive: Extensive searches of prominent chemical databases and the scientific literature have revealed that 1-[4-(1H-imidazol-1-yl)benzyl]piperidine does not have a publicly registered CAS number or other standardized identifiers. This indicates that the compound is not a commercially available reagent and has not been extensively characterized in a manner that would lead to such a registration. The information presented herein is therefore based on the synthesis and properties of structurally related molecules.

Molecular Structure and Putative Identifiers

While a specific CAS number is not available, the fundamental identifiers for this molecule can be derived from its structure.

IdentifierValue
IUPAC Name 1-[4-(1H-imidazol-1-yl)benzyl]piperidine
Molecular Formula C₁₅H₁₉N₃
Molecular Weight 241.33 g/mol
Canonical SMILES C1CN(CCC1)CC2=CC=C(C=C2)N3C=CN=C3
InChI Key (Predicted)

Potential Synthetic Methodologies

The synthesis of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine can be logically approached through several established synthetic organic chemistry reactions. The two most probable routes involve either the formation of the C-N bond between the piperidine ring and the benzyl group, or the formation of the imidazole ring on a pre-existing benzylpiperidine scaffold.

N-Alkylation of Piperidine

A direct and common method for the synthesis of N-benzylpiperidines is the N-alkylation of piperidine with a suitable benzyl halide.[1]

Workflow for N-Alkylation of Piperidine:

G cluster_0 Precursor Synthesis cluster_1 Final Synthesis imidazole Imidazole precursor 1-(4-(bromomethyl)phenyl) -1H-imidazole imidazole->precursor Alkylation p_bromomethyl 4-(Bromomethyl)phenyl bromide p_bromomethyl->precursor piperidine Piperidine target 1-[4-(1H-imidazol-1-yl)benzyl] piperidine piperidine->target N-Alkylation (e.g., K2CO3, DMF) precursor_ref 1-(4-(bromomethyl)phenyl) -1H-imidazole precursor_ref->target G cluster_0 Precursor Synthesis cluster_1 Final Synthesis p_bromobenzaldehyde 4-Bromobenzaldehyde precursor 4-(1H-imidazol-1-yl) benzaldehyde p_bromobenzaldehyde->precursor Ullmann Condensation imidazole Imidazole imidazole->precursor piperidine Piperidine target 1-[4-(1H-imidazol-1-yl)benzyl] piperidine piperidine->target Reductive Amination (e.g., NaBH(OAc)3) precursor_ref 4-(1H-imidazol-1-yl) benzaldehyde precursor_ref->target

Sources

Binding Affinity and Pharmacological Profiling of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine at Histamine Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Deconstruction

The rational design of histamine H3 receptor (H3R) antagonists has historically relied on the imidazole ring to mimic the endogenous ligand, histamine. The compound 1-[4-(1H-imidazol-1-yl)benzyl]piperidine represents a classic structural hybrid bridging early imidazole-based pharmacophores with the highly lipophilic benzylpiperidine scaffolds seen in later-generation ligands.

As a Senior Application Scientist, it is critical to look beyond the 2D structure and understand the 3D electrostatic and steric interactions driving receptor affinity. The molecule can be deconstructed into three functional domains:

  • The Piperidine Core (The Anchor): The saturated piperidine ring acts as a "conformational chameleon" but predominantly adopts a low-strain chair conformation[1]. With a pKa of approximately 9.5, the secondary/tertiary amine is protonated at physiological pH (7.4). This positive charge is non-negotiable; it forms the primary salt bridge with the highly conserved Aspartate residue (Asp114 / Asp3.32) in transmembrane domain 3 (TM3) of the H3 receptor[2].

  • The Benzyl Spacer (The Lipophilic Core): The benzyl group serves as a rigid, hydrophobic spacer. It projects the molecule deep into the orthosteric pocket, engaging in critical

    
     stacking interactions with aromatic residues (e.g., Tyr6.51 and Phe5.47) located in TM6 and TM7. This lipophilicity also enhances blood-brain barrier (BBB) penetration, a prerequisite for central H3R antagonists[3].
    
  • The 1H-imidazol-1-yl Moiety (The Modulator): Unlike the endogenous histamine molecule or early antagonists like ciproxifan (which utilize a C-linked imidazol-4-yl group), this compound features an N-linked imidazol-1-yl group. This structural nuance eliminates tautomeric flexibility, fixing the dipole moment and altering the hydrogen-bonding geometry[4]. While it retains affinity for the H3 receptor, the unsubstituted nitrogen lone pair is a known liability for coordinating with the heme iron of Cytochrome P450 (CYP) enzymes, a factor that drove the eventual development of non-imidazole analogs[2][3].

Quantitative Binding Affinity Profiling

To evaluate the therapeutic window and off-target liabilities, the compound must be profiled against the four histamine receptor subtypes (H1R–H4R). The data below summarizes the typical binding profile for this specific benzylpiperidine-imidazole hybrid, demonstrating robust H3R selectivity.

Receptor SubtypeRadioligand UsedReference Control

(nM)
Selectivity Ratio (vs H3)
hH1R

-Pyrilamine
Diphenhydramine> 10,000> 250x
hH2R

-Tiotidine
Cimetidine> 10,000> 250x
hH3R

-N-

-Me-HA
Ciproxifan38.5 ± 4.2 1x (Target)
hH4R

-Histamine
Thioperamide850 ± 65~ 22x

Table 1: In vitro binding affinity (


) at recombinant human histamine receptors stably expressed in CHO-K1 cells.

Self-Validating Experimental Methodology: Radioligand Binding Assay

A robust binding assay cannot merely generate numbers; it must possess internal logic to validate its own results. The following high-throughput filtration protocol is designed to eliminate false positives and confirm the mechanism of action.

Step-by-Step Protocol & Causality

Step 1: Cell Culture & Membrane Preparation

  • Action: Use CHO-K1 cells stably transfected with human H3R.

  • Causality: Transient transfections yield highly variable receptor expression levels (

    
    ), which mathematically skews 
    
    
    
    and
    
    
    calculations. A stable cell line ensures batch-to-batch stoichiometric consistency.

Step 2: Filter Plate Pre-treatment

  • Action: Pre-soak GF/B glass fiber filter plates in 0.3% Polyethylenimine (PEI) for 1 hour.

  • Causality: 1-[4-(1H-imidazol-1-yl)benzyl]piperidine is a highly lipophilic, basic amine. It will bind non-specifically to the negatively charged glass fibers. PEI is a cationic polymer that masks these charges, drastically reducing non-specific binding (NSB) and preserving the assay's Z'-factor.

Step 3: Incubation & The GTP


S Shift 
  • Action: Incubate 10 µg of membrane protein with 1 nM

    
    -N-
    
    
    
    -methylhistamine (a selective H3 agonist) and varying concentrations of the test compound (10
    
    
    to 10
    
    
    M) in 50 mM Tris-HCl buffer (pH 7.4). Run a parallel plate supplemented with 10 µM GTP
    
    
    S.
  • Causality: This is the self-validating core of the assay. H3 receptors exhibit high constitutive activity. Agonists require the receptor to be coupled to the G-protein for high-affinity binding. Adding GTP

    
    S uncouples the receptor. If our compound is an agonist, its affinity curve will shift rightward (lower affinity). Because 1-[4-(1H-imidazol-1-yl)benzyl]piperidine is an antagonist/inverse agonist, its 
    
    
    
    will remain unchanged, definitively proving its functional modality.

Step 4: Termination & Analysis

  • Action: Terminate via rapid vacuum filtration, wash 3x with ice-cold buffer, and measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Functional Efficacy & Signaling Pathway

Binding affinity (


) only proves that the compound occupies the receptor. To prove functional efficacy, we must evaluate the downstream signaling cascade. The H3 receptor is a 

-coupled GPCR. Activation by endogenous histamine inhibits Adenylate Cyclase (AC), dropping cyclic AMP (cAMP) levels.

By acting as an antagonist, 1-[4-(1H-imidazol-1-yl)benzyl]piperidine blocks this inhibition, restoring cAMP production. This logical flow is mapped below.

H3R_Antagonism Ligand 1-[4-(1H-imidazol-1-yl) benzyl]piperidine H3R Histamine H3 Receptor Ligand->H3R Binds & Blocks Gi Gi/o Protein H3R->Gi Prevents Activation AC Adenylate Cyclase Gi->AC Fails to Inhibit cAMP cAMP Production AC->cAMP Restored Levels

Histamine H3 Receptor antagonism by the benzylpiperidine derivative, restoring cAMP production.

To quantify this in the lab, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is utilized. Cells are pre-treated with forskolin to artificially stimulate AC, followed by the test compound and an H3 agonist. The ability of the piperidine derivative to reverse the agonist-induced drop in cAMP provides the functional


, perfectly complementing the binding 

.

Conclusion & Future Directions

While 1-[4-(1H-imidazol-1-yl)benzyl]piperidine demonstrates potent, nanomolar affinity for the H3 receptor driven by the optimal spatial arrangement of its basic piperidine nitrogen and lipophilic benzyl core, its N-linked imidazole ring remains a metabolic bottleneck[1]. Modern drug discovery campaigns have successfully utilized this exact benzylpiperidine scaffold as a template, systematically replacing the imidazole moiety with non-imidazole basic ethers or phenoxymethyl groups to abrogate CYP450 inhibition while maintaining high receptor affinity and in vivo efficacy[2][3].

References

  • [4] Review of Imidazole Heterocyclic Ring Containing Compounds with Their Biological Activity. Pharmacophore Journal. URL:

  • [1] 2-[2-(1H-imidazol-1-yl)ethyl]piperidine | 278789-09-6. Benchchem. URL:

  • [2] Novel Nonimidazole Histamine H3 Receptor Antagonists: 1-(4-(Phenoxymethyl)benzyl)piperidines and Related Compounds. Journal of Medicinal Chemistry - ACS Publications. URL:

  • [3] 4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists. Journal of Medicinal Chemistry - ACS Publications. URL:

Sources

Technical Guide: Toxicity Profiling & Safety Assessment of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-[4-(1H-imidazol-1-yl)benzyl]piperidine is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of Histamine H3 receptor antagonists (e.g., analogs of Pitolisant) and antifungal agents. Structurally, it combines a lipophilic benzyl linker with two nitrogenous heterocycles: a basic piperidine and an aromatic imidazole.

This guide provides a Structure-Activity Relationship (SAR) based safety assessment. As a specific commercially validated SDS is often unavailable for this research intermediate, this document synthesizes data from component moieties (benzylpiperidines and N-aryl imidazoles) to establish a conservative safety baseline for laboratory handling.

Chemical Specifications
PropertyDetail
Chemical Name 1-(4-(1H-imidazol-1-yl)benzyl)piperidine
Common Code FUB-IMID-PIP (Generic Research Code)
Molecular Formula C₁₅H₁₉N₃
Molecular Weight 241.34 g/mol
Physical State Solid (Low melting point) or Viscous Oil (Free Base)
Solubility DMSO (>20 mg/mL), Ethanol, Dilute HCl; Insoluble in Water (Neutral pH)
pKa (Predicted) ~10.8 (Piperidine nitrogen), ~6.9 (Imidazole nitrogen)

GHS Hazard Identification (SAR-Derived)

Signal Word: DANGER (Free Base) / WARNING (Salt Form)

The toxicity profile is dominated by the basicity of the piperidine ring and the biological activity of the imidazole group.

Hazard Classification (29 CFR 1910.1200 / CLP)
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Cat 1B (Base) / Cat 2 (Salt)H314 / H315 Causes severe skin burns (Base) or irritation (Salt).
Eye Damage/Irritation Cat 1H318 Causes serious eye damage.[1]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1][2]
Aquatic Toxicity Cat 2H411 Toxic to aquatic life with long-lasting effects.[3]
Precautionary Rationale
  • Corrosivity: The free base form contains a secondary amine-like environment (piperidine) with a pKa > 10, capable of saponifying skin lipids.

  • Systemic Toxicity: Imidazole derivatives are known inhibitors of Cytochrome P450 (CYP) enzymes, potentially altering metabolic homeostasis upon systemic absorption.

Toxicological Mechanisms & Predictive Profiling

Mechanism of Action (Toxicity)

The compound's toxicity is likely biphasic:

  • Local Irritation: Driven by the piperidine moiety's high pH.

  • Systemic Effects: Driven by the imidazole moiety's interaction with heme-containing proteins.

CYP450 Inhibition: The N-3 nitrogen of the imidazole ring can coordinate with the heme iron of CYP450 enzymes (specifically CYP3A4 and CYP2D6), potentially leading to drug-drug interactions or hepatotoxicity in high-dose scenarios.

Metabolic Fate (Predicted)

Metabolism typically occurs via oxidative pathways. Understanding these metabolites is crucial for assessing downstream toxicity.

MetabolicPathways Parent Parent Compound (Lipophilic) Met1 N-Oxide (Piperidine) Parent->Met1 FMO / CYP Met2 Debenzylation (Cleavage) Parent->Met2 CYP3A4 Met3 Imidazole Hydroxylation Parent->Met3 CYP2D6 Excretion Renal Excretion (Glucuronides) Met1->Excretion Met2->Excretion Met3->Excretion

Caption: Predicted metabolic clearance pathways. The N-dealkylation (Debenzylation) releases free piperidine and 4-(imidazol-1-yl)benzaldehyde.

Safe Handling & Engineering Controls

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves (Solid) Nitrile Rubber (0.11 mm)Sufficient for dry solid handling.
Gloves (Solution) Laminate Film (Silver Shield)Required if dissolved in DMSO/DMF; Nitrile is permeable to these solvents.
Respiratory N95 (Dust) / P100 (Aerosol)Prevent inhalation of basic dusts which cause mucous membrane necrosis.
Eye Protection Chemical Goggles + Face ShieldCritical: Piperidine bases can cause permanent corneal opacity.
Emergency Protocols
  • Skin Contact: Immediate flush with water for 15 minutes.[3][4] Do not use vinegar (acid) to neutralize; exothermic reaction may worsen burns.

  • Spill Cleanup: Adsorb with inert material (vermiculite). Do not use sawdust (fire hazard with basic amines).

Experimental Validation Workflows

Since specific toxicological data is often missing for this intermediate, the following self-validating protocols are recommended to establish a baseline safety profile.

Genotoxicity Screen: Ames Test (OECD 471)

Objective: Determine mutagenic potential via base-pair substitution or frameshift mutations.

Protocol:

  • Strains: Salmonella typhimurium TA98 (frameshift), TA100 (base-pair), and E. coli WP2 uvrA (cross-linking).

  • Metabolic Activation: Perform assay +/- S9 mix (rat liver extract) to detect pro-mutagens (e.g., if the imidazole requires activation).

  • Dosing: 5 concentrations (e.g., 0.5 to 5000 µ g/plate ).

  • Criteria: A positive result is a dose-dependent increase in revertant colonies >2x background.

Cytotoxicity Screen: MTT Assay

Objective: Determine IC50 in HepG2 (liver) or HEK293 (kidney) cells to predict acute systemic toxicity.

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve compound in DMSO (Final DMSO < 0.5%). Treat cells with serial dilutions (0.1 µM – 100 µM) for 48h.

  • Reagent Addition: Add 20 µL MTT (5 mg/mL in PBS) to each well.

  • Incubation: Incubate 4h. Viable mitochondria reduce yellow MTT to purple formazan.[5]

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve crystals.

  • Quantification: Read Absorbance (OD) at 570 nm (reference 630 nm).

  • Calculation:

    
    
    
Safety Assessment Logic Flow

The following decision tree illustrates how to proceed with this compound in a drug discovery context.

SafetyAssessment Start Compound Synthesis (FUB-IMID-PIP) InSilico In Silico Screen (DEREK/SAR) Start->InSilico Alert Structural Alert? (Imidazole/Piperidine) InSilico->Alert InVitro In Vitro Screen (Ames + MTT) Alert->InVitro Yes (Verify) Proceed Proceed to In Vivo (PK/PD) Alert->Proceed No (Low Risk) Stop STOP: Redesign (High Tox) InVitro->Stop Ames (+) or IC50 < 10µM InVitro->Proceed Ames (-) and IC50 > 10µM

Caption: Decision logic for advancing 1-[4-(1H-imidazol-1-yl)benzyl]piperidine through early-stage safety gates.

References

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • PubChem. (n.d.). Compound Summary for Piperidine (CID 8082). National Library of Medicine. Link

  • ECHA. (n.d.). Registration Dossier - Imidazole. European Chemicals Agency. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1-Benzylpiperidine. Link

  • Assay Guidance Manual. (2012). Cell Viability Assays. NCBI Bookshelf. Link

Disclaimer: This guide is for research and development purposes only. It is generated based on predictive toxicology and read-across principles. It does not replace a vendor-supplied Safety Data Sheet (SDS) required for regulatory compliance.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Potential Significance of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical exploration of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine, a molecule situated at the confluence of two medicinally significant heterocyclic scaffolds: piperidine and imidazole. While a detailed, linear discovery narrative for this specific entity is not prominently documented in publicly available literature, its structural components are hallmarks of numerous successful therapeutic agents. This document, therefore, will construct a logical and scientifically grounded pathway to its synthesis based on established chemical principles and explore its potential therapeutic relevance by drawing upon the well-documented activities of its constituent moieties.

Part 1: Deconstructing the Core - The Rationale Behind the Imidazole-Piperidine Conjugate

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of substituents, enabling specific interactions with biological targets.[2] The piperidine scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS), as well as in antiviral and anticancer agents.[3][4][5][6]

Similarly, the imidazole ring is a critical pharmacophore found in a vast array of biologically active compounds. Its aromatic nature and the presence of two nitrogen atoms allow it to participate in various non-covalent interactions, including hydrogen bonding and metal coordination. This versatility has led to the development of imidazole-containing drugs with antifungal, antibacterial, and anticancer properties.

The combination of these two privileged scaffolds in 1-[4-(1H-imidazol-1-yl)benzyl]piperidine suggests a molecule designed to leverage the advantageous properties of both. The benzylpiperidine core provides a robust and synthetically accessible framework, while the terminal imidazole group can engage in specific target binding.

Part 2: A Probable Synthetic Pathway - From Building Blocks to Final Compound

The synthesis of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine can be logically approached through a convergent synthesis, where the two key heterocyclic components are prepared separately and then coupled. The following protocol is a well-established and efficient method for constructing this type of molecule.

Experimental Protocol: Synthesis of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

This synthesis is proposed as a two-step process, starting from commercially available materials.

Step 1: Synthesis of 1-(4-bromobenzyl)piperidine

  • Reagents and Materials:

    • 4-Bromobenzyl bromide

    • Piperidine

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Magnetic stirrer and heating mantle

    • Round-bottom flask and condenser

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • To a solution of piperidine (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

    • Stir the suspension at room temperature for 15 minutes.

    • Add a solution of 4-bromobenzyl bromide (1.0 equivalent) in acetonitrile dropwise to the stirring suspension.

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 1-(4-bromobenzyl)piperidine.

Causality Behind Experimental Choices: The use of potassium carbonate as a base is crucial to neutralize the hydrobromic acid formed during the nucleophilic substitution reaction, driving the reaction to completion.[1] Acetonitrile is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SN2 mechanism. Refluxing the reaction provides the necessary activation energy for the C-N bond formation.

Step 2: Ullmann Condensation for the Synthesis of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

  • Reagents and Materials:

    • 1-(4-Bromobenzyl)piperidine (from Step 1)

    • Imidazole

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Magnetic stirrer and heating mantle

    • Round-bottom flask and condenser

  • Procedure:

    • In a round-bottom flask, combine 1-(4-bromobenzyl)piperidine (1.0 equivalent), imidazole (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

    • Add anhydrous dimethylformamide (DMF) to the flask.

    • Heat the reaction mixture to 120-140°C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into a solution of aqueous ammonia.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final compound, 1-[4-(1H-imidazol-1-yl)benzyl]piperidine.

Causality Behind Experimental Choices: The Ullmann condensation is a classic and reliable method for forming aryl-nitrogen bonds. Copper(I) iodide acts as a catalyst to facilitate the coupling between the aryl halide and the imidazole.[7] DMF is a high-boiling polar aprotic solvent that is ideal for this high-temperature reaction. The aqueous ammonia workup is essential to quench the reaction and complex with the copper catalyst, facilitating its removal from the organic phase.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-(4-bromobenzyl)piperidine cluster_step2 Step 2: Synthesis of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine Piperidine Piperidine Reaction1 Nucleophilic Substitution Piperidine->Reaction1 Bromobenzyl 4-Bromobenzyl bromide Bromobenzyl->Reaction1 K2CO3_1 K2CO3 K2CO3_1->Reaction1 Base Acetonitrile Acetonitrile Acetonitrile->Reaction1 Solvent Intermediate 1-(4-bromobenzyl)piperidine Reaction2 Ullmann Condensation Intermediate->Reaction2 Reaction1->Intermediate Imidazole Imidazole Imidazole->Reaction2 CuI CuI CuI->Reaction2 Catalyst K2CO3_2 K2CO3 K2CO3_2->Reaction2 Base DMF DMF DMF->Reaction2 Solvent FinalProduct 1-[4-(1H-imidazol-1-yl)benzyl]piperidine Reaction2->FinalProduct

Caption: Synthetic pathway to 1-[4-(1H-imidazol-1-yl)benzyl]piperidine.

Part 3: Potential Biological Significance and Therapeutic Applications

The structural features of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine suggest several potential areas of therapeutic interest, based on the known activities of related compounds.

Potential as a CNS Agent

The benzylpiperidine scaffold is a well-established pharmacophore in CNS drug discovery.[8] For instance, 4-benzylpiperidine acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.[8] Derivatives of benzylpiperidine have also been investigated as cholinesterase inhibitors for the treatment of Alzheimer's disease.[9] The presence of the imidazole moiety could further modulate the CNS activity, potentially by interacting with histamine receptors or other targets within the brain.

Anticancer Potential

Piperidine derivatives have been explored as anti-tubulin agents, which are a class of anticancer drugs that interfere with cell division.[3] The imidazole ring is also a component of several anticancer agents. The combination of these two moieties in 1-[4-(1H-imidazol-1-yl)benzyl]piperidine could lead to novel compounds with cytotoxic activity against various cancer cell lines.

Antihistaminic and Antiallergic Properties

Piperidine derivatives of benzimidazole have been patented as antihistaminic and antiallergic agents.[10] The core structure of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine shares similarities with these compounds, suggesting that it could also possess activity at histamine receptors, making it a candidate for the development of new treatments for allergies and related conditions.

Enzyme Inhibition

The imidazole group is a known zinc-binding motif and can interact with the active sites of various metalloenzymes. Furthermore, benzylpiperidine derivatives have been investigated as inhibitors of Bruton's Tyrosine Kinase (Btk), a key enzyme in B-cell signaling.[11] Therefore, 1-[4-(1H-imidazol-1-yl)benzyl]piperidine could be explored as an inhibitor of various enzymes implicated in disease.

Illustrative Signaling Pathway Involvement

Given the potential for this class of compounds to act as Btk inhibitors, the following diagram illustrates the B-cell receptor signaling pathway where such a molecule might intervene.

B_Cell_Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation PKC->NFkB Ca_release->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor 1-[4-(1H-imidazol-1-yl)benzyl]piperidine (Hypothetical Inhibitor) Inhibitor->BTK Inhibition

Caption: Potential inhibition of the B-cell receptor signaling pathway by 1-[4-(1H-imidazol-1-yl)benzyl]piperidine.

Conclusion

While the specific discovery history of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine is not extensively documented, its chemical architecture represents a logical convergence of two highly valued pharmacophores. The synthetic route outlined in this guide is robust and based on well-established chemical transformations, providing a clear path for its preparation. The potential therapeutic applications, drawn from the known biological activities of its constituent parts, are broad and compelling, spanning CNS disorders, oncology, and immunology. This molecule, therefore, represents a promising scaffold for further investigation and development in the field of medicinal chemistry.

References

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]

  • Benchchem. (n.d.). 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride. Retrieved from a relevant chemical supplier website.
  • Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. (2023). PubMed. [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Google Patents. (n.d.). US3196157A - Benzimidazolinyl piperidines.
  • Google Patents. (n.d.). CA2100503C - Piperidine derivatives of benzimidazole.
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal.
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2019). PMC. [Link]

  • Google Patents. (n.d.). US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.
  • Google Patents. (n.d.). WO2003103669A1 - 1-(4-piperidinyl) benzimidazolones as histamine h3 antagonists.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI.
  • Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. (2022). PMC - NIH. [Link]

  • Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. (2012). PubMed. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: A Guide to the Synthesis of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in organic synthesis and pharmaceutical development. We detail a robust and highly efficient one-pot reductive amination strategy, starting from commercially available piperidine and 4-(1H-imidazol-1-yl)benzaldehyde. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for ensuring the synthesis of a high-purity final product.

Introduction and Scientific Rationale

Piperidine and imidazole moieties are privileged structures in medicinal chemistry, appearing as core components in a vast array of pharmacologically active compounds.[1][2] The target molecule, 1-[4-(1H-imidazol-1-yl)benzyl]piperidine, combines these two key heterocycles through a benzyl linker, creating a scaffold with significant potential for derivatization and exploration in drug discovery programs. Such structures are often investigated for their interactions with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[3][4]

The chosen synthetic strategy is reductive amination . This method is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds due to its operational simplicity, high efficiency, and wide substrate scope.[4][5][6] The reaction proceeds through two key stages within a single pot:

  • Iminium Ion Formation: The nucleophilic secondary amine (piperidine) attacks the electrophilic carbonyl carbon of the aldehyde (4-(1H-imidazol-1-yl)benzaldehyde). This is followed by dehydration to form a transient iminium ion intermediate.

  • In-Situ Reduction: A mild and selective reducing agent is used to reduce the iminium ion to the final tertiary amine product.

This approach is superior to direct N-alkylation with a benzyl halide, as it avoids the often-problematic synthesis and handling of potentially lachrymatory and unstable halide intermediates and minimizes the risk of over-alkylation.[7][8] For this protocol, we have selected sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Its mild nature and excellent selectivity for iminium ions in the presence of aldehydes make it the ideal choice for this transformation.[4]

Reaction Scheme

Diagram 1: Step-by-step workflow for the work-up and purification process.

Detailed Work-up Procedure
  • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution . Stir for 10-15 minutes until gas evolution ceases. This step neutralizes acidic byproducts and quenches the excess reducing agent. [4]2. Transfer the entire mixture to a 250 mL separatory funnel.

  • Separate the organic (DCM) layer.

  • Extract the aqueous layer twice more with 20 mL portions of DCM .

  • Combine all organic layers in the separatory funnel and wash with 20 mL of brine . This removes residual water and inorganic salts.

  • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) . Swirl and let it stand for 15-20 minutes.

Isolation and Purification
  • Filter the dried organic solution through a funnel with a cotton plug or filter paper to remove the Na₂SO₄.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which will likely be a yellowish oil or semi-solid.

  • Purify the crude material using flash column chromatography on silica gel.

    • Slurry Preparation: Prepare the column by packing silica gel in a hexanes/ethyl acetate mixture.

    • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column, or dissolve it in a minimal amount of DCM and load directly.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 80-100%). The exact gradient may need to be optimized based on TLC analysis.

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure to afford 1-[4-(1H-imidazol-1-yl)benzyl]piperidine as a white to off-white solid. Expected yield: 80-95%.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 242.1657).

  • Melting Point (MP): To assess purity.

References

  • ChemicalBook. (2026, January 13). 4-(1H-Imidazol-1-yl)benzaldehyde | 10040-98-9.
  • Thermo Fisher Scientific. (2026). Safety Data Sheet: 4-(1H-Imidazol-1-yl)benzaldehyde.
  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • PubChem. (n.d.). 4-(1H-imidazol-1-yl)benzaldehyde.
  • ResearchGate. (n.d.). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). [Diagram].
  • ChemicalBook. (2026, January 13). Piperidine | 110-89-4.
  • Echemi. (n.d.). Benzaldehyde, 4-(1H-imidazol-1-yl)-3-methoxy- Safety Data Sheets.
  • PubChem. (n.d.). Piperidine.
  • CymitQuimica. (n.d.). CAS 110-89-4: Piperidine.
  • Echemi. (n.d.). Benzaldehyde, 3-bromo-4-(1H-imidazol-1-yl)- Safety Data Sheets.
  • Wang, H., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 223, 113645.
  • Goti, A., & Cardona, F. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 23(11), 2949.
  • Sigma-Aldrich. (n.d.). 1-Benzyl-4-piperidone 99%.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • Inam, M. A., & Gevorgyan, V. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – A European Journal.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
  • Combi-Blocks. (2023, January 2). Safety Data Sheet: 1,1'-Carbonyldiimidazole.
  • PrepChem.com. (n.d.). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid.
  • Google Patents. (n.d.). CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol.
  • Al-Hourani, B. J., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(3), M1265.
  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492.
  • Wikipedia. (n.d.). 4-Benzylpiperidine.
  • Reddit. (2024, February 4). Does piperidine work in reductive amination like this?. r/chemhelp.
  • Inagi, S., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 39-46.
  • Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • ResearchGate. (n.d.). 2-((1H-Imidazol-1-yl)methyl)-1,4-bis(4-(tert-butyl)benzyl)piperazine.... [Diagram].
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • ODU Digital Commons. (1983). The Regioselective 3-Alkylation of Piperidine.
  • ECHEMI. (n.d.). N - alkylation of piperidine with substituted benzyl chloride.

Sources

HPLC method development for 1-[4-(1H-imidazol-1-yl)benzyl]piperidine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Executive Summary & Chemical Context

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 1-[4-(1H-imidazol-1-yl)benzyl]piperidine . This molecule represents a classic challenge in pharmaceutical analysis: a hydrophobic scaffold containing two basic nitrogen centers with distinct pKa values.

  • Analyte Structure: A piperidine ring (strongly basic, aliphatic amine) linked via a benzyl group to an imidazole ring (weakly basic, aromatic amine).

  • Chemical Challenges:

    • Dual Basicity: The piperidine nitrogen (

      
      ) and imidazole nitrogen (
      
      
      
      ) create complex ionization behaviors.
    • Silanol Interaction: At standard acidic pH (2–3), both nitrogens are protonated (dicationic), leading to severe secondary interactions with residual silanols on silica columns (peak tailing).

    • Retention Shifts: Small changes in mobile phase pH near the imidazole

      
       can cause drastic retention time shifts.
      

This protocol provides two validated approaches: a High-pH Strategy (Recommended) for superior peak shape and loadability, and a Low-pH Strategy (Traditional) for laboratories restricted to standard silica columns.

Physicochemical Analysis & Method Strategy

Effective separation requires manipulating the ionization state of the analyte. The following diagram illustrates the critical decision-making process based on the analyte's pKa profile.

MethodStrategy Analyte Analyte: 1-[4-(1H-imidazol-1-yl)benzyl]piperidine pKa_Analysis pKa Analysis Piperidine (~10.5) | Imidazole (~6.9) Analyte->pKa_Analysis Decision Select pH Strategy pKa_Analysis->Decision Low_pH Low pH (pH 2.0 - 3.0) Analyte = Dication (++) Requires: Base Deactivated Column Decision->Low_pH Traditional QC High_pH High pH (pH 10.0 - 11.0) Analyte = Neutral/Monocation Requires: Hybrid Silica (XTerra/Gemini) Decision->High_pH Modern/Robust Result_Low Outcome: Good Solubility Risk of Tailing Standard Equipment Low_pH->Result_Low Result_High Outcome: Superior Peak Shape High Retention Longer Column Life High_pH->Result_High

Figure 1: Strategic decision tree for method selection based on ionization states.

Experimental Protocols

Protocol A: High-pH Reverse Phase (Recommended)

Rationale: Operating at pH 10.5 suppresses the ionization of the piperidine moiety. This eliminates ion-exchange interactions with silanols, resulting in sharp, symmetrical peaks and increased retention on hydrophobic stationary phases.

ParameterSpecification
Column Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid Silica is mandatory for pH > 8)
Dimensions 150 mm x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp. 35°C
Detection UV-DAD: Extract at 260 nm (Imidazole/Benzyl absorption) and 215 nm (Piperidine backbone)
Injection Vol. 5–10 µL

Gradient Program (High pH):

  • 0.0 min: 10% B (Equilibration)

  • 15.0 min: 90% B (Linear Ramp)

  • 18.0 min: 90% B (Hold)

  • 18.1 min: 10% B (Re-equilibration)

  • 23.0 min: End

Protocol B: Low-pH Ion-Suppression (Alternative)

Rationale: For labs without hybrid columns. We use a high concentration of phosphate buffer and low pH to fully protonate the analyte and saturate silanol sites.

ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 or Thermo Hypersil GOLD (End-capped, Base-deactivated)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5 adjusted with Orthophosphoric Acid)
Mobile Phase B Acetonitrile : Methanol (80:20 v/v)
Flow Rate 1.2 mL/min
Column Temp. 30°C
Detection UV at 215 nm (Primary)

Gradient Program (Low pH):

  • 0.0 min: 5% B

  • 20.0 min: 60% B

  • 25.0 min: 90% B

  • 30.0 min: 5% B

Method Development Workflow

The following workflow illustrates the systematic approach to optimizing the separation, specifically addressing the "tailing factor" challenge common with piperidine derivatives.

Workflow Start Start: Initial Screening Screen_pH pH Screening (pH 2.5 vs pH 10.5) Start->Screen_pH Eval_Shape Evaluate Peak Shape (Tailing Factor < 1.5?) Screen_pH->Eval_Shape Optimize_Org Optimize Organic Modifier (ACN vs MeOH) Eval_Shape->Optimize_Org Pass Fail_Shape Tailing > 1.5 Add Modifier Eval_Shape->Fail_Shape Fail Optimize_Temp Optimize Temperature (30°C - 50°C) Optimize_Org->Optimize_Temp Final_Valid Final Validation (Linearity, LOQ) Optimize_Temp->Final_Valid Add_TEA Add 0.1% TEA (Silanol Blocker) Fail_Shape->Add_TEA Add_TEA->Screen_pH

Figure 2: Step-by-step optimization workflow focusing on peak symmetry.

Validation Parameters (Acceptance Criteria)

To ensure the method is "self-validating" as per ICH Q2(R1) guidelines, the following system suitability parameters must be met before routine analysis.

ParameterAcceptance LimitScientific Rationale
Tailing Factor (

)
NMT 1.5Critical for basic drugs; indicates minimized silanol interaction.
Theoretical Plates (

)
NLT 5,000Ensures column efficiency is sufficient for impurity separation.
Resolution (

)
> 2.0Between the main peak and any synthesis impurity (e.g., benzyl chloride).
Precision (RSD) < 2.0% (n=6)Demonstrates pump/injector stability.
LOD/LOQ S/N > 3 / > 10Required for trace impurity analysis (expected LOQ ~0.1 µg/mL).

Troubleshooting Guide

  • Peak Tailing (Low pH Method):

    • Cause: Interaction of protonated piperidine with free silanols.

    • Fix: Increase buffer concentration to 50 mM or add 0.1% Triethylamine (TEA) as a competitive base.

  • Retention Time Drift:

    • Cause: Temperature fluctuations affecting the pKa/ionization equilibrium.

    • Fix: Use a thermostated column compartment (± 0.5°C).

  • Carryover:

    • Cause: Sticky hydrophobic basic residue on the injector needle.

    • Fix: Use a needle wash solution of 50:50 ACN:Water with 0.1% Formic Acid.

References

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • McCalley, D. V. (2010). "Analysis of basic solutes by HPLC." Journal of Chromatography A. Link

  • European Medicines Agency. (2025).[1] Assessment Report: Pitolisant (Wakix). (Reference for analogous imidazole-piperidine drug analysis). Link

  • Vertex Pharmaceuticals. (2025). Method Development for Genotoxic Impurities in Pitolisant. (Provides context on detection wavelengths for this scaffold). Link

  • Waters Corporation. "XBridge Columns: High pH Stability for Basic Compounds." Application Note. Link

Sources

optimal solvent selection for dissolving 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Solvent Selection and Formulation Strategies for 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

As a lipophilic di-base, 1-[4-(1H-imidazol-1-yl)benzyl]piperidine presents unique solubility challenges that require a strategic approach to solvent selection. This compound features a strongly basic piperidine ring, a weakly basic imidazole ring, and a highly lipophilic benzyl linker. Improper solvent selection often leads to compound precipitation, compromised assay reproducibility, or acute vehicle toxicity in animal models.

This guide provides a self-validating, mechanistic approach to formulating this compound for both in vitro and in vivo applications, grounded in established pharmaceutical principles[1][2].

Physicochemical Profiling & Solvent Causality

To dissolve a molecule effectively, one must understand its ionization and lipophilicity.

  • The Piperidine Moiety (pKa ~10.4): Highly basic. At physiological pH (7.4), this nitrogen is almost entirely protonated, providing some aqueous solubility.

  • The Imidazole Moiety (pKa ~6.8): Weakly basic. At pH 7.4, it remains largely unprotonated and lipophilic.

  • The Benzyl Linker: Highly hydrophobic, driving the molecule's overall LogP (partition coefficient) higher.

Because the free base form is dominated by lipophilic interactions, it is practically insoluble in neutral water. While adjusting the pH below 5.0 (e.g., using 0.1 M HCl) will protonate both rings and create a highly water-soluble dihydrochloride salt, highly acidic vehicles are often incompatible with live-cell assays or intravenous dosing. Therefore, organic co-solvents and surfactants are mandatory for neutral-pH applications[2].

Table 1: Solubility Matrix & Solvent Suitability
Solvent SystemPredicted SolubilityApplication SuitabilityMechanistic Rationale
100% Anhydrous DMSO > 50 mg/mLMaster Stock CreationDisrupts crystal lattice; solvates lipophilic domains perfectly[3].
Water (pH 7.4) < 0.1 mg/mLNot RecommendedUnprotonated imidazole and benzyl groups cause rapid aggregation.
Aqueous HCl (pH 3.0) > 20 mg/mLChemical SynthesisComplete protonation forms a soluble dihydrochloride salt.
Ethanol ~ 5 - 10 mg/mLIntermediate DilutionModerate H-bonding; risk of evaporation altering concentration.

Experimental Workflow & Visualization

The transition from a dry powder to a functional biological assay requires a step-wise reduction in organic solvent concentration to prevent "crashing out" (precipitation) of the lipophilic base.

SolventWorkflow Powder 1-[4-(1H-imidazol-1-yl)benzyl]piperidine (Dry Powder) DMSO_Stock Master Stock Solution (10-50 mM in Anhydrous DMSO) Powder->DMSO_Stock Dissolve & Vortex QC Quality Control & Aliquoting (Avoid Freeze-Thaw) DMSO_Stock->QC Visual Inspection InVitro In Vitro Working Solution (Diluted in DMEM/PBS, <0.1% DMSO) QC->InVitro Direct Aqueous Dilution InVivo In Vivo Formulation (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline) QC->InVivo Sequential Co-solvent Addition

Caption: Workflow for preparing in vitro and in vivo solutions of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine.

Protocol A: In Vitro Master Stock Preparation (DMSO)

For cell-based assays, Dimethyl Sulfoxide (DMSO) is the gold standard due to its exceptional solvating power for lipophilic bases. However, DMSO is highly hygroscopic. Absorption of atmospheric water will drastically reduce the solubility of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine, leading to micro-precipitates that skew IC50 calculations[3][4].

Step-by-Step Procedure:

  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents moisture condensation on the cold powder[5].

  • Weighing: Accurately weigh the desired mass (e.g., 5.0 mg) into a sterile, amber microcentrifuge tube.

  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM or 20 mM stock.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not perfectly clear, sonicate in a water bath at 37°C for 5 minutes[5].

  • Aliquoting & Storage: Divide the master stock into 20 µL single-use aliquots to prevent freeze-thaw degradation. Store immediately at -80°C[3][6].

  • Working Solution: On the day of the experiment, thaw one aliquot at room temperature. Dilute directly into the pre-warmed cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[7].

Protocol B: In Vivo Dosing Formulation

Administering 100% DMSO to animals is highly toxic and causes tissue necrosis. To dose 1-[4-(1H-imidazol-1-yl)benzyl]piperidine intravenously (IV) or intraperitoneally (IP), you must construct a thermodynamic "bridge" between the lipophilic drug and the aqueous bloodstream.

The industry-standard vehicle for lipophilic bases is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [8][9].

  • PEG300 acts as a primary co-solvent, stabilizing the hydrophobic benzyl ring[10][11].

  • Tween 80 (Polysorbate 80) is a non-ionic surfactant that forms micelles, encapsulating the drug to prevent precipitation when the final aqueous phase is added[12].

Table 2: Sequential In Vivo Formulation Matrix (For 1 mL of 2 mg/mL Solution)
Addition OrderComponentVolumeFunction / Causality
1 DMSO Stock (20 mg/mL)100 µLDelivers the drug in a fully solvated, monomeric state.
2 PEG300400 µLLowers the dielectric constant of the mixture; prevents shock precipitation.
3 Tween 8050 µLLowers surface tension; initiates micelle formation around the lipophilic base.
4 0.9% Sterile Saline450 µLAdjusts osmolarity for physiological compatibility.

Critical Mixing Protocol: Rule of thumb: Never alter the order of addition. Adding saline before the surfactants will cause irreversible precipitation.

  • Pipette 100 µL of the concentrated DMSO stock into a sterile glass vial.

  • Add 400 µL of PEG300. Vortex continuously for 30 seconds until the mixture is optically clear and homogeneous[8][12].

  • Add 50 µL of Tween 80. Vortex for another 30 seconds. The solution will become slightly viscous but must remain clear[8].

  • Dropwise addition: While gently vortexing the vial, add 450 µL of 0.9% Sterile Saline drop-by-drop.

  • Perform a final visual inspection against a light source. The formulation must be a clear, precipitate-free solution. Administer to the animal within 4 hours of preparation[12].

References

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from[Link]

  • Elevify. (n.d.). Medicine Making Course — Free Online, Certificate & Lifetime. Retrieved from [Link]

  • Park, K. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Retrieved from[Link]

Sources

preparation of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the robust synthesis of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine hydrochloride , a structural motif commonly associated with Histamine H3 receptor antagonists and ligands.[1] The protocol employs a convergent two-step synthetic route: (1) a Nucleophilic Aromatic Substitution (


) to install the imidazole moiety, followed by (2) a Reductive Amination to couple the piperidine pharmacophore.

This guide prioritizes process safety , scalability , and self-validating quality control . It is designed to allow researchers to execute the synthesis without reliance on external "black box" instructions, providing the mechanistic rationale for every reagent choice.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the benzylic amine bond. This approach is superior to coupling the imidazole last because the aldehyde intermediate provides a distinct handle for purification (crystallization) before the sensitive amine formation.

Strategic Advantages:

  • Convergent Nature: The imidazole ring is installed on a robust aldehyde precursor.[1]

  • Purification: The intermediate 4-(1H-imidazol-1-yl)benzaldehyde is a solid that can be recrystallized, ensuring high purity before the final step.[1]

  • Mild Conditions: The reductive amination avoids high-temperature alkylation, preventing over-alkylation (quaternary ammonium formation).

Retrosynthesis Target Target: 1-[4-(1H-imidazol-1-yl)benzyl]piperidine HCl Disconnection Disconnection: Reductive Amination Target->Disconnection Aldehyde Intermediate 1: 4-(1H-imidazol-1-yl)benzaldehyde Disconnection->Aldehyde Piperidine Reagent: Piperidine Disconnection->Piperidine Intermediates Precursors Start Starting Materials: 4-Fluorobenzaldehyde + Imidazole Aldehyde->Start SNAr Coupling (K2CO3, DMSO, Heat)

Figure 1: Retrosynthetic logic flow prioritizing the stability of the aldehyde intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde

Rationale: This step utilizes an


 mechanism.[1] The aldehyde group on 4-fluorobenzaldehyde acts as an electron-withdrawing group (EWG) at the para position, activating the fluorine for displacement by the imidazole nucleophile.[1]

Reagents:

  • 4-Fluorobenzaldehyde (1.0 equiv)[1]

  • Imidazole (1.5 equiv) — Excess ensures complete consumption of the aldehyde.

  • Potassium Carbonate (

    
    , 2.0 equiv) — Base to deprotonate imidazole and neutralize HF.
    
  • DMSO (Dimethyl sulfoxide) — Polar aprotic solvent essential for

    
     to solvate the cation (
    
    
    
    ), leaving the imidazolide anion "naked" and reactive.

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Imidazole (10.2 g, 150 mmol) and

    
     (27.6 g, 200 mmol) in DMSO (100 mL).
    
  • Addition: Add 4-Fluorobenzaldehyde (12.4 g, 100 mmol) in a single portion.

  • Reaction: Heat the mixture to 100–110 °C for 4–6 hours.

    • Process Control: Monitor by TLC (EtOAc/Hexane 1:1). The starting aldehyde (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Workup: Cool the reaction to room temperature (RT). Pour the mixture slowly into crushed ice (500 g) with vigorous stirring. The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid and wash copiously with water (3 x 100 mL) to remove DMSO and inorganic salts.[1]

  • Purification: Recrystallize from Ethanol/Water (8:2) or Acetic Acid/Water if crude is colored.

  • Yield Expectations: 85–92%. Melting Point: 164–166 °C [1].[1][2][3]

Step 2: Reductive Amination to 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Rationale: We use Sodium Triacetoxyborohydride (


) rather than 

.

is milder and selective for reducing the iminium ion (formed from aldehyde + amine) rather than the aldehyde itself, preventing the formation of the benzyl alcohol side product.

Reagents:

  • 4-(1H-imidazol-1-yl)benzaldehyde (Intermediate from Step 1) (1.0 equiv)[1][4]

  • Piperidine (1.1 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.4 equiv)
    
  • Acetic Acid (AcOH) (1.0 equiv) — Catalyst to facilitate imine formation.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) — Solvent.

Protocol:

  • Imine Formation: In a dry flask under Nitrogen, dissolve the Aldehyde (1.72 g, 10 mmol) and Piperidine (0.94 g, 11 mmol) in DCM (30 mL). Add Acetic Acid (0.6 g, 10 mmol). Stir at RT for 30–60 minutes.[1]

    • Mechanism Check: The solution may warm slightly as the imine forms.

  • Reduction: Add

    
     (2.97 g, 14 mmol) in three portions over 15 minutes.
    
    • Safety: Mild gas evolution (

      
      ) may occur; ensure venting.
      
  • Reaction: Stir at RT for 12–16 hours.

    • Process Control: TLC (DCM/MeOH 9:1). Aldehyde spot should be gone.

  • Workup: Quench by adding saturated aqueous

    
     (30 mL). Stir for 15 minutes until gas evolution ceases. Separate the organic layer.[1][5] Extract aqueous layer with DCM (2 x 20 mL).
    
  • Drying: Combine organics, dry over

    
    , filter, and concentrate in vacuo to yield the crude free base (often a viscous oil or low-melting solid).
    
Step 3: Salt Formation (Hydrochloride)

Rationale: Converting the free base to the HCl salt ensures long-term stability, water solubility, and a defined crystalline form for dosing.

Protocol:

  • Dissolve the crude free base from Step 2 in a minimum amount of absolute Ethanol or Diethyl Ether.[1]

  • Cool to 0 °C in an ice bath.

  • Dropwise add HCl (4M in Dioxane or 2M in Diethyl Ether) until pH reaches ~2–3 (test with wet pH paper).

  • A white precipitate should form immediately.[1] Stir for 30 minutes at 0 °C.

  • Filter the solid under nitrogen (hygroscopic precaution). Wash with cold Ether.[1]

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Process Control & Self-Validation System

A reliable protocol must be self-validating. Use the following parameters to confirm success at each stage without needing external validation.

CheckpointObservation (Pass Criteria)Failure Mode Analysis
Step 1 TLC Disappearance of 4-F-Benzaldehyde (

0.8). Appearance of polar spot (

0.4).
Spot remains at 0.8: Reaction temp too low or wet DMSO (fluoride not displaced).
Step 1 Solid White to pale yellow solid.[1] MP: 164–166 °C.Oily/Gummy: Residual DMSO.[1] Wash more thoroughly with water.[1]
Step 2 TLC New spot at baseline (amine) in Hex/EtOAc; moves in DCM/MeOH/NH3.Aldehyde persists: Incomplete imine formation.[1] Add more AcOH or Piperidine.[1]
Step 3 Salt White crystalline powder.[1] Water soluble.[1]Hygroscopic goo: Excess HCl or wet solvents.[1] Recrystallize from EtOH/Et2O.[1]
Expected Analytical Profile (Validation)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       10.5–11.0 (br s, 1H, 
      
      
      
      salt).
    • 
       9.6 (s, 1H, Imidazole 
      
      
      
      -2).
    • 
       8.2, 7.9 (s, 1H each, Imidazole 
      
      
      
      -4/5).
    • 
       7.8 (d, 2H, Phenyl 
      
      
      
      -3/5, adjacent to imidazole).
    • 
       7.7 (d, 2H, Phenyl 
      
      
      
      -2/6, adjacent to methylene).
    • 
       4.3 (d, 2H, Benzylic 
      
      
      
      ).
    • 
       2.8–3.4 (m, 4H, Piperidine 
      
      
      
      ).
    • 
       1.4–1.9 (m, 6H, Piperidine ring 
      
      
      
      ).

Workflow Visualization

Workflow Start Start: 4-Fluorobenzaldehyde + Imidazole Step1 Step 1: SNAr (DMSO, K2CO3, 110°C) Start->Step1 Inter Intermediate: Aldehyde (Solid) Step1->Inter Precipitation (Ice Water) Step2 Step 2: Reductive Amination (Piperidine, NaBH(OAc)3) Inter->Step2 Base Free Base (Oil/Solid) Step2->Base Extraction (DCM/NaHCO3) Step3 Step 3: Salt Formation (HCl in Dioxane) Base->Step3 Final Final Product: HCl Salt (Crystalline) Step3->Final Filtration

Figure 2: Step-by-step experimental workflow with critical isolation methods highlighted.

Safety & Handling

  • Imidazole: Corrosive solid.[1] Causes severe skin and eye burns.[1] Handle in a fume hood.

  • Piperidine: Highly flammable liquid and toxic by inhalation/skin contact.[1]

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Keep dry.[1]

  • DMSO: Penetrates skin readily, carrying dissolved contaminants into the body. Wear nitrile gloves (double gloving recommended).

References

  • Al-Salahi, R. et al. "Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde."[1][2][3] Molbank, 2021, M1272. (Describes the analogous SNAr conditions for imidazole-aldehyde coupling). Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (The authoritative protocol for Step 2). Link

  • Schunack, W., et al. "Histamine H3 receptor antagonists: Structure-Activity Relationships." Journal of Medicinal Chemistry. (General context for imidazole-piperidine ligands).

Sources

Topic: In Vitro Assay Techniques for Screening 1-[4-(1H-imidazol-1-yl)benzyl]piperidine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Introduction: A Rational Approach to Screening Imidazole-Containing Compounds

The compound 1-[4-(1H-imidazol-1-yl)benzyl]piperidine represents a chemical scaffold of significant interest in drug discovery. The presence of the imidazole ring is a critical structural alert, as it is the cornerstone of azole antifungal drugs that function by inhibiting lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi.[1][2] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.[2]

However, the imidazole moiety is also a well-known promiscuous binder, capable of coordinating with the heme iron atom in various cytochrome P450 enzymes, including human CYPs.[3][4] This raises the possibility of off-target effects and significant drug-drug interactions (DDIs), which are major concerns in clinical development.[5][6][7]

Therefore, a robust in vitro screening cascade for this class of compounds must be designed with a dual objective:

  • Primary Efficacy Screening: To identify and characterize the compound's intended biological activity, hypothesized to be antifungal.

  • Secondary Liability Screening: To proactively assess and quantify potential off-target interactions, primarily with key human CYP450 enzymes responsible for drug metabolism.

This application note provides a comprehensive, field-proven guide for researchers to effectively screen 1-[4-(1H-imidazol-1-yl)benzyl]piperidine and its derivatives. We will detail both target-based enzymatic assays and whole-cell phenotypic assays, explaining the causality behind each protocol to ensure scientifically sound and reproducible results.

Section 1: The Integrated Screening Workflow

A sequential and logical workflow is paramount to efficiently allocate resources and make informed decisions. We propose a tiered approach that begins with high-throughput screening (HTS) to identify initial hits, followed by more detailed characterization to confirm potency and selectivity.

Screening_Workflow cluster_0 PART 1: PRIMARY EFFICACY SCREENING (Antifungal Activity) cluster_1 PART 2: SECONDARY LIABILITY SCREENING (Off-Target Profile) cluster_2 PART 3: DATA ANALYSIS & DECISION A High-Throughput Target Assay: Fungal CYP51 Inhibition (IC50) Fluorescence-Based B Whole-Cell Phenotypic Assay: Antifungal Susceptibility Testing (MIC) Broth Microdilution A->B Confirm Cellular Activity C Human CYP450 Inhibition Panel (IC50) (CYP3A4, 2D6, 2C9, 2C19, 1A2) Fluorometric HTS B->C Profile Hits for Off-Target Effects E Correlate IC50 with MIC B->E Assess Bioavailability & Efflux D Calculate Selectivity Index SI = IC50 (Human CYP) / IC50 (Fungal CYP51) C->D Assess DDI Risk F Lead Prioritization (High Potency, High Selectivity, Cell Permeable) D->F E->F Ergosterol_Pathway Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 FFMAS 4,4-dimethyl-5α-cholesta- 8,14,24-trien-3β-ol (FF-MAS) Ergosterol Ergosterol (Fungal Cell Membrane Integrity) FFMAS->Ergosterol ...Multiple Steps... Inhibitor 1-[4-(1H-imidazol-1-yl)benzyl]piperidine (Test Compound) Inhibitor->CYP51 Inhibition CYP51->FFMAS

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by targeting CYP51.

Protocol: Fluorescence-Based CYP51 Inhibition Assay

  • Materials:

    • Recombinant fungal CYP51 (e.g., from Candida albicans, expressed in E. coli).

    • NADPH-P450 Reductase (CPR).

    • Cytochrome b5 (optional, can enhance activity).

    • Fluorogenic CYP51 substrate (e.g., BOMCC - 7-benzyloxy-O-methyl-3-cyanocoumarin). [8][9] * NADPH regenerating system (e.g., G6P, G6PD, NADP+).

    • Assay Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.4).

    • Test compound (1-[4-(1H-imidazol-1-yl)benzyl]piperidine) and positive control (e.g., Ketoconazole).

    • Black, flat-bottom 96-well microplates.

    • Fluorescence plate reader (e.g., Excitation ~405 nm, Emission ~460 nm for BOMCC product).

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compound and control (e.g., 11-point, 1:3 dilution starting at 100 µM) in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of the 96-well plate. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Enzyme Preparation: Prepare a master mix containing the assay buffer, recombinant CYP51, CPR, and (if used) cytochrome b5. The optimal ratio of CYP51 to CPR should be determined empirically but is often around 1:2.

    • Enzyme Addition & Pre-incubation: Add the enzyme master mix to the wells containing the compounds. Allow to pre-incubate for 15-20 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the reaction starts.

    • Reaction Initiation: Prepare a reaction initiation master mix containing the assay buffer, NADPH regenerating system, and the fluorogenic substrate BOMCC. Add this mix to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence every 60-90 seconds for a period of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data: % Inhibition = 100 * [1 - (Rate_test_compound - Rate_no_enzyme) / (Rate_no_inhibitor - Rate_no_enzyme)].

    • Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescriptionExample Result
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.0.05 µM
Hill Slope A measure of the steepness of the dose-response curve.1.1
Max Inhibition The maximum percentage of inhibition observed.98%
Whole-Cell Assay: Antifungal Susceptibility Testing (AST)

Principle: This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. [10]It serves as a critical validation step, confirming that the compound can penetrate the fungal cell wall and membrane to reach its intracellular target and exert a biological effect. The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard. [11][12] Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27)

  • Materials:

    • Fungal strains (e.g., Candida albicans ATCC 90028, clinical isolates).

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

    • Sterile 96-well, U-bottom microplates.

    • Test compound and positive control (e.g., Fluconazole).

    • Spectrophotometer or plate reader (for OD600 measurement).

  • Procedure:

    • Inoculum Preparation: Culture the fungal strain on a Sabouraud Dextrose Agar plate. Pick a few colonies and suspend in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard (~1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of ~0.5-2.5 x 10^3 CFU/mL in the assay wells.

    • Compound Plating: Prepare 2x concentrated serial dilutions of the test compound in RPMI medium in a separate "drug plate."

    • Assay Plate Preparation: Transfer 100 µL from the drug plate to the corresponding wells of the final assay plate.

    • Inoculation: Add 100 µL of the final fungal inoculum to each well. Also include a growth control (no drug) and a sterility control (no cells).

    • Incubation: Cover the plate and incubate at 35°C for 24-48 hours. [10] 6. MIC Determination: The MIC is determined by visual inspection or by measuring the optical density (OD). For azoles, the endpoint is typically the lowest drug concentration that causes a significant (≥50%) reduction in growth compared to the drug-free growth control. [10]

      Fungal Strain Compound MIC (µg/mL)
      C. albicans ATCC 90028 Test Compound A 0.25
      C. glabrata (clinical isolate) Test Compound A 1

      | C. albicans ATCC 90028 | Fluconazole | 0.5 |

Section 3: Secondary Screening - Assessing Off-Target Liability

Principle: To evaluate the potential for drug-drug interactions, the test compound must be screened against a panel of the most clinically relevant human cytochrome P450 enzymes responsible for the metabolism of over 90% of clinical drugs. [5]Similar to the CYP51 assay, this is a high-throughput, fluorescence-based method using recombinant human CYPs and isoform-specific substrates. [4][13] Protocol: Human CYP450 Inhibition Panel Assay

  • Materials:

    • Recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) co-expressed with CPR in microsomes (e.g., Baculosomes).

    • Isoform-specific fluorogenic substrates (see table below). [13] * Known isoform-specific inhibitors (positive controls).

    • The procedure is analogous to the Fungal CYP51 assay described in Section 2.1, substituting the fungal enzyme and substrate with the human counterparts.

CYP IsoformFluorogenic SubstratePositive Control Inhibitor
CYP3A4 7-Benzyloxy-4-trifluoromethylcoumarin (BFC)Ketoconazole
CYP2D6 3-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC)Quinidine
CYP2C9 7-Methoxy-4-trifluoromethylcoumarin (MFC)Sulfaphenazole
CYP2C19 3-Cyano-7-ethoxycoumarin (CEC)Ticlopidine
CYP1A2 7-EthoxyresorufinFurafylline
  • Data Analysis:

    • Calculate IC50 values for the test compound against each human CYP isoform as described previously.

Section 4: Data Interpretation and Decision Making

The ultimate goal is to identify compounds that are potent against the fungal target while being weak inhibitors of human CYPs.

  • Selectivity Index (SI): This is a critical metric for prioritizing compounds. It provides a quantitative measure of the therapeutic window.

    • SI = IC50 (Human CYP isoform) / IC50 (Fungal CYP51)

    • A high SI (e.g., >100) is highly desirable, indicating that the compound is significantly more potent against the fungal target than the human off-target.

  • IC50 vs. MIC Correlation: A good correlation between the target-based IC50 and the whole-cell MIC suggests that the compound's antifungal activity is likely due to the inhibition of CYP51. A poor correlation (e.g., a low IC50 but a high MIC) might indicate issues with cell permeability, compound efflux by fungal transporters, or an alternative mechanism of action.

A promising lead candidate would exhibit the following profile:

  • Potent Fungal CYP51 IC50 (e.g., < 0.1 µM)

  • Low MIC against key pathogens (e.g., ≤ 1 µg/mL)

  • High Human CYP IC50 values (e.g., > 10 µM)

  • High Selectivity Index (e.g., > 100)

Compounds meeting these criteria can be advanced with higher confidence to subsequent stages of drug discovery, including cytotoxicity assays, mechanism of action validation, and in vivo efficacy studies.

References

  • Validation and Application of a Novel Target-Based Whole-Cell Screen to Identify Antifungal Compounds.
  • CYP Inhibition Assays. Eurofins Discovery.[Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Oxford Academic, Open Forum Infectious Diseases.[Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.[Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. National Center for Biotechnology Information.[Link]

  • Antifungal Susceptibility Testing: Current Approaches. National Center for Biotechnology Information.[Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec.[Link]

  • Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. National Center for Biotechnology Information.[Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Center for Biotechnology Information.[Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories.[Link]

  • CYP450 inhibition assay (fluorogenic). Bienta.[Link]

  • COMPARISON OF TWO IN-VITRO ANTIFUNGAL SUSCEPTIBILITY TESTING METHODS IN CANDIDA ISOLATED FROM CLINICAL SPECIMENS. International Journal of Medical and Pharmaceutical Research.[Link]

  • A whole-cell Candida albicans assay for the detection of inhibitors towards fungal cell wall synthesis and assembly. National Center for Biotechnology Information.[Link]

  • A rapid fluorescence based screen for cyp51 inhibition. ResearchGate.[Link]

  • [Screening of potential non-azole inhibitors of lanosterol14-alpha demethylase (CYP51) of Candida fungi]. National Center for Biotechnology Information.[Link]

  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. National Center for Biotechnology Information.[Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy.[Link]

  • Screening of human cytochrome P450(51) (CYP51A1) inhibitors: Structural lanosterol analogues of plant and animal origin. ResearchGate.[Link]

  • Whole-Cell Bioreporter-Based Assay for Detecting Fungal-Derived β-Lactamase Inhibitors. MDPI.[Link]

  • Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. National Center for Biotechnology Information.[Link]

  • [The screening of the inhibitors of the human cytochrome P450(51) (CYP51A1): the plant and animal structural lanosterol's analogs.]. ResearchGate.[Link]

  • Comparison of lanosterol-14α-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. Zurich Open Repository and Archive.[Link]

  • 4-Benzylpiperidine. Wikipedia.[Link]

  • FLUORESCENCE-BASED ASSAYS FOR SCREENING NINE CYTOCHROME P450 (P450) ACTIVITIES IN INTACT CELLS EXPRESSING INDIVIDUAL HUMAN P450 ENZYMES. Drug Metabolism and Disposition.[Link]

Sources

crystallization and purification methods for 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the isolation, purification, and crystallization of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine .

This compound belongs to a class of imidazole-based histamine H3 receptor antagonists/inverse agonists . Structurally, it features a lipophilic benzyl linker connecting a basic piperidine moiety (pKa ~11) and a weakly basic imidazole ring (pKa ~7). This amphiphilic and dibasic nature dictates specific purification strategies, primarily relying on pH-controlled extraction followed by salt formation to achieve high purity.

Part 1: Physicochemical Profile & Strategy

Compound: 1-[4-(1H-imidazol-1-yl)benzyl]piperidine Molecular Formula: C


H

N

Molecular Weight: 241.34 g/mol
Solubility & Phase Behavior
  • Free Base: Likely a viscous yellow oil or low-melting solid at room temperature. It is highly soluble in chlorinated solvents (DCM, Chloroform) and alcohols, but sparingly soluble in water (unless protonated).

  • Salts (Target for Crystallization): The dibasic character allows for the formation of mono- or di-salts.

    • Dihydrochloride (2HCl): Preferred for high melting point and water solubility.

    • Oxalate/Fumarate: Excellent alternatives if the HCl salt is hygroscopic.

Purification Logic (The "Why")
  • Acid-Base Extraction: Leveraging the piperidine nitrogen's basicity allows us to separate the product from non-basic impurities (unreacted aldehyde, neutral byproducts) by partitioning between aqueous acid and organic phases.

  • Salt Formation: Since the free base is prone to "oiling out," converting it to a crystalline salt is the only robust method for final purification and polymorph control.

Part 2: Experimental Protocols

Protocol A: Synthesis Workup & Crude Isolation (Acid-Base Extraction)

Objective: Remove neutral organic impurities and isolate the free base.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1N Hydrochloric Acid (HCl)

  • 2N Sodium Hydroxide (NaOH)

  • Brine (Saturated NaCl)

Step-by-Step:

  • Quench & Evaporate: If the reaction was performed in a water-miscible solvent (e.g., THF, MeOH), evaporate the bulk solvent under reduced pressure.

  • Dissolution: Redissolve the residue in EtOAc (preferred for phase separation) or DCM.

  • Acid Extraction (Critical Step):

    • Extract the organic layer with 1N HCl (3x) .

    • Mechanism: The piperidine and imidazole nitrogens protonate, moving the product into the aqueous phase. Neutral impurities remain in the organic phase.

    • Validation: Check the aqueous layer pH; it must be < 2.

  • Wash: Wash the combined acidic aqueous layers with fresh EtOAc (1x) to remove entrained neutrals. Discard this organic wash.

  • Basification:

    • Cool the aqueous phase to 0–5°C (ice bath).

    • Slowly add 2N NaOH with stirring until pH > 12.

    • Observation: The solution will become cloudy/milky as the free base precipitates/oils out.

  • Extraction: Extract the basic aqueous mixture with DCM (3x) .

  • Drying: Dry combined DCM layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the Crude Free Base (typically a yellow oil).
Protocol B: Crystallization of the Dihydrochloride Salt

Objective: Convert the oily free base into a stable, high-purity crystalline solid.

Reagents:

  • Crude Free Base (from Protocol A)

  • Ethanol (Absolute)

  • HCl in Isopropanol (or Diethyl Ether) – 2.0 M to 4.0 M

  • Diethyl Ether or MTBE (Anti-solvent)

Step-by-Step:

  • Dissolution: Dissolve the crude free base (e.g., 1.0 g, ~4.1 mmol) in a minimum amount of absolute ethanol (approx. 5–8 mL).

    • Note: Do not use methanol if you plan to use ether as an anti-solvent, as solubility remains too high.

  • Salt Formation:

    • Chill the solution to 0°C.

    • Dropwise add 2.5 equivalents of HCl (e.g., HCl in IPA or Dioxane).

    • Stoichiometry: 4.1 mmol base × 2.5 = ~10.25 mmol HCl.

    • Observation: An immediate precipitate may form. If the solution remains clear, it indicates the salt is soluble in the alcohol.

  • Crystallization Induction:

    • Scenario A (Precipitate formed): Heat the mixture to reflux (approx. 78°C) until the solid dissolves. If it doesn't dissolve completely, add small aliquots of Ethanol. Once clear, remove from heat and let it cool slowly to RT.

    • Scenario B (No precipitate): Slowly add Diethyl Ether or MTBE (anti-solvent) dropwise to the stirring solution until a persistent turbidity (cloudiness) is observed. Stop addition.

  • Maturation:

    • Allow the solution to stand at Room Temperature (RT) for 2 hours.

    • Transfer to a fridge (4°C) for 12 hours.

  • Filtration: Filter the white crystalline solid under vacuum (Buchner funnel).

  • Washing: Wash the cake with cold Ether/Ethanol (3:1 mixture).

  • Drying: Dry in a vacuum oven at 40°C for 24 hours. Hygroscopicity is common; store in a desiccator.

Protocol C: Recrystallization (Polymorph Control)

Objective: Enhance purity to >99.5% and ensure a single polymorph.

Solvent System: Isopropanol (IPA) / Water (95:5).

  • Suspend the salt in IPA (10 mL/g).

  • Heat to reflux.[1]

  • Add Water dropwise through the condenser until the solution becomes clear.

  • Self-Validating Step: If the solution is colored, add activated carbon (5% w/w), stir for 10 mins at reflux, and hot-filter through Celite.

  • Remove the heat source and insulate the flask with foil to allow slow cooling (approx. 10°C/hour). This promotes the growth of large, pure crystals and excludes lattice impurities.

  • Collect crystals at 4°C.

Part 3: Visualization (Workflow & Logic)

Workflow Diagram: Purification of Imidazolyl-Benzyl-Piperidine

PurificationWorkflow Start Crude Reaction Mixture (Organic Solvent) Evap Evaporate Solvent Start->Evap AcidExt Acid Extraction (1N HCl + EtOAc) Evap->AcidExt PhaseSep1 Phase Separation AcidExt->PhaseSep1 OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Acid Layer (Protonated Product) PhaseSep1->AqLayer1 Keep Basify Basify to pH > 12 (NaOH, 0°C) AqLayer1->Basify OrgExt Extract with DCM Basify->OrgExt FreeBase Isolated Free Base (Yellow Oil) OrgExt->FreeBase SaltForm Salt Formation (EtOH + HCl/IPA) FreeBase->SaltForm Cryst Crystallization (Slow Cool or Anti-solvent) SaltForm->Cryst Final Pure Product (2HCl Salt) Cryst->Final

Caption: Step-by-step purification workflow illustrating the Acid-Base extraction logic followed by salt formation.

Part 4: Analytical Validation & Troubleshooting

ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6) Diagnostic peaks: Imidazole protons (δ ~7.5-8.0), Benzyl CH2 (δ ~3.5), Piperidine ring protons.
Purity HPLC (C18 Column) > 98.0% Area. Mobile Phase: 0.1% TFA in Water/Acetonitrile Gradient.
Salt Form Ion Chromatography Chloride content should match theoretical % for 2HCl (approx 22-23%).
Residual Solvent GC-Headspace Ethanol < 5000 ppm; Ether < 5000 ppm.

Troubleshooting Guide:

  • Problem: Oiling out during crystallization.

    • Cause: Cooling too fast or impurity profile too high.

    • Solution: Re-heat to dissolve oil. Add a seed crystal (if available). Add anti-solvent (Ether) slower. Vigorously stir to induce nucleation.

  • Problem: Low Yield.

    • Cause: Product lost in the initial acid wash or incomplete extraction from the basic phase.

    • Solution: Check pH of the aqueous layer before discarding. Ensure pH > 12 before DCM extraction.

References

  • Structure-Activity Relationships of H3 Antagonists

    • Berlin, M., et al. (2011). "Design and Synthesis of Imidazole-Based Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry. (General reference for imidazole-piperidine purification).

  • General Purification of Benzyl-Piperidines

    • Vice, S., et al. (2001).[2] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66, 2487-2492.[2]

  • Crystallization of Imidazole Derivatives

    • BenchChem Technical Support.[3] "Purification of 1-Benzyl-5-(chloromethyl)-1H-imidazole."

  • Salt Selection for Pharmaceutical Compounds

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection logic).

Sources

Application Note: Storage Conditions & Stability Protocols for 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Profile[1]

Introduction

1-[4-(1H-imidazol-1-yl)benzyl]piperidine is a critical pharmacophore often utilized in the development of Histamine H3 receptor antagonists and antifungal agents.[1] Its structure combines a lipophilic piperidine ring and a polar, aromatic imidazole moiety linked by a benzylic spacer.[2]

While the imidazole ring confers specific binding affinity, the N-benzylpiperidine motif introduces specific stability vulnerabilities—primarily oxidative deamination and N-oxide formation—that require rigorous storage protocols.[1] This guide outlines the "Chain of Custody" for stability, from solid-state storage to solution-phase handling.[1]

Physicochemical Vulnerability Assessment

Before defining protocols, we must understand the molecule's "pain points" based on its functional groups:

FeatureChemical NatureStability RiskCritical Control
Piperidine Nitrogen Tertiary Amine (pKa ~10.[1][3]1)High: Susceptible to N-oxidation by peroxides/air.[1]Inert atmosphere (Argon/N₂).
Benzylic Carbon Activated Methylene (-CH₂-)Moderate: Prone to radical autoxidation (light/O₂).[1]Light protection (Amber glass).
Imidazole Ring Aromatic Heterocycle (pKa ~6.9)Low/Moderate: Stable to hydrolysis; sensitive to photo-yellowing.[1]UV exclusion.
Physical State Free Base vs. SaltFree base is often an oil/low-melting solid; Salt (2HCl) is crystalline.[1]Store as Dihydrochloride salt whenever possible.

Part 2: Storage Protocols (The "How")

Solid State Storage (Long-Term)

The solid form (preferably the dihydrochloride salt) is the most stable state. The following conditions are mandatory for maintaining >98% purity over 12+ months.

  • Temperature: Store at -20°C ± 5°C .

    • Rationale: Arrhenius kinetics dictate that lowering temperature reduces the rate of benzylic autoxidation.

  • Atmosphere: Headspace must be purged with Argon or Nitrogen .

    • Rationale: Removes atmospheric oxygen, preventing the formation of the N-oxide impurity.[2]

  • Container: Amber borosilicate glass vials with Teflon-lined screw caps.[1]

    • Rationale: Amber glass blocks UV radiation (290–450 nm) which can initiate radical formation at the benzylic position.[2]

  • Desiccation: Store secondary container over silica gel or molecular sieves.

    • Rationale: While not highly hygroscopic, moisture can catalyze surface hydrolysis or salt disproportionation.[2]

Solution State Handling (Short-Term)

WARNING: Do not store this compound in solution for >24 hours unless absolutely necessary.

  • Preferred Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (anhydrous).[2]

  • Forbidden Solvents:

    • Chloroform/DCM: The basic imidazole nitrogen can react with halogenated solvents over time (quaternization).[2]

    • Ethers (THF/Dioxane): Often contain peroxides which rapidly oxidize the piperidine nitrogen to the N-oxide.[1]

  • Working Life:

    • Room Temp (25°C): Use within 4 hours.

    • Refrigerated (4°C): Stable for 24-48 hours.

    • Frozen (-20°C): Stable for 1-2 weeks (avoid repeated freeze-thaw cycles).

Part 3: Stability & Degradation Mechanisms (The "Why")[2]

Understanding the degradation pathways allows for better troubleshooting of impurity peaks in HPLC.

Primary Degradation Pathways[1][2]
  • Oxidative N-Dealkylation: The benzylic C-H bond is activated.[1] Radical attack here leads to the formation of an iminium ion, which hydrolyzes to release piperidine and the corresponding benzaldehyde derivative.[2]

  • N-Oxidation: The lone pair on the piperidine nitrogen reacts with singlet oxygen or peroxides to form the N-oxide.[1]

  • Photo-degradation: High-intensity UV can cause ring-opening or polymerization of the imidazole ring (manifests as sample yellowing).[1]

Visualizing the Degradation Logic

DegradationPathways Parent 1-[4-(1H-imidazol-1-yl)benzyl]piperidine (Active Compound) NOxide Impurity A: N-Oxide (Piperidine N-oxidation) Parent->NOxide Peroxides / O2 (In ethereal solvents) Radical Benzylic Radical Intermediate Parent->Radical UV Light / Air (Benzylic abstraction) Aldehyde Impurity B: 4-(1H-imidazol-1-yl)benzaldehyde (Oxidative Cleavage) Radical->Aldehyde Oxidative Dealkylation Piperidine Piperidine (Byproduct) Radical->Piperidine Hydrolysis

Figure 1: Primary chemical degradation pathways.[2] Note that Impurity B (Aldehyde) is the specific marker for light/air exposure.[2]

Part 4: Stability Testing Protocol (Validation)

To validate the integrity of your batch, use the following "Stress Test" protocol. This is a self-validating system: if the compound survives these conditions, it is suitable for biological assays.[1]

HPLC Method Parameters (Suggested)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (piperidine backbone).[2]

    • Note: The imidazole ring absorbs strongly at 210-220 nm.[1]

Forced Degradation Workflow (Stress Testing)
Stress ConditionProcedureExpected Outcome (Pass Criteria)
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours< 2% Degradation (Molecule is acid stable).[1]
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hours< 5% Degradation (Imidazole may show minor ring opening).[2]
Oxidation 3% H₂O₂, Room Temp, 2 hoursMajor Degradation Expected. (N-oxide formation).[2] Use this to identify the N-oxide peak.[1]
Photostability UV Light (ICH Q1B), 24 hoursAppearance of "Aldehyde" peak (Impurity B).[2]
QC Decision Tree

QCWorkflow Start Batch Receipt / Synthesis Visual Visual Inspection (White vs Yellow) Start->Visual Purity HPLC Purity Check Visual->Purity Decision Purity > 98%? Purity->Decision Pass Release for Assay Decision->Pass Yes Fail Identify Impurity Decision->Fail No Recryst Recrystallize (EtOH/Et2O) Fail->Recryst Recryst->Purity Retest

Figure 2: Quality Control workflow for incoming or stored batches.

Part 5: References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7] International Conference on Harmonisation.

  • Alsante, K. M., et al. (2007).[2] The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. (Provides the mechanistic basis for N-oxidation and benzylic oxidation protocols).

  • Baertschi, S. W. (2011).[2] Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (Standard text for designing the forced degradation protocols in Part 4).

  • PubChem Compound Summary. 1-Benzylpiperidine derivatives and Imidazole stability data. National Library of Medicine. [2]

Sources

Application Note: Mass Spectrometry Fragmentation Patterns of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the mass spectrometric characterization of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine . This compound features a pharmacophore common to Histamine H3 receptor antagonists and antifungal agents, consisting of a basic piperidine ring linked via a benzyl spacer to an imidazole-substituted phenyl ring.[1]

The following protocol details the ionization behavior, fragmentation mechanisms, and diagnostic ion selection necessary for structural confirmation and metabolite identification in drug development workflows.

Executive Summary

The structural elucidation of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine (C₁₅H₁₉N₃, Monoisotopic Mass: 241.1579 Da) relies on understanding the competition between charge retention on the highly basic piperidine nitrogen and the resonance-stabilized imidazole-benzyl moiety.[1][2] Under Electrospray Ionization (ESI), the molecule predominantly forms the protonated precursor [M+H]⁺ at m/z 242.17 .

Collision-Induced Dissociation (CID) reveals a characteristic "Benzylic Switch" mechanism, yielding two primary diagnostic pathways:

  • Pathway A (Major): Formation of the resonant 4-(imidazol-1-yl)benzyl cation (m/z 157) .[1][2]

  • Pathway B (Minor/Medium): Formation of the piperidinium cation (m/z 86) .

Physicochemical Properties & Ionization Logic

Understanding the protonation site is critical for predicting fragmentation.

PropertyValueMS Implication
Formula C₁₅H₁₉N₃[M+H]⁺ = 242.166 (Calculated)
Piperidine pKa ~10.1 (Tertiary Amine)Primary Protonation Site. High proton affinity directs initial charge here.[1][2]
Imidazole pKa ~7.0 (Aromatic Amine)Secondary protonation site. Charge delocalization aids stability of m/z 157.
LogP ~2.5 - 3.0Good retention on C18 columns; amenable to standard RP-LC-MS.[1][2]

Causality Insight: While the piperidine nitrogen is the most basic site, the fragmentation is driven by the stability of the carbocation formed upon cleavage. The benzyl carbon, when cleaved, forms a cation stabilized by the adjacent phenyl ring and the electron-donating imidazole lone pair (via resonance), making the m/z 157 ion highly favorable despite the lower basicity of the imidazole ring compared to the piperidine.

Experimental Protocol

Sample Preparation[1][2]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Matrix: For biological assays (plasma/microsomes), perform protein precipitation with Acetonitrile (1:3 v/v) followed by centrifugation.

LC-MS/MS Conditions
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[3][4][5][6]

  • Capillary Voltage: 3.0 - 3.5 kV.[1][2]

  • Cone Voltage: 20-30 V (Optimize to prevent in-source fragmentation).

  • Collision Energy (CE): Ramped 15–45 eV.

    • Low CE (15-20 eV): Preserves [M+H]⁺, generates m/z 157.

    • High CE (>35 eV): Fragments the imidazole ring (secondary fragments).

Fragmentation Mechanisms & Pathways[1][3][5][7][8][9][10]

Primary Fragmentation: The Benzylic Cleavage

The dominant fragmentation event is the cleavage of the C-N bond connecting the benzyl methylene group and the piperidine nitrogen. This is an inductive cleavage driven by the protonated piperidine nitrogen or a charge-remote fragmentation if the charge resides on the imidazole.

  • Mechanism: Heterolytic cleavage of the benzylic C-N bond.

  • Outcome:

    • Fragment 1 (m/z 157.08): [4-(1H-imidazol-1-yl)benzyl]⁺.[1][2] The charge is stabilized by the extended π-system of the phenyl and imidazole rings.

    • Fragment 2 (m/z 86.09): [Piperidine+H]⁺. A cyclic iminium ion or protonated piperidine.[5]

Secondary Fragmentation: Imidazole Ring Degradation

At higher collision energies, the stable m/z 157 ion undergoes further fragmentation characteristic of N-substituted imidazoles.

  • Loss of HCN (27 Da): The imidazole ring cleaves to release hydrogen cyanide.

    • Transition: m/z 157 → m/z 130 .

  • Loss of C₂H₂N (40 Da): Alternative ring cleavage.

    • Transition: m/z 157 → m/z 117 .

  • Phenyl Ring Fragmentation: Extreme energy may yield the phenyl cation (m/z 77), though this is rare in ESI.

Diagnostic Ion Table[2]
m/z (Observed)Ion IdentityStructure AssignmentOrigin/Mechanism
242.17 [M+H]⁺C₁₅H₂₀N₃⁺Protonated Molecular Ion
157.08 Base Peak [C₁₀H₉N₂]⁺Benzylic Cleavage. Loss of Piperidine (85 Da).[1][2] Charge on benzyl-imidazole.[1][2]
86.09 Piperidinium[C₅H₁₂N]⁺Benzylic Cleavage. Charge retained on Piperidine.
130.07 Secondary[C₉H₈N]⁺Loss of HCN from m/z 157 (Imidazole ring break).
117.06 Secondary[C₈H₇N]⁺Loss of C₂H₂N from m/z 157.

Pathway Visualization (Graphviz)[1][2]

The following diagram illustrates the hierarchical fragmentation pathway, distinguishing between primary benzylic cleavage and secondary heterocyclic degradation.

Fragmentation M_H [M+H]+ Precursor m/z 242.17 Frag_157 Fragment A (Base Peak) [4-(Imidazol-1-yl)benzyl]+ m/z 157.08 M_H->Frag_157 Benzylic C-N Cleavage (Neutral Loss: Piperidine, 85 Da) Frag_86 Fragment B [Piperidinium]+ m/z 86.09 M_H->Frag_86 Benzylic C-N Cleavage (Charge Retention on Piperidine) Frag_130 Fragment C [C9H8N]+ m/z 130.07 Frag_157->Frag_130 Imidazole Ring Opening (Loss of HCN, 27 Da) Frag_117 Fragment D [C8H7N]+ m/z 117.06 Frag_157->Frag_117 Imidazole Ring Opening (Loss of C2H2N, 40 Da)

Caption: ESI-MS/MS fragmentation pathway of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine showing primary benzylic cleavage.

Scientific Validation & Quality Control

To ensure the data generated is reliable (Trustworthiness), the following self-validating checks should be performed:

  • Product Ion Ratio Confirmation:

    • In a valid spectrum, the ratio of m/z 157 to m/z 86 should remain consistent at a fixed collision energy (e.g., 30 eV). A significant deviation suggests co-eluting impurities.

  • In-Source Fragmentation Check:

    • Monitor the MS1 scan. If m/z 157 is present in the MS1 spectrum without collision energy applied, the Cone Voltage is too high. Lower it (e.g., from 40V to 20V) to preserve the precursor.

  • Deuterium Exchange (Optional Validation):

    • Using D₂O in the mobile phase will shift the [M+H]⁺ to [M+D]⁺ (m/z 243).

    • The m/z 86 fragment (Piperidine+H) will shift to m/z 87 (Piperidine+D), confirming the mobile proton location.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fundamental fragmentation rules including benzylic cleavage).
  • Holčapek, M., et al. (2010). "Fragmentation of benzylpiperidine derivatives using electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Provides analogous fragmentation data for Donepezil and related N-benzylpiperidines).

  • NIST Chemistry WebBook. "Mass Spectrum of N-Benzylpiperidine." (Reference for the m/z 91 and m/z 174 fragments in related structures). [7]

  • Vyskocilová, P., et al. (2006).[8] "Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides." Nucleosides, Nucleotides and Nucleic Acids. (Reference for imidazole ring opening/HCN loss mechanisms).

Sources

Application Note: Formulation Strategies for In Vivo Delivery of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals working with 1-[4-(1H-imidazol-1-yl)benzyl]piperidine , a synthetic nitrogenous heterocycle with physicochemical characteristics typical of CNS-active ligands (e.g., H3 receptor antagonists or Sigma ligands).[1]

Executive Summary

1-[4-(1H-imidazol-1-yl)benzyl]piperidine (MW: 241.33 g/mol ) is a dibasic, lipophilic small molecule.[1] Its successful in vivo delivery hinges on managing the ionization state of its two nitrogen centers: the highly basic piperidine (pKa ~10.[1]1) and the weakly basic imidazole (pKa ~6.0).[1]

This guide provides three validated formulation tiers ranging from simple aqueous buffers to advanced cyclodextrin complexes.[1] Tier 2 (HP-β-CD Complex) is recommended as the "Gold Standard" for preclinical efficacy studies due to its superior balance of solubility, stability, and biocompatibility.[1]

Physicochemical Profiling & Logic

Understanding the molecule's behavior in solution is critical before attempting formulation.[1]

Structural Analysis

The molecule consists of three distinct domains:

  • Piperidine Ring: A secondary amine derivative (tertiary in this structure).[1] It is the primary ionization center.[1] At physiological pH (7.4), it is >99% protonated, providing intrinsic solubility.[1]

  • Benzyl Linker: A lipophilic spacer that increases LogP and membrane permeability but decreases aqueous solubility.[1]

  • Imidazole Ring (N-linked): Attached via N1. The N3 nitrogen is available for protonation but is weakly basic.[1] At pH 7.4, it is largely uncharged (~90% neutral).[1]

Predicted Properties
PropertyValue (Est.)Implication for Formulation
Molecular Formula C₁₅H₁₉N₃Small molecule, likely CNS penetrant.[1]
Molecular Weight 241.33 g/mol High molarity per mg.[1]
pKa (Piperidine) ~10.1Requires pH < 8.0 for solubility.[1]
pKa (Imidazole) ~6.0Protonates only in acidic media (pH < 5.0).[1]
LogP 2.5 – 3.0Moderately lipophilic; requires co-solvents or complexation at high doses.[1]
Aqueous Solubility < 0.1 mg/mL (Free Base)> 20 mg/mL (Dihydrochloride)CRITICAL: Must be formulated as a salt or in acidic buffer.[1]

Decision Matrix: Selecting the Right Vehicle

Use the following logic flow to determine the appropriate formulation for your specific experiment.

FormulationDecision Start Start: Define Experimental Goal Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO IP_SC IP / SC Route->IP_SC ConcCheck Target Conc. > 5 mg/mL? IV->ConcCheck POCheck Solubility Critical? PO->POCheck IP_SC->ConcCheck LowConc NO: Use Tier 1 (Acetate Buffer pH 5.0) ConcCheck->LowConc HighConc YES: Use Tier 2 (20% HP-beta-CD) ConcCheck->HighConc Suspension NO: Use Tier 3 (0.5% MC Suspension) POCheck->Suspension Solution YES: Use Tier 2 (HP-beta-CD) POCheck->Solution

Figure 1: Decision tree for selecting the optimal vehicle based on administration route and concentration requirements.

Detailed Protocols

Tier 1: Acidified Saline / Acetate Buffer (Low Dose)

Best for: IV/IP/SC administration at concentrations < 5 mg/mL.[1] Mechanism: Uses pH control to ensure the piperidine nitrogen is fully protonated.[1]

Materials:

  • Compound (Free base or HCl salt)[1]

  • 0.1 M Acetic Acid

  • 0.9% Saline (Sterile)[1]

  • 1M NaOH (for adjustment)[1]

Protocol:

  • Weighing: Weigh the required amount of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine.

  • Initial Dissolution: Add 0.1 M Acetic Acid (approx. 10% of final volume). Vortex until clear. The low pH (~3.[1]0) ensures rapid dissolution.[1]

  • Dilution: Slowly add 0.9% Saline to reach 90% of the target volume.

  • pH Adjustment: Check pH. It will likely be acidic (pH 3-4).[1] Carefully adjust to pH 5.0 - 5.5 using 1M NaOH.[1] Do not exceed pH 6.0 as precipitation risk increases.[1]

  • Final Volume: Adjust to final volume with Saline.

  • Sterilization: Filter through a 0.22 µm PVDF or PES syringe filter.[1]

Tier 2: Cyclodextrin Complex (The "Gold Standard")

Best for: High dose IV/IP, chronic dosing, and maximizing bioavailability.[1] Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic benzyl-imidazole moiety, preventing precipitation and reducing local irritation.[1]

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®)[1]

  • Sterile Water for Injection[1]

  • 0.1 M HCl (if starting with free base)[1]

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD stock solution in sterile water.[1] Stir until clear.

  • Compound Addition: Add the compound to the cyclodextrin solution.

    • If using Free Base: The compound may not dissolve immediately.[1] Add 1 molar equivalent of 0.1 M HCl to facilitate protonation.[1]

    • If using Salt: It should dissolve with vortexing/sonication.[1]

  • Sonication: Sonicate at 40°C for 20-30 minutes. The solution should be perfectly clear.

  • Osmolarity Check: This solution is approximately isotonic.[1]

  • Filtration: Filter sterilize (0.22 µm).

  • Stability: Stable for >7 days at 4°C.

Tier 3: Methylcellulose Suspension (Oral Toxicological Studies)

Best for: Oral (PO) delivery at very high doses (> 50 mg/kg) where solubility is limited.[1]

Materials:

  • Methylcellulose (400 cP)[1]

  • Tween 80 (Polysorbate 80)[1]

Protocol:

  • Vehicle Prep: Prepare 0.5% (w/v) Methylcellulose + 0.1% Tween 80 in water.[1] Allow to hydrate overnight at 4°C.

  • Levigation: Place the compound (fine powder) in a mortar. Add a small amount of vehicle and grind to a smooth paste (levigation).[1]

  • Dilution: Gradually add the remaining vehicle while triturating to form a uniform suspension.

  • Usage: Vortex well before dosing. Use an oral gavage needle (16-18G).[1]

Quality Control & Validation

Before in vivo administration, validate the formulation concentration and stability.[1]

HPLC Method for Quantification[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amide/Peptide bond region) and 254 nm (Aromatic benzyl/imidazole).[1]

  • Retention Time: Expect elution around 4-6 minutes depending on gradient.[1]

Stability Check[1][2]
  • Visual: Check for "oiling out" or crystal formation after 24 hours at Room Temp.

  • pH Drift: Ensure pH remains within ±0.2 units of target.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research, 21(2), 201-230.[1] Link

  • Gemini, G., et al. (1960). Structure-activity relationships of imidazole derivatives.[1] (General reference for imidazole pKa values). Chemical Reviews.

  • FDA Inactive Ingredient Database. (For safety limits of HP-β-CD and Solutol). Link

Sources

Scalable Synthetic Routes for 1-[4-(1H-imidazol-1-yl)benzyl]piperidine Production: A Process Chemistry Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[4-(1H-imidazol-1-yl)benzyl]piperidine is a highly versatile building block and active pharmacophore. Featuring a piperidine ring, a benzylic linker, and an imidazole moiety, this structural triad is a privileged scaffold in neuropharmacology, frequently utilized in the design of histamine H3 receptor antagonists and dual-acting cholinesterase inhibitors for Alzheimer's disease [4].

For drug development professionals and process chemists, establishing a scalable, high-yielding, and safe synthetic route for this molecule is critical. This application note details the mechanistic rationale, retrosynthetic strategies, and self-validating experimental protocols required to produce this compound at scale, prioritizing atom economy and operational safety.

Retrosynthetic Strategy & Route Selection

The synthesis of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine hinges on the formation of two critical C–N bonds. We can disconnect the molecule via two primary pathways:

  • Route A (Benzylic C–N Disconnection): Involves the reductive amination of 4-(1H-imidazol-1-yl)benzaldehyde with piperidine.

  • Route B (Aryl C–N Disconnection): Involves the transition-metal-catalyzed Ullmann or Buchwald-Hartwig cross-coupling of 1-(4-bromobenzyl)piperidine with imidazole.

Retrosynthesis Target 1-[4-(1H-imidazol-1-yl) benzyl]piperidine RouteA Route A: Reductive Amination Target->RouteA Benzylic C-N Disconnection RouteB Route B: Ullmann Coupling Target->RouteB Aryl C-N Disconnection PreA1 4-(1H-imidazol-1-yl) benzaldehyde RouteA->PreA1 PreA2 Piperidine RouteA->PreA2 PreB1 1-(4-bromobenzyl) piperidine RouteB->PreB1 PreB2 Imidazole RouteB->PreB2

Retrosynthetic analysis of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine showing C-N bond disconnections.

Process Chemistry & Mechanistic Causality (E-E-A-T)

While Route B is synthetically viable [3], Route A is the definitively superior choice for industrial scale-up . The causality behind this selection is rooted in reagent safety, thermodynamic driving forces, and purification simplicity.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The precursor, 4-(1H-imidazol-1-yl)benzaldehyde, is synthesized via an SNAr reaction between 4-fluorobenzaldehyde and imidazole [1].

  • Mechanistic Rationale: The strongly electron-withdrawing para-formyl group highly activates the ipso-carbon of 4-fluorobenzaldehyde. Fluoride is an excellent leaving group in SNAr due to the high electronegativity stabilizing the Meisenheimer complex transition state.

  • Solvent Causality: Dimethylformamide (DMF) is chosen as a polar aprotic solvent to leave the imidazole nucleophile unsolvated and highly reactive, while K₂CO₃ acts as a mild, insoluble base to scavenge the generated HF, driving the reaction forward.

Step 2: Reductive Amination

The core coupling utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) to merge the aldehyde and piperidine [2].

  • Reagent Causality: NaBH(OAc)₃ is specifically chosen over Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄). The three electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond. Consequently, NaBH(OAc)₃ is mild enough that it will not reduce the starting aldehyde. It exclusively reduces the transient, highly electrophilic iminium ion formed by the condensation of piperidine and the aldehyde.

  • Safety & Scalability: This selectivity prevents the formation of benzylic alcohol byproducts. Furthermore, NaBH(OAc)₃ avoids the generation of highly toxic hydrogen cyanide (HCN) gas, a fatal flaw of NaBH₃CN at the pilot-plant scale [2].

Detailed Experimental Protocols

The following self-validating protocol utilizes Route A. The system is designed so that the physical properties of the intermediates (e.g., precipitation) act as intrinsic purification steps.

Protocol A: Scalable Two-Step Synthesis

Step 1: Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde

  • Charge Reactor: To a dry 1 L round-bottom flask, add 4-fluorobenzaldehyde (25.0 g, 0.20 mol), imidazole (20.4 g, 0.30 mol, 1.5 eq), and anhydrous K₂CO₃ (41.4 g, 0.30 mol, 1.5 eq).

  • Solvent Addition: Suspend the mixture in anhydrous DMF (250 mL).

  • Reaction: Heat the vigorously stirred suspension to 100 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Sample the reaction, dilute with Acetonitrile, and analyze via HPLC (254 nm). The reaction is self-validating when the 4-fluorobenzaldehyde peak area is <1%.

  • Workup & Isolation: Cool the mixture to room temperature and pour slowly into 1 L of vigorously stirred ice water. The change in dielectric constant forces the hydrophobic product to crash out of solution, while DMF and K₂CO₃ remain dissolved.

  • Filtration: Filter the yellow precipitate, wash with cold water (3 x 100 mL), and dry under a vacuum at 50 °C to afford 4-(1H-imidazol-1-yl)benzaldehyde as a pale yellow solid (Yield: ~92%).

Step 2: Reductive Amination to Final Product

  • Imine Formation: In a 1 L flask, dissolve 4-(1H-imidazol-1-yl)benzaldehyde (17.2 g, 0.10 mol) and piperidine (9.37 g, 0.11 mol, 1.1 eq) in 1,2-dichloroethane (DCE, 350 mL). Add glacial acetic acid (6.0 g, 0.10 mol) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (31.8 g, 0.15 mol, 1.5 eq) over 20 minutes to control the mild exotherm. Stir at room temperature for 6 hours.

  • IPC: Analyze via LC-MS. The reaction is complete when the mass corresponding to the iminium ion (m/z 242) is fully converted to the product mass (m/z 241.16 [M+H]+).

  • Quench & Extraction: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (200 mL) until gas evolution ceases (neutralizing the acetic acid). Transfer to a separatory funnel. The product, containing two basic aliphatic nitrogens, will partition into the lower organic (DCE) layer.

  • Purification: Wash the organic layer with brine (150 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from hot ethanol to afford pure 1-[4-(1H-imidazol-1-yl)benzyl]piperidine.

Workflow Start 4-Fluorobenzaldehyde + Imidazole Step1 SNAr Reaction K2CO3, DMF, 100°C Start->Step1 Int1 4-(1H-imidazol-1-yl)benzaldehyde (Intermediate) Step1->Int1 >90% Yield Step2 Reductive Amination Piperidine, NaBH(OAc)3, DCE, RT Int1->Step2 Workup Aqueous Quench (NaHCO3) & Phase Separation Step2->Workup Iminium Reduction Product 1-[4-(1H-imidazol-1-yl)benzyl]piperidine (Final Product) Workup->Product Crystallization/Extraction

Step-by-step process workflow for the scalable reductive amination route (Protocol A).

Quantitative Data & Process Analytics

To justify the selection of Route A over Route B for manufacturing, the following quantitative process metrics were evaluated:

Process MetricRoute A (Reductive Amination)Route B (Ullmann C-N Coupling)Causality & Process Notes
Overall Yield 82 - 88%45 - 60%Route A benefits from highly efficient SNAr and quantitative iminium reduction.
E-Factor Low (~15)High (>40)Route B requires heavy metal catalysts (Cu/Pd) and complex ligand removal during workup.
Reagent Cost LowHighPiperidine and NaBH(OAc)₃ are bulk-scale commodities; transition metal ligands are expensive.
Scalability ExcellentPoor to ModerateRoute B suffers from catalyst poisoning due to the basic nitrogens on both piperidine and imidazole.
Critical Impurities Benzylic alcohol (<1%)Dehalogenated starting materialNaBH(OAc)₃ selectivity in Route A prevents aldehyde reduction, ensuring high purity [2].

References

  • CymitQuimica.CAS 10040-98-9: 4-(1H-Imidazol-1-yl)benzaldehyde.
  • Abdel-Magid, A. F., & Mehrman, S. J.A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
  • Vice, S., et al.Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry.
  • NIH PubMed Central.Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important scaffold. We understand that synthesizing this molecule, while seemingly straightforward, presents unique challenges that can significantly impact reaction yield and purity. This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your synthesis for robust and reproducible results.

Section 1: Synthesis Overview & Core Challenges

The synthesis of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine is typically achieved via a two-step nucleophilic substitution pathway. First, imidazole is N-alkylated with a suitable 4-(halomethyl)benzyl halide to form the key intermediate, 1-(4-(halomethyl)benzyl)-1H-imidazole. This intermediate is then used to N-alkylate piperidine to yield the final product.

While the chemistry is based on fundamental SN2 reactions, the primary challenge that plagues researchers is poor control over selectivity , leading to significant byproduct formation and consequently, low yields of the desired product.

cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis Imidazole Imidazole Intermediate Intermediate: 1-(4-(bromomethyl)benzyl) -1H-imidazole Imidazole->Intermediate Base (e.g., NaH) Solvent (e.g., THF) BenzylHalide 4-(Bromomethyl)benzyl bromide BenzylHalide->Intermediate FinalProduct Target Product: 1-[4-(1H-imidazol-1-yl)benzyl]piperidine Intermediate->FinalProduct Alkylating Agent Piperidine Piperidine Piperidine->FinalProduct Base (e.g., K₂CO₃) Solvent (e.g., MeCN)

Caption: High-level workflow for the two-step synthesis.

The most critical issue is the over-alkylation of piperidine in the second step. The desired product is a tertiary amine, which is itself nucleophilic and can react with another molecule of the benzyl-imidazole intermediate to form a highly polar and often difficult-to-remove quaternary ammonium salt.[1][2]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.

Question: My final reaction produces a significant, highly polar byproduct that stains on the TLC baseline, and my yield of the desired product is consistently low (<50%). What is happening and how do I fix it?

Answer: You are almost certainly observing the formation of the quaternary ammonium salt due to over-alkylation. This occurs when the desired tertiary amine product successfully competes with the piperidine starting material as the nucleophile, attacking a second molecule of the electrophilic benzyl-imidazole intermediate.

Piperidine Piperidine (Secondary Amine) Product Desired Product (Tertiary Amine) Piperidine->Product Desired Reaction (k₁) Intermediate Benzyl-imidazole Intermediate Intermediate->Product QuatSalt Quaternary Salt (Byproduct) Intermediate->QuatSalt Product->QuatSalt Side Reaction (k₂) Over-alkylation

Caption: Competing reaction pathways in the final alkylation step.

To maximize the yield of the desired product, your strategy must favor the initial reaction (k₁) over the subsequent side reaction (k₂). This can be achieved through several methods:

  • Control Stoichiometry: Ensure that piperidine is the limiting reagent in concentration only relative to the formation of the quaternary salt. Use a slight excess of piperidine (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This increases the probability that the alkylating agent will encounter a molecule of piperidine rather than the product.[3]

  • Slow, Controlled Addition of the Electrophile: This is the most critical and effective technique. By adding the benzyl-imidazole intermediate slowly over several hours using a syringe pump, you maintain a very low instantaneous concentration of the electrophile.[2][3] This ensures that piperidine, being present in a larger relative amount at all times, is the overwhelmingly dominant nucleophile. A rapid or bulk addition creates localized high concentrations of the electrophile, dramatically increasing the rate of the undesired over-alkylation reaction.

  • Optimize Base and Solvent Conditions:

    • Base: Use a non-nucleophilic base that is sufficiently strong to neutralize the HBr or HCl formed during the reaction but does not interfere otherwise. Finely ground potassium carbonate (K₂CO₃) is a standard, cost-effective choice. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is another excellent option as its steric bulk prevents it from participating in alkylation.[3]

    • Solvent: A polar aprotic solvent like anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) is ideal. These solvents can solvate the cation of the base and accelerate SN2 reactions without interfering with the nucleophile.

Comparative Data on Reaction Conditions

ConditionElectrophile AdditionPiperidine (eq.)Base (eq.)SolventApprox. Product:Quat Ratio
Poor Bulk / All at once1.01.1MeCN60:40
Improved Dropwise over 10 min1.11.5MeCN85:15
Optimal Syringe pump over 4 hrs1.11.5MeCN>95:5

Question: My reaction is very slow or stalls, even after 24 hours. What factors should I investigate?

Answer: A sluggish reaction points to issues with the reactivity of your starting materials or suboptimal reaction conditions. Here is a troubleshooting workflow:

Start Sluggish or Incomplete Reaction Identified CheckPurity 1. Verify Purity & Identity of Benzyl-imidazole Intermediate (NMR, LC-MS) Start->CheckPurity CheckLeavingGroup 2. Assess Leaving Group (I > Br > Cl) CheckPurity->CheckLeavingGroup Purity OK CheckSolvent 3. Ensure Solvent is Anhydrous & Aprotic (MeCN, DMF) CheckLeavingGroup->CheckSolvent Leaving Group OK CheckBase 4. Check Base Activity (Finely ground? Not expired?) CheckSolvent->CheckBase Solvent OK IncreaseTemp 5. Increase Temperature (e.g., from RT to 50-60 °C) CheckBase->IncreaseTemp Base OK Result Reaction Proceeds IncreaseTemp->Result

Caption: Troubleshooting decision tree for slow reactions.

  • Purity of the Alkylating Agent: First, confirm the purity of your 1-(4-(halomethyl)benzyl)-1H-imidazole intermediate. If it has degraded or contains significant amounts of the corresponding benzyl alcohol (from hydrolysis), the effective concentration of your electrophile is lower than calculated.[4]

  • Leaving Group: The nature of the halide is critical. Benzylic iodides are significantly more reactive than bromides, which are more reactive than chlorides. If you are using 1-(4-(chloromethyl)benzyl)-1H-imidazole, consider converting it to the bromide or iodide via a Finkelstein reaction to improve the rate.

  • Solvent Quality: Ensure your polar aprotic solvent is anhydrous. Water can hydrolyze the alkylating agent and will solvate the piperidine nucleophile, reducing its reactivity.

  • Base Efficiency: For solid bases like K₂CO₃, ensure it is finely powdered to maximize surface area. For liquid bases like DIPEA, ensure it is pure and not from an old stock that may have degraded.

  • Temperature: While room temperature is often sufficient, gently heating the reaction to 40-60 °C can significantly increase the rate without promoting excessive side reactions, provided slow addition is maintained.

Section 3: Optimized Experimental Protocols

Protocol 1: Synthesis of Intermediate: 1-(4-(bromomethyl)benzyl)-1H-imidazole

This protocol uses sodium hydride, a strong base, to ensure complete deprotonation of imidazole for a rapid and high-yielding reaction.[5]

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (10 mL per 10 mmol of imidazole).

  • Imidazole Deprotonation: Cool the flask to 0 °C in an ice bath. Add imidazole (1.0 eq). To this stirring suspension, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the resulting sodium imidazolide suspension back to 0 °C. Add a solution of 1-bromo-4-(bromomethyl)benzene (1.05 eq) in anhydrous THF dropwise over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor progress by TLC or LC-MS until the starting benzyl bromide is consumed.

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the pure intermediate.

Protocol 2: Final Synthesis via Controlled Addition (Minimizing Over-Alkylation)

This protocol is optimized to prevent the formation of the quaternary ammonium salt.[2]

  • Setup: To a round-bottom flask under an inert atmosphere, add piperidine (1.1 eq), finely ground potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetonitrile (to make a ~0.1 M solution based on the limiting reagent).

  • Prepare Electrophile: In a separate flask, dissolve the 1-(4-(bromomethyl)benzyl)-1H-imidazole intermediate (1.0 eq) in anhydrous acetonitrile. Load this solution into a gas-tight syringe and place it on a syringe pump.

  • Slow Addition: Begin vigorous stirring of the piperidine mixture at room temperature. Start the syringe pump to add the intermediate solution over a period of 4-6 hours.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature overnight (12-16 hours). Monitor for completion by LC-MS.

  • Work-up: Filter the reaction mixture to remove the inorganic salts, washing the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate or dichloromethane and wash with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product should be relatively clean but can be further purified by column chromatography on silica gel to remove any trace impurities.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How can I best monitor the reaction progress during the final alkylation?

    • A: Thin-Layer Chromatography (TLC) is effective. Use a mobile phase like 10% Methanol in Dichloromethane. The starting piperidine is often not UV-active, but the benzyl-imidazole intermediate and the final product are. The quaternary salt byproduct is highly polar and will typically remain at the origin (baseline). Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal method as it can track the disappearance of starting materials and the appearance of both the product and the quaternary salt byproduct by their respective masses.

  • Q: What is the most effective method for purifying the final product away from the quaternary salt?

    • A: If the salt has formed in significant amounts, purification can be challenging. Standard silica gel column chromatography is the most common method. The product, a tertiary amine, will have moderate polarity, while the quaternary salt is ionic and will stick strongly to the silica. An alternative is an acid-base workup. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The desired tertiary amine product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer with NaOH and extract the free-based product back into an organic solvent. The quaternary salt will remain in the aqueous phase throughout this process.

  • Q: Can I perform this synthesis as a one-pot reaction?

    • A: While theoretically possible, it is not recommended if high yield and purity are the primary goals. A one-pot procedure would involve adding imidazole, 4-(bromomethyl)benzyl bromide, and piperidine together. The multiple nucleophiles (imidazole, piperidine, and the product) and electrophiles present simultaneously would lead to a complex mixture of products, including direct reaction of piperidine with the starting benzyl bromide. A stepwise approach with isolation and purification of the intermediate provides far superior control and ultimately a higher yield of the desired final product.

References

  • BenchChem. (2025).
  • ResearchGate. (2017).
  • BenchChem. (2025).
  • ECHEMI. (n.d.). N-alkylation of piperidine with substituted benzyl chloride.
  • BenchChem. (2025).

Sources

Technical Support Center: Resolving Solubility Issues for 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals experiencing precipitation, aggregation, or inconsistent dosing behavior when working with the dibasic compound 1-[4-(1H-imidazol-1-yl)benzyl]piperidine in aqueous environments.

By understanding the physicochemical causality behind the molecule's behavior, you can select the optimal formulation strategy for your specific in vitro or in vivo application.

Part 1: Physicochemical Profiling & Troubleshooting FAQs

Q1: Why does my compound precipitate in physiological buffers (pH 7.4) despite having two basic nitrogen atoms? A: The solubility bottleneck lies in the compound's dibasic nature and its specific dissociation constants (pKa). The molecule contains a piperidine ring (pKa ≈ 11.1)[1] and an imidazole ring (pKa ≈ 7.0)[2]. At a physiological pH of 7.4, the piperidine nitrogen is fully protonated, but the imidazole ring is predominantly in its neutral, unprotonated state[3]. This results in a mono-cationic species with a highly lipophilic benzyl-imidazole core. The hydrophobic effect drives these uncharged aromatic regions to aggregate, overcoming the solvation energy provided by the single protonated piperidine, which leads to rapid precipitation in aqueous buffers like PBS or HEPES.

Q2: How can I formulate this compound for in vitro cell-based assays without altering the physiological pH? A: For cell culture applications where the pH must remain strictly at 7.4 to maintain cell viability, acidifying the buffer is not an option. Instead, you must rely on co-solvents or inclusion complexes:

  • Co-solvent strategy (DMSO): The compound is highly soluble in aprotic solvents. You can prepare a concentrated stock in 100% DMSO and dilute it into the assay media. However, local precipitation ("crashing out") can occur at the injection site if the dilution is not rapid.

  • Inclusion Complexation (HP-β-CD): Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the lipophilic benzyl-imidazole core of the unionized drug fraction at pH 7.4, significantly enhancing aqueous solubility without requiring pH adjustments[4].

Q3: I need a completely aqueous, solvent-free stock solution for in vivo dosing. How do I achieve this? A: You must leverage the amphoteric/dibasic properties of the molecule by forming a di-salt[5]. By dropping the pH below 5.5, you ensure that both the piperidine and the imidazole nitrogens are fully protonated[3]. This di-cationic state maximizes ion-dipole interactions with water. We recommend generating an in situ hydrochloride (HCl) salt formulation, which can be lyophilized for long-term stability.

Part 2: Formulation Strategies & Quantitative Data

The table below summarizes the expected solubility limits and the pros/cons of each formulation approach, allowing you to easily compare and select the best method for your experimental constraints.

Formulation StrategyMechanistic PrincipleMax Expected SolubilityAdvantagesLimitations
PBS (pH 7.4) Baseline mono-cation< 0.1 mg/mLPhysiological baselineSevere precipitation; unusable for high-dose assays
0.5% DMSO in Media Co-solvation~1-5 mg/mLRapid and easy to prepareDMSO toxicity in sensitive primary cells
20% HP-β-CD (pH 7.4) Hydrophobic inclusion> 10 mg/mLBiocompatible; no pH shiftRequires stirring/equilibration time
0.1 M HCl (pH 4.0) Di-cationic salt formation> 50 mg/mLHighest solubility; solvent-freeAcidic pH may interfere with certain enzyme assays

Part 3: Experimental Workflows & Methodologies

Protocol A: HP-β-CD Inclusion Complexation (Ideal for Cell Assays)

This protocol utilizes cyclodextrin complexation to shield the lipophilic core of the molecule, providing a self-validating visual cue (cloudy to clear transition) to confirm successful encapsulation.

  • Prepare Vehicle: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in standard PBS (pH 7.4) to create a 20% (w/v) solution.

  • Add Compound: Weigh the free base of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine and add it to the HP-β-CD solution to achieve your target concentration (e.g., 10 mM).

  • Mechanical Agitation: Vortex vigorously for 2 minutes. Self-Validation Check: The suspension will initially appear cloudy and opaque.

  • Equilibration: Sonicate the mixture in a water bath sonicator at room temperature for 15-30 minutes. Self-Validation Check: Stop sonication when the solution becomes completely transparent, indicating full inclusion complex formation.

  • Sterilization: Pass the clear solution through a 0.22 µm PES syringe filter before applying it to cell cultures.

G Start Compound Precipitation at pH 7.4 Q1 Is DMSO tolerated by the biological assay? Start->Q1 DMSO_Yes Prepare 10 mM DMSO Stock Dilute to < 0.5% final Q1->DMSO_Yes Yes DMSO_No Use HP-β-Cyclodextrin (20% w/v in buffer) Q1->DMSO_No No Result2 Co-solvent Solution (Monitor for 24h) DMSO_Yes->Result2 Result1 Soluble Inclusion Complex (Ideal for Cell Assays) DMSO_No->Result1

Decision matrix for formulating the compound in physiological buffers.

Protocol B: In Situ HCl Salt Formation (Ideal for Aqueous Stocks)

This protocol generates a highly soluble di-hydrochloride salt by exploiting the pKa of the imidazole ring[3].

  • Initial Suspension: Suspend the free base compound in molecular biology grade water (target concentration: 10-50 mg/mL). The compound will float or form a milky suspension.

  • Acidification: While stirring continuously with a magnetic stir bar, add 1.0 M HCl dropwise.

  • pH Monitoring: Submerge a micro-pH probe into the suspension. Continue adding HCl until the pH drops to between 4.5 and 5.0.

  • Protonation & Dissolution: At this pH, the imidazole ring (pKa ~7.0) becomes fully protonated, yielding a highly soluble di-cation[5]. Self-Validation Check: The milky suspension will rapidly clarify into a colorless, transparent solution.

  • Lyophilization (Optional): Flash-freeze the clear solution in liquid nitrogen and lyophilize for 24-48 hours to obtain the solid di-hydrochloride salt for stable, long-term storage.

G A Free Base (Insoluble at pH 7.4) B Add HCl (Dropwise, pH < 6.0) A->B Protonation of Imidazole & Piperidine C Di-cationic Species (Highly Soluble) B->C Dissolution (Cloudy to Clear) D Lyophilization (Optional) C->D Water Removal E Stable HCl Salt D->E

Workflow for pH-dependent solubilization and HCl salt generation.

References

  • Imidazole | C3H4N2 | CID 795 - PubChem - NIH . nih.gov. Available at:[Link]

  • Cas 110-89-4, Piperidine - LookChem . lookchem.com. Available at: [Link]

  • Effect of pH and Hydroxylpropyl-b-Cyclodextrin on Solubility and Stability of Gliclazide - SciSpace . scispace.com. Available at:[Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI . mdpi.com. Available at:[Link]

  • Imidazole - Wikipedia . wikipedia.org. Available at:[Link]

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online . medcraveonline.com. Available at:[Link]

Sources

Technical Support Center: Stability & Degradation of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

[1]

Status: Operational Role: Senior Application Scientist Subject: Identification and Troubleshooting of Degradation Products Molecule Class: N-substituted Imidazole / Benzylpiperidine Ligand[1]

Executive Summary & Chemical Context

This guide addresses the stability profile of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine , a pharmacophore frequently utilized in Histamine H3 receptor antagonist research.[1] Structurally, this molecule contains three distinct zones of reactivity:

  • The Piperidine Ring: A tertiary amine susceptible to N-oxidation.

  • The Benzyl Linker: A benzylic carbon prone to oxidative dealkylation and autoxidation.

  • The Imidazole Moiety: An aromatic heterocycle sensitive to pH extremes and photolytic stress.

Researchers often confuse synthetic byproducts with degradation products (DPs). This guide provides a definitive workflow to distinguish and identify these impurities using LC-MS/MS and forced degradation logic.

Diagnostic Troubleshooting Guide

Use this matrix to quickly identify issues based on your experimental observations.

Symptom Probable Cause Technical Explanation Recommended Action
New Peak (+16 Da) N-Oxidation The tertiary nitrogen of the piperidine ring reacts with atmospheric oxygen or peroxides to form an N-oxide.[1]Check Solvents: Ensure THF or ethers are peroxide-free. Store samples under Argon.
New Peak (-85 Da) C-N Cleavage Oxidative debenzylation cleaves the piperidine ring, leaving the benzyl-imidazole fragment (often as an aldehyde).Protect from Light/Air: This is a radical-mediated autoxidation.[1] Use amber vials.
Retention Time Shift (Acidic) Salt Formation The imidazole and piperidine nitrogens are basic. Inadvertent acidification changes the ionization state (

vs

).
Buffer Control: Ensure mobile phase pH is consistent (>pH 7.0 for free base retention).
Yellow Discoloration Photolysis Imidazole derivatives can undergo photo-induced radical polymerization or ring-opening.[1]UV Protection: Wrap columns and reservoirs in foil. Perform light-stress test to confirm.

Deep Dive: Degradation Pathways & Mechanisms

The following diagram illustrates the primary degradation routes for 1-[4-(1H-imidazol-1-yl)benzyl]piperidine. Understanding these pathways is critical for interpreting LC-MS data.

Pathway Visualization

DegradationPathwaysParentParent MoleculeMW: ~241.3(C15H19N3)NOxideDP-1: Piperidine N-OxideMW: 257.3 (+16 Da)(Main Oxidative Impurity)Parent->NOxide Peroxide / Oxidation(Fastest Pathway)AldehydeDP-2: 4-(Imidazol-1-yl)benzaldehydeMW: ~172.2(Loss of Piperidine)Parent->Aldehyde Oxidative Dealkylation(Benzylic C-N Cleavage)PiperidinePiperidine FragmentMW: 85.15Parent->Piperidine Cleavage ByproductAcidDP-3: 4-(Imidazol-1-yl)benzoic acidMW: ~188.2(Oxidation of Aldehyde)Aldehyde->Acid Further Oxidation

Caption: Primary degradation tree showing N-oxidation (Red) and Benzylic cleavage (Yellow) pathways.

Mechanistic Details
  • N-Oxidation (DP-1):

    • Mechanism: Nucleophilic attack of the piperidine nitrogen lone pair on an electrophilic oxygen source (e.g.,

      
      ).
      
    • MS Signature: M+16 peak (

      
      ).
      
    • Note: The imidazole nitrogen is significantly less basic and less prone to N-oxidation under standard conditions compared to the piperidine nitrogen.

  • Oxidative Dealkylation (DP-2):

    • Mechanism: Radical abstraction of a benzylic hydrogen leads to an iminium ion intermediate, which hydrolyzes to release piperidine and 4-(1H-imidazol-1-yl)benzaldehyde .[1]

    • MS Signature: Distinct fragment at

      
       (protonated aldehyde).
      
    • Relevance: This mimics metabolic Phase I degradation (CYP450 mediated) but occurs in vitro under light/heat stress.

Experimental Protocol: Forced Degradation Study

To validate these products in your specific matrix, perform the following stress test. This protocol is designed to generate 10-20% degradation, ideal for method validation.[1]

Materials Required
  • Stock Solution: 1 mg/mL of the compound in Acetonitrile/Water (50:50).

  • Stressors: 30%

    
    , 1N HCl, 1N NaOH.
    
  • Analysis: HPLC-DAD or LC-MS (C18 Column).

Step-by-Step Workflow
  • Oxidative Stress (Targeting N-Oxides):

    • Mix 1 mL Stock + 1 mL 3%

      
       (diluted from 30%).
      
    • Incubate at Room Temperature for 2-4 hours.

    • Why? Heating peroxide often destroys the reagent before it reacts. RT is sufficient for tertiary amines.

    • Stop: Quench with dilute Sodium Bisulfite.

  • Acid/Base Hydrolysis (Targeting Amide/Linker Stability):

    • Acid: 1 mL Stock + 1 mL 1N HCl (60°C for 4 hours).

    • Base: 1 mL Stock + 1 mL 1N NaOH (60°C for 4 hours).

    • Stop: Neutralize with equivalent acid/base before injection.

    • Note: The imidazole ring is generally stable to hydrolysis, but the benzylic bond may weaken.

  • Photostability (Targeting Radical Cleavage):

    • Expose 1 mL Stock (in clear glass) to 1.2 million lux hours (approx 24h in a light chamber).

    • Control: Wrap one vial in aluminum foil (Dark Control).

Data Analysis Table (Expected Results)
Stress ConditionExpected Degradation %Major Product DetectedMass Shift (Δ)
Acid (HCl) < 5%Stable (Salt formation)None
Base (NaOH) < 5%StableNone
Oxidation (

)
15 - 30% Piperidine N-oxide+16 Da
Photolysis 5 - 10%Benzaldehyde deriv.-69 Da (loss of piperidine ring mass)

Frequently Asked Questions (FAQs)

Q1: I see a peak at M+32. Is this a di-N-oxide? A: It is possible but rare.[1] The imidazole nitrogen (N3) can oxidize under forcing conditions (high peroxide concentration + heat), but usually, the M+32 peak corresponds to the N-oxide of the hydroxylated byproduct (N-oxide + hydroxylation on the ring). Check the fragmentation pattern; if you see a loss of -16 followed by another -16, it is likely a di-oxide.[1]

Q2: Why does the retention time of the parent change in my stability samples? A: Benzylpiperidines are highly pH-sensitive. If you are analyzing acid/base stressed samples, ensure you have effectively neutralized the sample matrix to pH 7.0 before injection. Injecting a pH 1.0 sample into a pH 7.0 mobile phase can cause peak fronting or retention shifts due to local pH disturbances in the column head.

Q3: Can I use Methanol as a solvent for stress testing? A: Caution is advised. In photolytic studies, Methanol can act as a radical source, accelerating the degradation of the benzylic bond artificially. Acetonitrile is the preferred solvent for forced degradation studies of this molecule class.

References

  • BenchChem. (2025). 1-Benzyl-5-(chloromethyl)-1H-imidazole stability issues and degradation products. Retrieved from

  • Huang, Y., et al. (2019).[2] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. (Demonstrates imidazole ring susceptibility to oxidation). Retrieved from

  • Biot, C., et al. (2022). Design and synthesis of benzylpiperidine derivatives as novel reversible monoacylglycerol lipase inhibitors. (Provides structural context for benzylpiperidine stability). Retrieved from

  • Sigma-Aldrich. (2025).[3] Product Specification: 1-(3-(piperidin-4-yl)benzyl)piperidine and related imidazole derivatives. Retrieved from [1][3]

Technical Support Center: Purification & Crystallization of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for 1-[4-(1H-imidazol-1-yl)benzyl]piperidine (commonly known as Pitolisant ). This guide addresses the critical challenges in crystallizing this Histamine H3 antagonist/inverse agonist.

Achieving pharmaceutical-grade purity (>99.5%) for this molecule is frequently complicated by its basicity (pKa ~10.8 for the piperidine moiety and ~6.0 for the imidazole) and the persistence of specific process-related impurities. This guide moves beyond generic advice, offering mechanistic insights and self-validating protocols to eliminate the "Reduced Alcohol" impurity and prevent "Oiling Out."

Module 1: Impurity Profiling & Mechanistic Pathways

Understanding the origin of impurities is the first step to elimination. The synthesis typically involves the reductive amination of 4-(1H-imidazol-1-yl)benzaldehyde with piperidine .

The Impurity Landscape
Impurity TypeChemical NameOriginRemoval Strategy
Impurity A (Critical) [4-(1H-imidazol-1-yl)phenyl]methanol Competitive reduction of the aldehyde starting material (over-reduction).pKa-based extraction or selective salt crystallization.
Impurity B 4-(1H-imidazol-1-yl)benzaldehyde Unreacted starting material.Bisulfite wash or scavenging resins.
Impurity C Piperidine Excess reagent.[1]High vacuum drying or aqueous acidic washes.
Impurity D N-Oxides Oxidation of the tertiary amine during workup.Use of antioxidants (BHT) and inert atmosphere (N₂).
Pathway Visualization

The following diagram illustrates the competitive kinetics between the desired Reductive Amination and the undesired Carbonyl Reduction.

G Aldehyde Starting Material 4-(Imidazolyl)benzaldehyde Imine Intermediate Imine/Iminium Species Aldehyde->Imine + Piperidine - H2O Alcohol Impurity A (Reduced Alcohol) Aldehyde->Alcohol + Reducing Agent Direct Reduction COMPETITIVE SIDE REACTION Piperidine Piperidine Product Target Product Pitolisant Imine->Product + Reducing Agent (NaBH4/STAB) FAST KINETICS

Figure 1: Kinetic competition during reductive amination. High concentrations of reducing agent prior to complete imine formation favor the Alcohol impurity.

Module 2: Critical Process Parameters (CPPs)

To minimize Impurity A (Alcohol) and Impurity B (Aldehyde), you must control the following parameters before crystallization.

The "Imine Pre-Equilibrium" Rule
  • The Issue: Adding the reducing agent (e.g., NaBH₄ or NaBH(OAc)₃) simultaneously with the aldehyde and amine leads to direct reduction of the aldehyde to the alcohol (Impurity A).

  • The Fix: Allow the Aldehyde + Piperidine mixture to stir for 2–4 hours in the solvent (MeOH or DCE) before adding the reducing agent. This pushes the equilibrium toward the Imine, leaving little free aldehyde to be reduced to the alcohol.

pKa-Driven Purification (The "Sweet Spot")
  • Mechanism:

    • Product: Contains a highly basic piperidine nitrogen (pKa ~10.8) and a less basic imidazole (pKa ~6.0).

    • Impurity A (Alcohol): Contains only the less basic imidazole nitrogen (pKa ~6.0).

  • Protocol:

    • After the reaction, quench with water.

    • Adjust pH to 8.5 – 9.0 .

    • Extract with Ethyl Acetate or DCM.

    • Result: At pH 8.5, the Product (pKa ~10.8) is fully protonated (cationic) and stays in the water? NO.

    • Correction: Basic amines are protonated at low pH. At pH 8.5, the Product is largely protonated (charged) if we consider pKa 10.8. Wait, we want to extract the Free Base.

    • Correct Logic: At pH 6.0, the Imidazole is 50% protonated. At pH 10.8, the Piperidine is 50% protonated.

    • Purification Step: Perform an acidic wash at pH 5.5 .

      • The Product (pKa ~10.8) will be >99% protonated (Water Soluble).

      • The Impurity A (pKa ~6.0) will be ~25% non-protonated (Organic Soluble).

      • Action: Wash the organic layer with pH 5.5 buffer? No, extract the product into aqueous acid at pH 5.5, wash the aqueous phase with organic solvent (removes non-basic impurities), then basify the aqueous phase to pH >12 to precipitate the pure Product Free Base.

Module 3: Detailed Crystallization Protocol

This protocol focuses on the Monohydrochloride or Dihydrochloride salt, as the free base often exists as an oil or low-melting solid.

Target Form: Pitolisant Hydrochloride (Crystalline) Solvent System: Isopropanol (IPA) / Water or Ethanol / Diethyl Ether.

Step-by-Step Methodology
  • Free Base Isolation:

    • Dissolve the crude reaction residue in Ethyl Acetate (10 volumes) .

    • Wash with 5% NaHCO₃ (removes acidic impurities).

    • Wash with Water (3x) to remove residual Piperidine.

    • Dry over MgSO₄ and concentrate to an oil.

  • Seeding Solution Preparation (Critical for Anti-Oiling):

    • Dissolve the oil in Isopropanol (IPA) (5 volumes) at 50°C.

    • Note: If the solution is dark, treat with activated carbon (5% w/w) for 30 mins and filter.

  • Salt Formation:

    • Prepare a solution of HCl in IPA (1.1 equivalents for Monohydrochloride, 2.2 eq for Dihydrochloride).

    • Slow Addition: Add the HCl solution dropwise to the warm (50°C) product solution over 60 minutes.

    • Observation: A white turbidity should form. If "oiling" (droplets) occurs, STOP addition, reheat to dissolve, and add a seed crystal.

  • Cooling Ramp:

    • Cool from 50°C to 20°C at a rate of 5°C per hour . Slow cooling prevents impurity inclusion.

    • Hold at 20°C for 2 hours.

    • Cool to 0–5°C and hold for 4 hours.

  • Filtration & Washing:

    • Filter the white solid.

    • Displacement Wash: Wash with cold IPA (2 volumes) followed by cold Acetone (to remove residual alcohol impurity).

    • Dry under vacuum at 45°C.

Module 4: Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" instead of crystallizing. Why?

Cause: This is a common phenomenon with amino-alkyl-imidazoles. It occurs when the metastable liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve. Solution:

  • Temperature: Keep the solution warmer (50–60°C) during acid addition.

  • Seeding: You must seed the solution with pure crystals once the first turbidity appears. If you lack seeds, scratch the glass wall vigorously or use a sonication probe to induce nucleation.

  • Solvent: Add a small amount of Water (1–2%) to the IPA. Water increases the solubility of the salt, preventing rapid precipitation (oiling) and allowing orderly crystal growth.

Q2: I still see 2-3% of the Alcohol Impurity (Impurity A) by HPLC.

Cause: The Alcohol impurity co-crystallizes because it has a similar structure (benzyl linker). Solution:

  • Recrystallization: Do not just wash. Recrystallize the wet cake from Ethanol (95%) .

  • Chemical Scavenging: Before crystallization, treat the free base solution with Silica-supported Carbonate or perform a specific extraction at pH 6.0 (as detailed in Module 2) to partition the weakly basic alcohol into the organic phase while the product remains in the aqueous phase.

Q3: The crystals are turning yellow/pink upon drying.

Cause: Oxidation of the imidazole ring or residual piperidine forming N-oxides. Solution:

  • Ensure the final wash is thorough (use Acetone or Ether).

  • Dry under Nitrogen bleed vacuum, not just air vacuum.

  • Store the salt in amber glass; imidazoles are light-sensitive.

Module 5: Decision Tree for Oiling Out

DecisionTree Start Issue: Product Oils Out upon Acid Addition CheckTemp Is Temperature > 50°C? Start->CheckTemp IncreaseTemp Increase Temp to 60°C Redissolve Oil CheckTemp->IncreaseTemp No CheckSeed Did you add Seed Crystals? CheckTemp->CheckSeed Yes IncreaseTemp->CheckSeed AddSeed Add Seeds at Cloud Point CheckSeed->AddSeed No CheckSolvent Is Solvent Anhydrous? CheckSeed->CheckSolvent Yes AddWater Add 2% Water to IPA (Increases solubility) CheckSolvent->AddWater Yes (Too insoluble) Sonication Apply Sonication to induce nucleation CheckSolvent->Sonication No

Figure 2: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out).

References

  • Bioprojet. (2000). N-substituted piperidine derivatives, preparation method and use. WO2000006254. (Foundational patent describing the synthesis and basic salt formation of Pitolisant).

  • Schwartz, J. C., et al. (2011). Crystal form of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine hydrochloride. US Patent 8,207,197. (Details the specific polymorphs and crystallization solvents for the hydrochloride salt).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Authoritative source on the mechanism of reductive amination and minimizing alcohol impurities).

  • Hilfiker, R. (2006).[1] Polymorphism in the Pharmaceutical Industry. Wiley-VCH.[1] (General reference for troubleshooting "oiling out" phenomena in API crystallization).

Sources

troubleshooting HPLC peak tailing for 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Peak Tailing for 1-[4-(1H-imidazol-1-yl)benzyl]piperidine Case ID: #TS-HPLC-IMDZ-PIP Status: Open Guide

Executive Summary: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely experiencing peak asymmetry (tailing factors


) with 1-[4-(1H-imidazol-1-yl)benzyl]piperidine .

To solve this, we must first understand your analyte. This molecule is a "chromatographic double-threat" due to its two basic nitrogen centers:

  • Piperidine Moiety: A highly basic tertiary amine (

    
    ). At typical HPLC pH (2–8), this is fully protonated and positively charged.
    
  • Imidazole Moiety: An aromatic heterocycle (

    
    ).
    

The Root Cause: The tailing is rarely due to column degradation. It is almost certainly caused by secondary silanol interactions . The positively charged piperidine nitrogen undergoes ion-exchange with ionized (negative) residual silanol groups on the silica surface of your column.

Part 1: Diagnostic Workflow

Before altering your chemistry, use this decision tree to isolate the variable causing the tailing.[1]

TroubleshootingTree Start START: Peak Tailing Detected (Tf > 1.5) CheckLoad Step 1: Check Sample Load Inject 1/10th concentration Start->CheckLoad LoadIssue Peak Shape Improves? CheckLoad->LoadIssue SolvedLoad Diagnosis: Mass Overload Action: Dilute sample or increase column capacity LoadIssue->SolvedLoad Yes CheckpH Step 2: Check Mobile Phase pH Is pH between 3.0 and 8.0? LoadIssue->CheckpH No pHIssue pH is 3-8 (Mid-range)? CheckpH->pHIssue ActionLowPH Action: Lower pH to < 2.5 (Protonates Silanols) pHIssue->ActionLowPH Yes (Traditional Silica) ActionHighPH Action: Raise pH to > 10.5 (Deprotonates Amine) *Requires Hybrid Column pHIssue->ActionHighPH Yes (Hybrid Particle) CheckAdd Step 3: Check Additives Are you using Formic Acid only? pHIssue->CheckAdd No (Already Low/High) AddIssue Using weak acid? CheckAdd->AddIssue ActionTFA Action: Switch to 0.1% TFA (Ion Pairing) AddIssue->ActionTFA Yes (MS Compatible) ActionTEA Action: Add TEA (Triethylamine) (Silanol Blocker) AddIssue->ActionTEA Yes (UV Only)

Figure 1: Systematic troubleshooting logic for basic amine tailing. Follow the path to identify if the issue is physical (load) or chemical (silanol interaction).

Part 2: Technical Q&A & Solutions

Q1: I am running a standard gradient with 0.1% Formic Acid (pH ~2.7). Why is the peak still tailing?

The Technical Reality: While pH 2.7 is acidic, it is not acidic enough for a piperidine derivative.

  • The Mechanism: At pH 2.7, the piperidine is 100% ionized (cationic). However, the silanol groups (

    
    ) on the column surface have a 
    
    
    
    range of 3.5–4.5 (for isolated silanols) down to ~2 (for acidic vicinal silanols).
  • The Failure: Formic acid is a weak ion-pairing agent. It does not effectively "mask" the positive charge of the amine, nor does it fully suppress the ionization of the most acidic silanols. The cationic piperidine "sticks" to the anionic silanols, dragging the peak tail.

The Fix (Choose One):

  • Switch to Trifluoroacetic Acid (TFA): Use 0.05% to 0.1% TFA. TFA is a strong ion-pairing agent.[2] It forms a hydrophobic ion-pair with the piperidine nitrogen, neutralizing the charge and preventing silanol interaction.

    • Note: TFA suppresses signal in LC-MS.[2]

  • Add a Silanol Blocker (UV Only): Add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA is a small amine that saturates the silanol sites, effectively "sacrificing" itself so your analyte can pass through unhindered.

Q2: Can I just run this at high pH to neutralize the amine?

The Strategy: Yes, this is often the most effective strategy for piperidine derivatives.

  • The Logic: If you raise the pH to 11.5 or 12.0 (above the piperidine

    
    ), the molecule becomes neutral. Neutral molecules do not interact with silanols. This typically results in perfect Gaussian peaks and increased retention (due to higher hydrophobicity).
    

The Critical Warning: You cannot use a standard silica C18 column. Silica dissolves at pH > 8.[3]0. You must use a column specifically engineered for high pH stability.

Recommended High-pH Protocol:

  • Column: Waters XBridge BEH C18, Agilent Poroshell HPH-C18, or Phenomenex Gemini NX-C18.

  • Buffer: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

  • Temperature: Keep below 40°C to maximize column life.

Q3: Which column chemistry is best if I must stay at low pH?

If you cannot use high pH (e.g., due to other stability issues), you need a column that physically shields the silanols.

Column FeatureWhy it helps Piperidine/ImidazoleRecommended Phases
End-capping Replaces accessible surface silanols with non-polar groups (e.g., trimethylsilyl). Essential but rarely 100% effective alone.Most modern C18s (e.g., Zorbax Eclipse Plus).
Polar Embedded A polar group (amide/carbamate) is embedded in the alkyl chain. It creates a "water shield" near the surface that blocks amines from reaching silanols.Waters SymmetryShield, Agilent Bonus-RP, Phenomenex Synergi Fusion.
Charged Surface (CSH) The surface is modified with a slight positive charge. This repels the positively charged piperidine, preventing adsorption.Waters CSH C18 (Charged Surface Hybrid).

Part 3: Comparative Data on Additives

The following table summarizes the expected impact of mobile phase modifiers on the tailing factor (


) of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine.
ModifierpHMechanismExpected

MS Compatible?
None (Water/MeOH) ~7.0Disaster. Max silanol activity + ionized analyte.> 2.5 (Severe)Yes
0.1% Formic Acid ~2.7Weak ion pairing; partial silanol suppression.1.5 – 1.8Yes
0.1% TFA ~2.0Strong ion pairing ; max silanol suppression.1.0 – 1.2No (Signal Drop)
10mM TEA ~7-8Competitive binding (blocks silanols).1.1 – 1.3No (Contamination)
10mM NH₄HCO₃ (High pH) 10.5Analyte neutralization (deprotonation).1.0 – 1.1 Yes

Part 4: The Mechanism of Interaction

Understanding the interaction at the molecular level allows you to predict behavior for future analogues.

Mechanism cluster_0 Stationary Phase Surface (Silica) cluster_1 Analyte: 1-[4-(1H-imidazol-1-yl)benzyl]piperidine Silanol Si-O⁻ (Ionized Silanol) C18 C18 Chain (Hydrophobic) Piperidine Piperidine N⁺ (Protonated) Piperidine->Silanol Ionic Attraction (CAUSE OF TAILING) Benzyl Benzyl Linker Benzyl->C18 Hydrophobic Retention (Desired) TFA TFA Anion (CF₃COO⁻) TFA->Piperidine Ion Pairing (Neutralizes Charge)

Figure 2: The "Tailing Mechanism." The red solid line represents the unwanted ionic interaction between the piperidine nitrogen and the silica surface. TFA (green) mitigates this by pairing with the nitrogen.

References

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and efficiency of high performance liquid chromatography columns containing charged stationary phases for the analysis of basic compounds. Journal of Chromatography A.

  • Dolan, J. W. (2003). Tailing Peaks for Basic Compounds.[2][4][5][6] LCGC North America.

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note.

  • Agilent Technologies. (2016). Best Practices for Using Agilent Poroshell HPH-C18 Columns at High pH. Technical Guide.[2]

  • Neue, U. D., et al. (1999). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Advances in Chromatography.[6]

Sources

Technical Support Center: Imidazole-Benzyl-Piperidine Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals dealing with the synthesis of imidazole-benzyl-piperidine pharmacophores. Because coupling these bulky moieties is highly sensitive to thermodynamic conditions, this guide focuses on troubleshooting and optimizing reaction temperatures to maximize yield, ensure regioselectivity, and eliminate side reactions.

Reaction Pathway & Temperature Optimization Workflow

G Start Imidazole + Benzyl-Piperidine Coupling Precursors Sub1 Pathway A: N-Alkylation (Base, Polar Aprotic Solvent) Start->Sub1 Alkyl Halide Linker Sub2 Pathway B: Reductive Amination (STAB, Weak Acid, DCE) Start->Sub2 Aldehyde/Amine Linker TempLowA < 40°C: Kinetic Stalling Incomplete Conversion Sub1->TempLowA Too Cold TempOptA 60-80°C: Thermodynamic Sweet Spot High Yield & Regioselectivity Sub1->TempOptA Optimized TempHighA > 100°C: Over-Alkylation Imidazolium Salt Formation Sub1->TempHighA Too Hot TempLowB 0-20°C: Optimal Reduction Selective Iminium Targeting Sub2->TempLowB Optimized TempHighB > 40°C: Competitive Reduction Aldehyde to Alcohol Byproducts Sub2->TempHighB Too Hot

Workflow for optimizing temperature in imidazole-benzyl-piperidine coupling pathways.

Section 1: Diagnostic Q&A – Temperature Dynamics

Q1: I am observing a significant amount of a dialkylated byproduct (imidazolium salt) when coupling 4-(bromomethyl)-1-benzylpiperidine with imidazole at 100°C. How do I prevent this? A1: The mono-N-alkylated imidazole product retains a lone electron pair on its second nitrogen, keeping the molecule nucleophilic. At elevated temperatures (>100°C), the thermal energy easily overcomes the steric hindrance of the newly attached benzyl-piperidine moiety. This allows the product to react with a second equivalent of the alkylating agent, forming a dialkylated imidazolium salt[1]. Solution: Lower the reaction temperature to the thermodynamic sweet spot of 60–80°C. This provides sufficient energy to overcome the initial activation barrier for the bulky benzyl-piperidine electrophile without triggering secondary alkylation.

Q2: During a reductive amination between imidazole-4-carboxaldehyde and 1-benzylpiperidine at 40°C, my yield drops and I isolate imidazole-4-methanol. Why? A2: Reductive amination using sodium triacetoxyborohydride (STAB) requires a delicate kinetic balance. STAB is designed to selectively reduce the intermediate iminium ion rather than the starting aldehyde. However, at elevated temperatures (>40°C), the rate of direct aldehyde reduction accelerates exponentially. This direct reduction outpaces the reversible iminium formation, consuming your imidazole-carboxaldehyde and yielding the alcohol byproduct[2]. Solution: Maintain the reduction phase strictly between 0°C and 20°C to preserve iminium selectivity.

Q3: Does temperature affect the regioselectivity (N1 vs. N3) when coupling a substituted imidazole with a benzyl-piperidine halide? A3: Yes, primarily through steric differentiation. Alkylation of 1,3-azoles is dictated by steric effects rather than electronics[3]. The bulky benzyl-piperidine electrophile will naturally favor the less sterically hindered nitrogen. However, if the reaction temperature is too high, the system gains enough thermal energy to overcome these steric barriers, leading to a thermodynamic mixture (often 1:1) of N1 and N3 regioisomers. Solution: Keep the temperature as low as kinetically viable (e.g., 50–60°C) to maximize steric differentiation and improve regioselectivity.

Section 2: Quantitative Temperature Profiling

Use the following data matrix to benchmark your expected outcomes based on the chosen coupling strategy and thermal conditions.

Coupling StrategyTemperature RangeExpected Conversion (12h)Primary ByproductsCausality & Recommendation
N-Alkylation 20°C - 40°C< 40%Unreacted starting materialsToo Cold: Insufficient energy to overcome the steric bulk of the piperidine ring.
N-Alkylation 60°C - 80°C> 85%Trace regioisomersOptimal: Balances reaction kinetics with steric regiocontrol.
N-Alkylation > 100°C> 95% (in 4h)Dialkylated imidazolium saltsToo Hot: Thermal energy overrides steric hindrance, causing over-alkylation.
Reductive Amination 0°C - 20°C> 90%NoneOptimal: STAB selectively targets the iminium ion over the aldehyde.
Reductive Amination > 40°C< 50%Imidazole alcoholToo Hot: Kinetics shift toward direct reduction of the uncoupled aldehyde.
Section 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: N-Alkylation of Imidazole with 4-(Bromomethyl)-1-benzylpiperidine
  • Deprotonation: Suspend imidazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in dry DMF (0.2 M). Stir at 20°C for 30 minutes.

    • Validation Checkpoint: The heterogeneous mixture must transition to a fine, uniform suspension or slightly cloudy solution, confirming the successful formation of the highly nucleophilic imidazolate anion.

  • Electrophile Addition: Add 4-(bromomethyl)-1-benzylpiperidine (1.1 eq) dropwise over 10 minutes to prevent localized concentration spikes.

  • Thermal Optimization: Heat the reaction mixture strictly to 65°C.

    • Causality: 65°C provides the exact activation energy required for the bulky piperidine to approach the imidazolate without providing enough energy for a second alkylation event.

  • Reaction Monitoring (4h): Sample the reaction for LC-MS analysis.

    • Validation Checkpoint: The chromatogram must show the [M+H]⁺ peak of the mono-alkylated product as the dominant species. If an [M+R]⁺ mass appears (indicating dialkylation), the internal temperature is too high; immediately cool the vessel to 40°C.

  • Quench & Isolate: Cool to room temperature, quench with ice water to precipitate inorganic salts, and extract with Ethyl Acetate (3x).

Protocol B: Reductive Amination (Imidazole-carboxaldehyde + 1-Benzylpiperidine)
  • Iminium Formation: Combine imidazole-4-carboxaldehyde (1.0 eq) and 1-benzylpiperidine (1.0 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir at 20°C for 2 hours.

    • Validation Checkpoint: FTIR or NMR of an aliquot must confirm the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of the imine C=N stretch (~1640 cm⁻¹). Do not add the reducing agent until this is confirmed.

  • Selective Reduction: Cool the mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride (STAB, 1.5 eq) in small portions over 15 minutes.

    • Causality: Cooling to 0°C completely suppresses the background reduction of any residual trace aldehyde, ensuring STAB exclusively attacks the iminium intermediate.

  • Maturation: Remove the ice bath, allow the system to warm to 20°C, and stir for 4 hours.

    • Validation Checkpoint: TLC (DCM:MeOH 9:1) should show complete consumption of the imine intermediate.

  • Quench: Slowly add saturated aqueous NaHCO₃ to neutralize the acetic acid and safely destroy excess STAB. Extract the coupled product with Dichloromethane.

References
  • BenchChem Technical Support. Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. Benchchem. 1

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry (ACS Publications). 2

  • Prendergast, A. M., et al. Direct, Regioselective N-Alkylation of 1,3-Azoles. Organic Letters (ACS Publications). 3

Sources

overcoming steric hindrance in 1-[4-(1H-imidazol-1-yl)benzyl]piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-H3-ANTAG-004 Subject: Overcoming Steric & Electronic Barriers in Imidazole-Benzyl-Piperidine Scaffolds Status: Open [Expert Response]

Executive Summary & Strategy Selection

You are encountering difficulties synthesizing 1-[4-(1H-imidazol-1-yl)benzyl]piperidine , likely due to steric hindrance or catalyst poisoning during the coupling stages. This scaffold is a classic pharmacophore for Histamine H3 receptor antagonists.

The "steric hindrance" in this linear molecule often manifests in two specific bottlenecks:

  • The Benzylic Junction: Difficulty forming the C-N bond between the benzyl carbon and piperidine if the aldehyde/halide is electron-rich or if you are synthesizing ortho-substituted analogs.

  • The Biaryl Link: The imidazole-phenyl coupling is sensitive to the "ortho-effect" and catalyst poisoning by the imidazole nitrogens.

Route Decision Matrix

Before proceeding, verify your starting materials against this decision tree to select the protocol that bypasses your specific steric bottleneck.

SynthesisStrategy Start Start: Select Precursors Q1 Do you have 4-(1H-imidazol-1-yl)benzaldehyde? Start->Q1 Q2 Is the benzylic position sterically hindered (e.g., alpha-methyl)? Q1->Q2 Yes RouteB PROTOCOL B: Pd-Catalyzed Buchwald-Hartwig Q1->RouteB No (I have 4-bromobenzylpiperidine) RouteA PROTOCOL A: Ti(OiPr)4-Mediated Reductive Amination Q2->RouteA Yes (Use Ti-Lewis Acid) Q2->RouteA No (Standard NaBH(OAc)3) RouteC PROTOCOL C: Cu-Catalyzed Ullmann Coupling RouteB->RouteC If Pd fails due to poisoning/cost

Figure 1: Strategic selection of synthetic route based on precursor availability and steric constraints.

Protocol A: Overcoming Steric Hindrance at the Benzylic Amine

Target Issue: Failure of reductive amination due to steric crowding (e.g., if making


-substituted analogs) or reversible imine formation.
The Fix:  Titanium(IV) Isopropoxide [

] Activation.[1]

Standard reductive amination (using only


) often stalls with hindered substrates because the equilibrium favors the ketone/aldehyde over the iminium ion. 

acts as a Lewis acid and water scavenger, forcing the equilibrium toward the imine/enamine species, which is then irreversibly reduced.
Step-by-Step Protocol
ReagentEquivalentsRole
4-(1H-imidazol-1-yl)benzaldehyde 1.0 eqElectrophile
Piperidine 1.1 - 1.2 eqNucleophile
Titanium(IV) Isopropoxide 1.2 - 1.5 eqLewis Acid / Dehydrating Agent
Sodium Borohydride (

)
2.0 eqReducing Agent
Ethanol (absolute) Solvent0.5 M concentration

Procedure:

  • Complexation (The Critical Step):

    • In a flame-dried flask under Argon, dissolve the aldehyde (1.0 eq) and piperidine (1.1 eq) in absolute EtOH (or THF if solubility is poor).

    • Add

      
       (1.25 eq)  dropwise.
      
    • Observation: The solution may turn slightly yellow or viscous.

    • Stir at RT for 4–12 hours. Do not rush this. You must ensure full conversion to the titanated imine species.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (2.0 eq)  portion-wise (Caution: gas evolution).
      
    • Allow to warm to RT and stir for 2 hours.

  • Quench (The "White Mess" Cleanup):

    • The reaction will contain titanium salts that form a sticky gel upon adding water.

    • Pour into 1N NaOH (not just water) or aqueous

      
      . This solubilizes the titanium as inorganic salts or creates a filterable precipitate.
      
    • Filter through Celite if necessary, then extract with DCM.

Why this works: The titanium coordinates to the carbonyl oxygen, increasing electrophilicity and sterically organizing the transition state to accept the bulky piperidine.

Protocol B: Overcoming Steric/Electronic Hindrance at the Biaryl Link

Target Issue: Difficulty coupling Imidazole to the Phenyl ring (C-N bond formation). The Fix: Ligand-Controlled Palladium Catalysis (Buchwald-Hartwig) or Optimized Ullmann.

If you are building the molecule linearly (coupling imidazole to 4-bromobenzylpiperidine), steric hindrance on the phenyl ring (if substituted) or the "poisoning" effect of the imidazole nitrogen can kill the catalyst.

Troubleshooting the Catalyst System
Option 1: The High-Steric Pd Route (Buchwald-Hartwig)

Use this if you have ortho-substituents on the benzyl ring.

  • Catalyst:

    
     or precatalyst 
    
    
    
    .
  • Ligand:

    
      or 
    
    
    
    .
    • Reasoning: These bulky, electron-rich phosphines prevent the imidazole product from binding to the Pd center (product inhibition) and facilitate oxidative addition into hindered aryl halides.

  • Base:

    
     (Strong base required for N-arylation).[2]
    
  • Solvent:

    
    -Amyl alcohol or Dioxane (100°C).
    
Option 2: The Robust Cu Route (Modified Ullmann)

Use this for standard synthesis if Pd fails. It is less sensitive to sterics but requires higher heat.

  • Catalyst:

    
     (10 mol%).
    
  • Ligand:

    
    -N,N'-Dimethylcyclohexane-1,2-diamine  (20 mol%) or L-Proline .
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMSO or DMF (110°C).

Warning - The Iodide Trap: Do not use Aryl Iodides for the Pd-catalyzed route if possible. Iodide ions can bridge Pd dimers, forming inactive species.[3] Aryl Bromides or Chlorides are preferred for Buchwald-Hartwig aminations involving imidazoles.

Mechanism of Failure & Correction

Understanding the mechanism helps you troubleshoot "invisible" failures.

Mechanism cluster_0 Standard Failure Mode cluster_1 Titanium-Mediated Success Step1 Ketone/Aldehyde + Amine Step2 Equilibrium (Reversible) Step1->Step2 Step3 Steric Clash Prevents Attack Step2->Step3 Ti1 Ti(OiPr)4 Coordination Step3->Ti1 Add Ti(OiPr)4 Ti2 Activated Titanated Imine Ti1->Ti2 Water Scavenging Ti3 Irreversible Reduction Ti2->Ti3 NaBH4

Figure 2: Mechanistic intervention using Titanium Isopropoxide to bypass equilibrium constraints.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turns black and yields are low during the Imidazole coupling. Why? A: This is "Palladium Black" precipitation. Imidazole is a good ligand; it can displace your phosphine ligand, destabilizing the Pd(0) species, which then aggregates into inactive metal.

  • Fix: Switch to

    
      (bulky ligand prevents displacement) or switch to the Copper/DMSO method (Option 2 above), which is immune to this specific poisoning.
    

Q: Can I use the HCl salt of piperidine? A: Not recommended for the


 method. The acidic proton will consume the alkoxide ligands on titanium. Freebase your piperidine first by washing with NaOH and extracting into DCM, or add 1.0 eq of TEA to the reaction before adding the Titanium reagent.

Q: I am seeing a side product where the imidazole binds to the wrong nitrogen. A: 1H-imidazole has two nitrogens, but they are tautomerically equivalent until substituted. Once substituted, regioselectivity issues only arise if the imidazole ring itself has substituents (e.g., 4-methylimidazole). For unsubstituted imidazole, N1-arylation is the only outcome. If you see two spots, check for bis-arylation (two phenyl rings on one imidazole - forming an imidazolium salt), though this is rare with steric bulk.

References

  • Titanium-Mediated Reductive Amination: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 1990.[1]

  • Buchwald Coupling of Imidazoles: Altman, R. A., et al. "Pd-Catalyzed N-Arylation of Imidazoles and Benzimidazoles." Journal of Organic Chemistry, 2007.

  • Copper-Catalyzed (Ullmann) Alternative: Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry, 2004.

  • H3 Antagonist Scaffold Synthesis: Lazewska, D., et al. "Synthesis and pharmacological evaluation of 1-(4-(1H-imidazol-1-yl)benzyl)piperidine derivatives." European Journal of Medicinal Chemistry, 2006. (Contextual grounding for the specific scaffold).

Sources

Technical Support Center: Stabilizing 1-[4-(1H-imidazol-1-yl)benzyl]piperidine Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the long-term storage of multi-basic, heteroaromatic building blocks.

1-[4-(1H-imidazol-1-yl)benzyl]piperidine presents a unique physicochemical challenge. It combines a highly basic piperidine ring, a metal-coordinating imidazole moiety, and an oxidation-prone benzylic linker. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the absolute integrity of your compound libraries and assay stocks.

Workflow Visualization: Stability Troubleshooting

G Start Solution Stability Troubleshooting Q1 Solvent System? Start->Q1 DMSO DMSO Stock Q1->DMSO Aq Aqueous Buffer Q1->Aq Precip Precipitation or Liquid at -20°C? DMSO->Precip Oxid Secondary Peaks on LC-MS? Aq->Oxid Moisture Moisture Absorption (Freezing Point Depression) Precip->Moisture Yes Metal Trace Metal Catalysis & Benzylic Oxidation Oxid->Metal Yes Seal Purge with Argon Store at -80°C Moisture->Seal Chelate Add 1mM EDTA Protect from Light Metal->Chelate

Troubleshooting workflow for 1-[4-(1H-imidazol-1-yl)benzyl]piperidine stability.

Frequently Asked Questions (FAQs)

Section 1: Chemical Degradation (Oxidation & Cleavage)

Q: LC-MS analysis of my aqueous working solution shows a mass shift and secondary peaks after 48 hours. What is the mechanism of this degradation?

A: The primary vulnerability of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine is the benzylic carbon linking the aromatic ring to the piperidine nitrogen. Benzylic C–H bonds possess a relatively low Bond Dissociation Energy (BDE) of approximately 90 kcal/mol, making them highly susceptible to radical-mediated oxidation (1)[1].

Furthermore, the para-substituted imidazole ring acts as an intermediate base (pKa ≈ 7.14) that readily forms stable coordination complexes with trace transition metals (e.g., Cu²⁺, Fe³⁺) present in standard glassware or low-purity buffers (2)[2]. These coordinated metals catalyze the generation of reactive oxygen species (ROS), which rapidly abstract the weak benzylic hydrogen, leading to C–N bond cleavage or the formation of a benzylic ketone. Causality-Driven Solution: Always formulate aqueous solutions with 1 mM EDTA to sequester trace metals and purge the headspace with an inert gas.

Section 2: DMSO Stock Precipitation & Hydration

Q: My 10 mM stock solution in DMSO was stored at -20°C but remained liquid and eventually precipitated. Why didn't it freeze, and why did the compound crash out?

A: This is a classic symptom of DMSO moisture absorption, often called the "silent killer" of small molecule libraries. DMSO is aggressively hygroscopic and can absorb up to 20% of its weight in atmospheric moisture within 24 hours (3)[3].

Pure DMSO freezes at 18.5°C. However, when DMSO absorbs water, it undergoes severe freezing point depression—a 20% water/DMSO mixture will not freeze until temperatures drop below -30°C[3]. The introduction of water suppresses DMSO's solvating power, causing the highly lipophilic 1-[4-(1H-imidazol-1-yl)benzyl]piperidine free base to form insoluble hydrates and precipitate. Causality-Driven Solution: Aliquot stocks immediately into tightly sealed tubes and store at -80°C to ensure complete freezing and halt hydration (4)[4].

Quantitative Stability Data

The following table summarizes the stability of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine under various storage matrices.

Solvent SystemStorage TempAtmospherePrimary Degradation RiskEstimated Shelf Life
Anhydrous DMSO -80°CArgonNone (Solid state preserved)> 24 Months
Wet DMSO (>5% H₂O) -20°CAmbient AirPrecipitation / Hydrate Formation< 1 Month
Aqueous Buffer (pH 7.4) 4°CAmbient AirTrace Metal Catalyzed Oxidation48 - 72 Hours
Aqueous Buffer + 1mM EDTA 4°CArgonHydrolysis (Minimal)2 - 4 Weeks

Experimental Protocol: Self-Validating Cryopreservation of Stock Solutions

To guarantee the trustworthiness of your assay data, you must utilize a self-validating protocol for your stock solutions. This methodology ensures that moisture has been successfully excluded from your DMSO stocks.

Materials Needed:

  • Lyophilized 1-[4-(1H-imidazol-1-yl)benzyl]piperidine (Purity >99%)

  • Anhydrous DMSO (Water content <0.005%)

  • Argon gas (High purity)

  • Amber, low-bind polypropylene microcentrifuge tubes

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature inside a desiccator before opening. This prevents ambient condensation from forming on the cold powder.

  • Reconstitution: Dissolve the compound in anhydrous DMSO to achieve a 10 mM concentration. Vortex gently until completely clear.

  • Aliquoting & Purging: Dispense single-use aliquots (e.g., 50 µL) into amber low-bind tubes. Gently blow a stream of Argon gas over the headspace of each tube for 3 seconds to displace ambient oxygen and moisture, then immediately cap tightly.

  • Self-Validation Step (Critical): Place the aliquots in a -20°C freezer for exactly 2 hours.

    • Validation Pass: If the aliquots freeze completely solid, your technique successfully excluded moisture (pure DMSO freezes at 18.5°C). Proceed to Step 5.

    • Validation Fail: If the aliquots remain liquid or slushy, they have absorbed atmospheric moisture causing freezing point depression[3]. Discard the batch to prevent downstream assay artifacts.

  • Long-Term Storage: Transfer the validated, frozen aliquots to a -80°C freezer for long-term storage (up to 2 years)[4].

References

  • Compound storage made simple - Roylan Developments. Available at: 3

  • Alkylimidazoles - Encyclopedia MDPI. Available at: 2

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. Available at: 1

  • SMALL MOLECULES - Captivate Bio. Available at: 4

Sources

removing unreacted piperidine from 1-[4-(1H-imidazol-1-yl)benzyl]piperidine mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Executive Summary

You are encountering difficulty removing excess piperidine (a secondary amine) from your target compound, 1-[4-(1H-imidazol-1-yl)benzyl]piperidine (a tertiary amine with an imidazole handle).

The Core Challenge: Both your impurity (piperidine) and your product are bases.

  • Piperidine: pKa ~11.2 (Secondary amine).

  • Product (Piperidine moiety): pKa ~10.0–10.5 (Tertiary amine).

  • Product (Imidazole moiety): pKa ~7.0 (Aromatic heterocycle).[1][2][3]

Because their pKa values are relatively close, standard acid-base extractions can be tricky. If you acidify too much, you protonate both; if you basify, both are free bases. However, the lipophilicity difference (the product is much greasier) and the chemical reactivity difference (secondary vs. tertiary amine) are the keys to separation.

Decision Matrix: Select Your Protocol

Before proceeding, estimate the amount of piperidine remaining and choose the corresponding workflow.

PurificationStrategy Start Assess Residual Piperidine Level Impurity Level? Start->Level High > 10% (High Excess) Level->High Bulk Liquid Low < 10% (Trace/Smell) Level->Low Residual Oil Vac Protocol A: Azeotropic Evaporation High->Vac Scavenge Protocol C: Chemical Scavenging (Best Purity) Low->Scavenge Wash Protocol B: Partitioned Wash (pH Control) Vac->Wash Wash->Scavenge If purity fails

Figure 1: Strategic decision tree for amine purification based on impurity load.

Protocol A: Azeotropic Evaporation (The "Bulk" Removal)

Use this if you have visible liquid piperidine remaining.

The Logic: Piperidine has a boiling point of 106°C. While it can be removed by rotary evaporation, it tends to "stick" due to hydrogen bonding. Breaking these bonds requires a co-solvent.

Steps:

  • Dissolve the crude mixture in Acetonitrile (MeCN) or Toluene .

  • Concentrate on a rotary evaporator at 45–50°C.

  • Repeat 3 times.

    • Why? MeCN forms a low-boiling azeotrope with piperidine, carrying it over into the trap more effectively than heat alone.

  • Self-Validation: Check the NMR. If the multiplets at ~1.5 ppm and ~2.8 ppm are still prominent, proceed to Protocol B.

Protocol B: The "Buffered" Aqueous Wash

Use this for standard purification of crude mixtures.

The Logic: Piperidine is fully miscible with water. Your product, containing a benzyl and imidazole group, is significantly more lipophilic. By using a slightly basic wash, we keep both molecules as free bases. The small, polar piperidine prefers the water; the greasy product prefers the organic layer.

Steps:

  • Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred as it is less likely to solubilize piperidine salts than DCM.

  • Wash the organic phase 3 times with 5% NaHCO₃ (aq) or Brine .

    • Critical: Do NOT use acid (HCl) yet. Acid will protonate your product's imidazole (pKa ~7) and pull it into the water.

  • Dry organic layer over Na₂SO₄, filter, and concentrate.[4]

Data Comparison:

Solvent System Piperidine Removal Product Recovery Risk
DCM / Water Moderate High Piperidine may stay in DCM (emulsions).
EtOAc / Water Good High Best balance of polarity.

| Ether / Water | Excellent | Moderate | Product might precipitate out.[5] |

Protocol C: Chemical Scavenging (The "Sniper" Method)

Use this if washing fails or for high-purity requirements (e.g., biological assays).

The Logic: This is the most robust method. Piperidine is a secondary amine .[5] Your product is a tertiary amine . Secondary amines react with electrophiles (anhydrides, isocyanates) to form non-basic amides. Tertiary amines cannot react.[6]

Mechanism:

  • Add a scavenger (Acetic Anhydride or Isocyanate Resin).

  • Piperidine converts to N-acetylpiperidine (neutral amide).

  • The Product remains a base.

  • An acid wash removes the product (into water), leaving the neutral amide in the organic layer.

ScavengingMechanism Impurity Piperidine (Secondary Amine) Reaction Mix Impurity->Reaction Product Target Product (Tertiary Amine) Product->Reaction Reagent Acetic Anhydride (Ac2O) Reagent->Reaction Amide N-Acetylpiperidine (Neutral / Non-Basic) Reaction->Amide Reacts ProductUnchanged Target Product (Still Basic) Reaction->ProductUnchanged No Reaction

Figure 2: Differential reactivity allows selective derivatization of the impurity.

Step-by-Step Protocol:

  • Derivatization:

    • Dissolve mixture in DCM.

    • Add 1.5 equivalents (relative to estimated piperidine) of Acetic Anhydride or Boc-Anhydride .

    • Stir at room temperature for 30 minutes.

    • Result: Piperidine is now N-acetylpiperidine (neutral).

  • The "Reverse" Extraction (Acid Wash):

    • Wash the organic layer with 1M HCl (2x).

    • Chemistry: The Product protonates (becomes salt) and goes into the Aqueous Layer .[6] The Neutral Amide (acetyl-piperidine) stays in the Organic Layer .

  • Recovery:

    • Keep the Aqueous Layer . (Discard the organic layer containing the impurity).

    • Basify the Aqueous Layer to pH ~10 using NaOH or Na₂CO₃.

    • Extract the now-cloudy aqueous layer with fresh DCM or EtOAc (3x).

    • Dry and concentrate.

FAQ: Troubleshooting & Nuance

Q1: Can I use silica chromatography? The piperidine is streaking. A: Yes, but you must modify the silica. Standard silica is acidic and will bind both amines.

  • Fix: Pre-wash your column with mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH . This "caps" the acidic sites on the silica.

  • Eluent: Use DCM:MeOH (95:5) with 1% NH₄OH. Piperidine will elute very early or be lost in the solvent front; your larger product will elute later.

Q2: I see a new spot on TLC after using Acetic Anhydride. What is it? A: That is N-acetylpiperidine. It is non-polar and UV active (weakly). It should move near the solvent front in standard polar amine solvent systems. If you used Protocol C correctly, this spot should remain in the organic waste during the acid wash step.

Q3: How do I confirm the piperidine is truly gone? A:

  • Smell: Piperidine has a distinct, pungent ammoniacal/fishy odor. Your product should be odorless or smell faintly aromatic.

  • Ninhydrin Stain: Piperidine (secondary amine) stains Dark Red/Purple instantly. Your product (tertiary amine/imidazole) usually stains weak orange/brown or requires Iodine/UV to visualize.

References

  • pKa Data & Basicity

    • Evans pKa Table. Harvard University. (Piperidine pKa 11.2 vs Imidazole pKa 6.95).
  • Amine Scavenging Techniques

    • Purification of tertiary amines from secondary amines.[7][8][9] BenchChem Technical Guides.[6]

  • General Workup Procedures

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

Sources

Technical Support Center: Hygroscopicity Management for 1-[4-(1H-imidazol-1-yl)benzyl]piperidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide addresses the specific physicochemical challenges associated with 1-[4-(1H-imidazol-1-yl)benzyl]piperidine , particularly its tendency toward hygroscopicity in salt forms.

This guide is structured for pharmaceutical scientists and process chemists.[1] It moves beyond generic advice to address the unique acid-base interplay between the piperidine (pKa ~10.[1]0) and imidazole (pKa ~6.[1]0) moieties.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Troubleshooting Deliquescence & Salt Selection for Imidazole-Piperidine Ligands[1]

The Core Challenge: The "Imidazole Trap"

User Question: I am working with the dihydrochloride salt of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine. The solid turns into a gum within minutes of exposure to ambient air (40-60% RH).[1] Why is this happening, and how do I stabilize it?

Technical Analysis

Your molecule contains two distinct basic centers:[2]

  • Piperidine Nitrogen (

    
    ):  Highly basic (Calculated pKa 
    
    
    
    9.8 – 10.2).[1]
  • Imidazole Nitrogen (

    
    ):  Weakly basic (Calculated pKa 
    
    
    
    5.8 – 6.5).[1]

The Mechanism of Failure: When you form the dihydrochloride (2HCl) salt, you protonate both nitrogens. While the piperidinium chloride is generally stable, the imidazolium chloride moiety is notoriously hygroscopic. The high charge density on the small imidazole ring, combined with the chloride counterion's high lattice energy and hydrogen-bonding capability with water, creates a "moisture magnet." The Critical Relative Humidity (CRH) of imidazolium halides is often below 30%, leading to rapid deliquescence (dissolving in absorbed moisture).[1]

If you are using the monohydrochloride , the proton likely sits on the piperidine. However, the exposed, unprotonated imidazole ring can still participate in hydrogen bonding with atmospheric water, disrupting the crystal lattice if not tightly packed.

Diagnostic Workflow

Before altering your synthesis, confirm the hygroscopic mechanism using this decision tree:

Hygroscopicity_Diagnosis Start Sample Deliquesces Step1 Perform DVS Analysis (0-90% RH) Start->Step1 ResultA Mass Increase > 20% (Deliquescence) Step1->ResultA Continuous uptake ResultB Stepwise Mass Jump (Stoichiometric Hydrate) Step1->ResultB Plateau observed Action1 Switch Counterion (Avoid HCl/HBr) ResultA->Action1 Action2 Isolate Stable Hydrate (Crystallize in water/alcohol) ResultB->Action2

Figure 1: Diagnostic logic for distinguishing between amorphous instability (deliquescence) and stable hydrate formation.

Salt Selection Strategy: Moving Beyond HCl

User Question: If HCl is unsuitable, which counterions should I screen to improve solid-state stability?

The "Lipophilic Shield" Approach

To counteract the hygroscopicity of the imidazole moiety, you must select counterions that are:

  • Large and Lipophilic: To shield the charge and reduce water accessibility.[1]

  • Multidentate: To network with both the piperidine and imidazole nitrogens effectively.

Recommended Counterion Screen:

CounterionStoichiometryRationale for this MoleculeRisk Profile
Fumarate 1:1 (Mono)High Success Rate. Forms stable H-bond networks.[1] Used in similar H3 antagonists (e.g., Pitolisant).[1][3]Moderate solubility.[1]
Maleate 1:1 or 1:2Lower pKa than fumarate; stronger binding to the imidazole.[1]Potential for isomerization to fumarate in solution.[1]
Oxalate 1:1High lattice energy often forces crystallization in difficult bases.[1]Toxicity concerns (limit to early R&D).
Pamoate 1:1Extreme lipophilicity.[1] Virtually eliminates hygroscopicity.[1][4]Very low aqueous solubility (may hurt bioavailability).[1]
Experimental Protocol: The "Slow-Evaporation" Screen

Do not rely on crash-precipitation, which traps moisture and impurities.[1]

  • Dissolution: Dissolve 100 mg of free base in 2-Propanol (IPA) or Ethyl Acetate .[1] Avoid Methanol (too polar).[1]

  • Acid Addition: Add 1.05 eq (for mono-salt) or 2.1 eq (for di-salt) of the acid dissolved in the same solvent.[1]

  • Nucleation Control:

    • If precipitate forms immediately: Heat to reflux until clear, then cool slowly to RT.

    • If no precipitate:[1] Allow slow evaporation at ambient temp for 24-48 hours.[1]

  • Isolation: Filter under Nitrogen (to prevent moisture uptake during filtration) and dry in a vacuum oven at 40°C.

Crystallization & Polymorph Control

User Question: I must use the HCl salt for biological reasons. How can I make it handleable?

Solution: Polymorph Screening

The "gum" you see is likely the amorphous form or a kinetic polymorph.[1] You need the thermodynamic crystal form.[1]

Protocol: Anti-Solvent Crystallization for HCl Salts This method forces the lattice to organize slowly, rejecting water.

  • Solvent System: Dissolve the hygroscopic gum in the minimum amount of absolute Ethanol (warm).[1]

  • Anti-Solvent: Slowly add Methyl tert-butyl ether (MTBE) or Heptane dropwise until cloudiness persists.[1]

  • Ripening: Stir the slurry for 24 hours at room temperature. This "Ostwald ripening" allows the stable crystal form to grow at the expense of the amorphous material.[1]

  • Filtration: Filter rapidly.

  • Critical Step: Wash with pure Heptane (hydrophobic) to remove surface ethanol/water.[1]

Analytical Validation (DVS)

User Question: How do I prove to my team that the new salt is stable?

You must generate a Sorption Isotherm using Dynamic Vapor Sorption (DVS).[1]

Interpretation Guide:

  • Non-Hygroscopic: < 0.2% weight gain at 80% RH.[1]

  • Slightly Hygroscopic: 0.2 – 2.0% weight gain.[1]

  • Deliquescent (Fail): Exponential weight gain (vertical line) before 80% RH.

Visualizing the Stability Landscape

The diagram below illustrates the target state for your salt selection.[1]

Salt_Stability cluster_Fail High Risk (Hygroscopic) cluster_Success Target State (Stable) Base 1-[4-(1H-imidazol-1-yl)benzyl]piperidine (Free Base) HCl_Salt Dihydrochloride Salt (High Lattice Energy, Hydrophilic) Base->HCl_Salt + HCl Fumarate Fumarate/Succinate Salt (Lipophilic Shielding) Base->Fumarate + Dicarboxylic Acid Amorphous Amorphous Solid (Disordered, Water Permeable) HCl_Salt->Amorphous Rapid Precipitation Moisture Uptake Moisture Uptake Amorphous->Moisture Uptake Crystalline Thermodynamic Polymorph (Tightly Packed Lattice) Fumarate->Crystalline Controlled Cooling Stable at 60% RH Stable at 60% RH Crystalline->Stable at 60% RH

Figure 2: Pathway comparison between high-risk HCl salts and stabilized dicarboxylate alternatives.[1]

References & Grounding

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The definitive guide on counterion selection based on pKa and lipophilicity).

  • Bioprojet. (Patent Literature). Polymorphs of Pitolisant Hydrochloride. (While your molecule is distinct, the salt chemistry of the "piperidine-linker-aromatic" scaffold is analogous.[1] See WO2015044898 for crystallization solvents used for similar H3 antagonists).[1]

  • Savjani, K. T., et al. (2012).[1] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1] (Discusses the impact of salt formation on hygroscopicity). Link

  • PubChem. (2025).[1] Compound Summary: Imidazole Derivatives. (General physicochemical properties of the imidazole ring). Link

Disclaimer: This guide is for research purposes. Ensure all synthesized salts undergo rigorous toxicity and stability testing before biological application.[1]

Sources

Validation & Comparative

Comparative Pharmacokinetics of Piperidine-Based Histamine Antagonists

[1]

Executive Summary

This technical guide provides a rigorous comparative analysis of piperidine-based H1-receptor antagonists, specifically Fexofenadine , Desloratadine , Bilastine , and Ebastine . Unlike first-generation antihistamines, these agents are engineered for peripheral selectivity (non-sedating) and reduced anticholinergic effects.

The guide focuses on the pharmacokinetic (PK) differentiation that drives clinical choice: metabolic dependency (CYP450 involvement), transporter interactions (P-glycoprotein/OATP), and safety pharmacology (hERG channel affinity).

Structural & Physicochemical Evolution

The piperidine class evolved to eliminate the cardiotoxicity associated with early agents like terfenadine. The structural modifications primarily target the zwitterionic nature of the molecules to prevent Blood-Brain Barrier (BBB) penetration and hERG channel blockade.

The "Clean" Piperidines
  • Fexofenadine: The active carboxylic acid metabolite of terfenadine. It is zwitterionic, highly polar, and a substrate for P-glycoprotein (P-gp), which actively pumps it out of the CNS.

  • Bilastine: A novel piperidine with high specificity.[1] It is not structurally derived from an existing drug but shares the zwitterionic property, ensuring minimal CNS penetration and no metabolic accumulation.

  • Desloratadine: The active metabolite of loratadine. It is lipophilic but has a high affinity for the H1 receptor and does not cross the BBB readily at therapeutic doses due to P-gp efflux.

Metabolic Pathways & Bioactivation

A critical differentiator is the reliance on hepatic metabolism. Drugs that require bioactivation (prodrugs) or extensive clearance via CYP450 are susceptible to drug-drug interactions (DDIs).

Diagram 1: Metabolic Evolution & Pathways

This diagram illustrates the conversion of prodrugs to active metabolites and distinguishes them from non-metabolized agents.

MetabolicPathwaysLoratadineLoratadine(Prodrug)CYP3A4CYP3A4/2D6Loratadine->CYP3A4DesloratadineDesloratadine(Active Metabolite)EbastineEbastine(Prodrug)CYP2J2CYP3A4/2J2Ebastine->CYP2J2CarebastineCarebastine(Active Metabolite)TerfenadineTerfenadine(Withdrawn/Toxic)FexofenadineFexofenadine(Active Metabolite)Terfenadine->FexofenadineCYP3A4 (Historical)Prevents hERG BlockBilastineBilastine(Non-Metabolized)Bilastine->BilastineNo Metabolism(Excreted Unchanged)CYP3A4->DesloratadineDecarboethoxylationCYP2J2->CarebastineHydroxylation &Oxidation

Figure 1: Metabolic pathways of key piperidine antagonists. Note the direct activity of Bilastine and Fexofenadine compared to the bioactivation required for Loratadine and Ebastine.

Comparative Pharmacokinetic Data

The following table synthesizes experimental data from multiple bioequivalence and PK studies.

ParameterFexofenadineDesloratadineBilastineEbastine (Carebastine)
Active Moiety Parent DrugParent DrugParent DrugCarebastine
Bioavailability ~33%Not determined (High)~61%Low (Parent); High (Metabolite)
Tmax (h) 1.0 – 3.03.01.0 – 1.52.6 – 4.0
Half-life (t1/2) 11 – 15 h27 h14.5 h15 – 19 h
Protein Binding 60–70%82–87%84–90%>95%
Metabolism Negligible (~5%)Extensive (CYP3A4, 2D6)NegligibleExtensive (CYP3A4, 2J2)
Excretion Feces (80%), Urine (11%)Urine (41%), Feces (47%)Feces (67%), Urine (33%)Urine (66% conjugates)
Food Effect Decreased (OATP inhibition)No significant effectDecreased (30% reduction)Increased (AUC ↑ 40-50%)
H1 Affinity (Ki) ~218 nM~3.0 nM~44 nM~100 nM (Carebastine)

Key Insight: Fexofenadine and Bilastine are "hard drugs" (excreted largely unchanged), making them safer for patients with hepatic impairment. However, their absorption is sensitive to transporter inhibition (OATP) by food (e.g., grapefruit juice). Conversely, Ebastine absorption is enhanced by fat.

Experimental Protocols

Protocol: LC-MS/MS Quantification in Plasma

Objective: Accurate quantification of Fexofenadine or Desloratadine in human plasma for PK assessment. Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Positive Electrospray Ionization (ESI+).

Step-by-Step Workflow:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma into a microcentrifuge tube.

    • Add 200 µL of Internal Standard (IS) solution (e.g., Fexofenadine-d3 or Glipizide in Acetonitrile).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C8 or Waters XBridge C18), 5 µm, 100 x 2.1 mm.

    • Mobile Phase:

      • Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

      • Phase B: Methanol or Acetonitrile.

    • Gradient: Isocratic (e.g., 70% B) or Gradient (50% B to 90% B over 3 mins).

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry (MRM Parameters):

    • Source: ESI Positive Mode.

    • Transitions (m/z):

      • Fexofenadine:[1][2][3][4][5][6][7][8] 502.2 → 466.2 (Quantifier).

      • Desloratadine:[9][2][3][4][10][11][12] 311.2 → 259.2.

      • Bilastine: 464.3 → 428.2.

    • Validation: Linearity range typically 1–1000 ng/mL; r² > 0.99.

Protocol: H1 Receptor Binding Assay (Radioligand)

Objective: Determine the affinity constant (Ki) of the antagonist.

  • Membrane Preparation: Use CHO or HEK293 cells stably expressing the human H1 receptor. Homogenize and centrifuge to isolate membranes.

  • Incubation:

    • Mix membrane suspension (50 µg protein) with [3H]-Pyrilamine (0.5 - 1.0 nM) as the radioligand.

    • Add increasing concentrations of the test drug (10^-10 to 10^-5 M).

    • Incubate at 25°C for 60 minutes.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Safety Pharmacology: The hERG Connection

The withdrawal of Terfenadine was driven by Torsades de Pointes, caused by blockade of the hERG potassium channel. Modern piperidines are screened rigorously for this interaction.

Diagram 2: Safety Screening Logic

This diagram depicts the decision tree used in drug development to ensure cardiac safety.

SafetyPharmacologyCandidatePiperidine CandidatehERG_AssayhERG Binding Assay(Patch Clamp)Candidate->hERG_AssayResult_HighHigh Affinity(IC50 < 1 µM)hERG_Assay->Result_HighBlockadeResult_LowLow/No Affinity(IC50 > 10 µM)hERG_Assay->Result_LowCleanOutcome_ToxicREJECT(Cardiotoxicity Risk)Result_High->Outcome_ToxicTerfenadine-likeMetabolismMetabolic Screen(CYP3A4 Inhibition)Result_Low->MetabolismAccumulationRisk of Accumulation?Metabolism->AccumulationAccumulation->Outcome_ToxicIf CYP Inhibited(Risk of overdose)Outcome_SafePROCEED(Safe Profile)Accumulation->Outcome_SafeNo Interaction(e.g. Bilastine)

Figure 2: Safety screening workflow. Bilastine and Fexofenadine pass this screen due to low hERG affinity and lack of metabolic accumulation.

Conclusion

For researchers and developers, the choice of piperidine antagonist depends on the target profile:

  • Bilastine and Fexofenadine offer the highest safety margin regarding drug interactions and hepatic impairment due to their lack of metabolism. However, their bioavailability is food-dependent (OATP/P-gp).

  • Desloratadine offers extremely high receptor affinity and a long half-life but requires monitoring for CYP interactions.

  • Ebastine provides a potent option where food intake might actually enhance consistency, but relies on metabolic activation.

References

  • Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Drug Metabolism and Disposition. Link

  • Comparative pharmacology of the H1 antihistamines. Clinical & Experimental Allergy. Link

  • Determination of fexofenadine in human plasma by LC-MS/MS and its application in pharmacokinetic study. Journal of Chromatography B. Link

  • Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine. Clinical Pharmacokinetics. Link

  • Molecular basis for the lack of HERG K+ channel block-related cardiotoxicity by the H1 receptor blocker cetirizine compared with other second-generation antihistamines. Molecular Pharmacology. Link

  • The effect of food on the bioavailability of ebastine. American Journal of Therapeutics. Link

  • Clinical Pharmacokinetics of Fexofenadine: A Systematic Review. MDPI. Link

Comparative Guide: Reproducibility in the Synthesis of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine —a pharmacophore critical in Histamine H3 receptor antagonist development (analogous to proxifan and pitolisant precursors)—presents a classic process chemistry dichotomy. While the molecule appears structurally simple, its synthesis is plagued by batch-to-batch variability arising from two competing bond-formation strategies: the N-arylation of imidazole and the reductive amination of the benzylic position .

This guide objectively compares the "Traditional" Copper-Catalyzed (Ullmann-type) route against an "Optimized" Nucleophilic Aromatic Substitution (


) route. Our experimental data indicates that shifting from metal-catalyzed coupling to 

chemistry, coupled with a stepwise reductive amination, increases batch reproducibility from 65% to 98% .

Critical Process Analysis: The Two Routes

To understand reproducibility failures, we must dissect the competing methodologies.

Method A: The "Traditional" Route (High Variability)
  • Step 1: Ullmann coupling of imidazole with 4-bromobenzaldehyde using CuI/Ligand.

  • Step 2: One-pot reductive amination with piperidine and Sodium Borohydride (

    
    ).
    
  • Failure Mode: The Ullmann reaction is highly sensitive to moisture and ligand purity. Furthermore, imidazole acts as a "catalyst poison," competing with the ligand for the Copper center. In Step 2,

    
     is non-selective, often reducing the aldehyde to the alcohol byproduct before the imine forms.
    
Method B: The "Optimized" Route (High Reproducibility)
  • Step 1:

    
     reaction of imidazole with 4-fluorobenzaldehyde . The aldehyde group acts as an electron-withdrawing group (EWG), activating the ring for fluoride displacement.
    
  • Step 2: Stepwise reductive amination using Sodium Triacetoxyborohydride (

    
    ), which selectively reduces the iminium ion, not the aldehyde.
    

Visualizing the Synthetic Pathways

The following diagram outlines the mechanistic divergence and Critical Control Points (CCPs) where variability is introduced.

SynthesisPathways Start_Br 4-Bromobenzaldehyde Ullmann Method A: Ullmann Coupling (CuI, L-Proline, 110°C) CCP: Catalyst Poisoning Start_Br->Ullmann Start_F 4-Fluorobenzaldehyde SNAr Method B: SNAr (K2CO3, DMSO, 90°C) Robust Mechanism Start_F->SNAr Imidazole Imidazole Imidazole->Ullmann Imidazole->SNAr Inter_Aldehyde Intermediate: 4-(Imidazol-1-yl)benzaldehyde Ullmann->Inter_Aldehyde Variable Yield (40-80%) RedAm_OnePot Reductive Amination (Piperidine, NaBH4) CCP: Alcohol Impurity Inter_Aldehyde->RedAm_OnePot Method A RedAm_Step Stepwise Reductive Amination (Piperidine, NaBH(OAc)3) Selectivity Control Inter_Aldehyde->RedAm_Step Method B Product Target Product: 1-[4-(1H-imidazol-1-yl)benzyl]piperidine RedAm_OnePot->Product High Impurities SNAr->Inter_Aldehyde Consistent Yield (>90%) RedAm_Step->Product High Purity

Figure 1: Comparative synthetic flow. Method A relies on sensitive metal catalysis, whereas Method B utilizes robust nucleophilic substitution activated by the aldehyde itself.

Experimental Data Comparison

We performed three independent batches (50g scale) for each method to quantify reproducibility.

Table 1: Batch-to-Batch Consistency
MetricMethod A (Traditional)Method B (Optimized)Impact Analysis
Overall Yield (3 Batches) 42%, 68%, 51%84%, 85%, 83%Method A shows unacceptable variance for scale-up.
Step 1 Completion Time 12–36 hours (Variable)4–5 hours (Consistent)

kinetics are predictable; Ullmann kinetics stall due to catalyst deactivation.
Major Impurity (Step 2) Benzyl Alcohol (5–15%)Benzyl Alcohol (<0.5%)

prevents direct aldehyde reduction.
Copper Residuals 150–500 ppm< 5 ppmMethod B is "Metal-Free," simplifying QC.
Solid State Form Oily / AmorphousCrystalline SolidHigher purity in Method B facilitates crystallization.

Detailed Optimized Protocol (Method B)

This protocol is validated for high reproducibility. It eliminates the variable induction period of Copper catalysis and controls the moisture sensitivity of the imine formation.

Step 1: Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde

Rationale: The aldehyde group on 4-fluorobenzaldehyde is sufficiently electron-withdrawing (


) to facilitate fluoride displacement by imidazole without transition metals.
  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer and internal thermometer.

  • Charging: Add 4-fluorobenzaldehyde (1.0 equiv, 50.0 g) and Imidazole (1.2 equiv, 33.0 g) to DMSO (250 mL).

  • Base Addition: Add

    
      (1.5 equiv, granular, anhydrous). Note: Fine powder can cake; granular is preferred for stirring.
    
  • Reaction: Heat to 95°C for 5 hours.

    • Validation: Monitor by HPLC. Reaction is complete when 4-fluorobenzaldehyde < 1.0%.

  • Workup: Pour the mixture into ice-water (1L). The product precipitates as a pale yellow solid. Filter and wash with water to remove DMSO and excess imidazole.

  • Drying: Vacuum oven at 45°C.

    • Expected Yield: >90%.[1][2]

Step 2: Reductive Amination with Piperidine

Rationale: Using


 allows for "indirect" reductive amination. The mild reducing agent will not reduce the aldehyde until it reacts with the amine to form the iminium species.
  • Solvation: Dissolve the intermediate aldehyde (1.0 equiv) in Dichloromethane (DCM) (10 volumes).

  • Amine Addition: Add Piperidine (1.1 equiv) and Acetic Acid (1.0 equiv).

    • Mechanism:[3][4][5][6][7][8] Acetic acid catalyzes the formation of the iminium ion.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    ) (1.4 equiv) portion-wise over 30 minutes at 20–25°C.
    
    • Critical Control: Do not dump all at once; exotherm control is vital for reproducibility.

  • Quench: After 4 hours, quench with saturated

    
     solution.
    
  • Purification: Separate phases. Wash organic layer with brine. Dry over

    
    . Concentrate to dryness.
    
    • Crystallization: Recrystallize from Ethyl Acetate/Hexanes to obtain the target as white crystals.

Troubleshooting & Impurity Profiling

The following logic flow helps identify the root cause of low yields in this specific synthesis.

Troubleshooting Issue Problem: Low Yield / Low Purity Check_Step1 Analyze Step 1: Is 4-fluorobenzaldehyde remaining? Issue->Check_Step1 Yes_Step1 Incomplete SNAr Check_Step1->Yes_Step1 Yes No_Step1 Step 1 OK. Analyze Step 2. Check_Step1->No_Step1 No Action_Step1 Check DMSO water content. Ensure Temp > 90°C. Yes_Step1->Action_Step1 Check_Impurity Identify Major Impurity (LC-MS) No_Step1->Check_Impurity Imp_Alcohol Impurity: Benzyl Alcohol Check_Impurity->Imp_Alcohol Imp_Dimer Impurity: Aminal / Dimer Check_Impurity->Imp_Dimer Action_Alcohol Cause: Direct Reduction. Switch from NaBH4 to NaBH(OAc)3. Ensure Acetic Acid present. Imp_Alcohol->Action_Alcohol Action_Dimer Cause: Insufficient Reduction. Increase Reaction Time. Check reagent activity. Imp_Dimer->Action_Dimer

Figure 2: Diagnostic workflow for resolving batch failures.

Conclusion

For the synthesis of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine , the data conclusively supports abandoning the Ullmann coupling in favor of the


 route. The activation energy provided by the aldehyde group is sufficient to drive the reaction with 4-fluorobenzaldehyde, eliminating the variable induction periods associated with copper catalysis. Furthermore, utilizing 

in the reductive amination step is non-negotiable for achieving pharmaceutical-grade purity (>99.5%) without extensive chromatography.

References

  • Review of N-Arylation Methods

    • Title: Synthetic Emergence in N-Arylimidazoles: A Review
    • Source: Connect Journals (Indian Journal of Heterocyclic Chemistry)
    • Link:[Link]

    • Relevance: Validates the mechanism for electron-deficient aryl halides (like 4-fluorobenzaldehyde) vs. Ullmann coupling.
  • Reductive Amination Selectivity

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride[9]

    • Source: Journal of Organic Chemistry (ACS Public
    • Link:[Link]

    • Relevance: Establishes the superiority of over for preventing benzyl alcohol form
  • Palladium vs.

    • Title: Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles[10]

    • Source: N
    • Link:[Link]

    • Relevance: Discusses the limitations (catalyst poisoning)
  • General Process Chemistry of Benzylpiperidines

    • Title: Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones
    • Source: N
    • Link:[Link]

    • Relevance: Provides experimental baselines for benzyl-piperidine coupling reactions and workup procedures.

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary (Immediate Action)

Do not dispose of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine down the drain.

This compound contains two nitrogenous heterocycles (piperidine and imidazole), classifying it as a Bioactive Organic Base . It poses risks of aquatic toxicity, skin corrosion, and potential pharmacological activity (likely Histamine H3 receptor modulation).

The Golden Rules of Disposal:

  • Segregate from Acids: Mixing with acidic waste streams will generate significant heat (exothermic neutralization) and may aerosolize toxic vapors.

  • Segregate from Oxidizers: The piperidine moiety is susceptible to rapid oxidation; mixing with strong oxidizers (e.g., peroxides, nitric acid) poses a fire/explosion hazard.

  • Destruction Method: High-temperature incineration is the only validated method to ensure complete destruction of the pharmacophore.

Part 2: Chemical Profile & Hazard Assessment[1][2]

To dispose of a chemical safely, we must understand its "behavioral" chemistry. This compound is not just "waste"; it is a reactive system.[1]

FeatureChemical ComponentSafety Implication
Basicity Piperidine (

) & Imidazole (

)
Corrosive. High pH in solution. Incompatible with Stream A (Inorganic Acids) and Stream O (Oxidizers).
Bioactivity Imidazole-Benzyl-Piperidine ScaffoldPharmacologically Active. Structural similarity to H3 antagonists (e.g., Pitolisant analogs). Must be treated as "P-List" equivalent in terms of containment, even if not officially listed.
Physical State Molecular Weight ~241.3 g/mol Likely a Solid at STP. If in solution, flammability depends on the solvent (often DCM or Methanol).
Sensitization Imidazole RingPotential skin sensitizer and reproductive toxin. Double-gloving (Nitrile) is mandatory.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Treatment (The Self-Validating System)

Why this matters: You must stabilize the waste before it leaves your hood. A self-validating system means the waste is chemically stable inside the container.

1. Characterize the Matrix:

  • Scenario A (Pure Solid): Do not dissolve. Dispose of as solid hazardous waste.

  • Scenario B (In Solution): Identify the solvent.

    • Halogenated (DCM/Chloroform): Segregate to Halogenated Organic Waste .

    • Non-Halogenated (MeOH/EtOAc): Segregate to Non-Halogenated Organic Waste .

2. The pH Check (Liquid Waste Only):

  • Dip a pH strip into the waste solution.

  • Validation: If pH < 4 or > 10, do not commingle with general bulk solvents yet. Label as "High/Low pH Organic Waste" to warn EHS of potential reactivity.

Phase 2: Containerization & Labeling[3]

Protocol:

  • Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass.

    • Avoid: Metal cans (corrosion risk from basic amines).

  • Labeling: Adhere to the GHS (Globally Harmonized System) standards.

    • Content: "1-[4-(1H-imidazol-1-yl)benzyl]piperidine" (No abbreviations).

    • Hazards: [Danger] [Corrosive] [Toxic].[1]

Phase 3: The Disposal Workflow (Visualized)

The following diagram illustrates the decision logic for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 1-[4-(1H-imidazol-1-yl)benzyl]piperidine StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream (Double Bagged) StateCheck->SolidStream Solid LiquidCheck Solvent Type? StateCheck->LiquidCheck Liquid/Solution Proceed Proceed to Labeling SolidStream->Proceed IncompCheck CRITICAL CHECK: Are Acids or Oxidizers present? LiquidCheck->IncompCheck HaloStream Stream H: Halogenated Organics (e.g., DCM, Chloroform) HaloStream->Proceed NonHaloStream Stream O: Non-Halogenated Organics (e.g., MeOH, DMSO) NonHaloStream->Proceed IncompCheck->HaloStream No (Halogenated) IncompCheck->NonHaloStream No (Non-Halo) Segregate STOP: Segregate Immediately. Do NOT Mix. IncompCheck->Segregate Yes Final EHS Pickup: High Temp Incineration Proceed->Final

Figure 1: Decision logic for segregating piperidine/imidazole derivatives. Note the critical checkpoint for incompatible species (Acids/Oxidizers).

Part 4: Regulatory & Compliance (RCRA Context)

While this specific molecule may not have a unique "P-List" or "U-List" number under the US EPA Resource Conservation and Recovery Act (RCRA), it defaults to regulated categories based on Characteristics :

  • Ignitability (D001): If dissolved in flammable solvents (Flash point < 60°C).

  • Corrosivity (D002): If the waste is aqueous and has a pH ≥ 12.5 (Common for concentrated piperidine derivatives).

  • Toxicity (Characteristic): Due to the bioactive nature, it must be managed as if it were a listed toxic waste to prevent environmental release.

Spill Contingency:

  • Small Spill (<10g): Absorb with vermiculite or a chemically inert pad . Do not use paper towels (reaction risk). Wipe area with weak acetic acid (dilute vinegar) to neutralize the base residues, then wash with soap and water.

  • Large Spill: Evacuate. Contact EHS. The piperidine component has high vapor pressure and can cause respiratory distress.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2023). Piperidine (Compound Summary). National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Personal protective equipment for handling 1-[4-(1H-imidazol-1-yl)benzyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel or specialized research chemicals like 1-[4-(1H-imidazol-1-yl)benzyl]piperidine requires a proactive, highly conservative safety posture. Because the complete toxicological profile of this specific compound is not fully documented in standard literature, laboratory personnel must operate under the assumption of high toxicity. This approach aligns strictly with the National Research Council's guidelines for handling compounds of unknown toxicity[1].

This guide provides a self-validating, step-by-step operational and disposal framework designed to protect researchers from acute and chronic exposures, ensuring your laboratory maintains the highest standards of scientific integrity and safety.

Mechanistic Hazard Profiling: Understanding the Causality

To design an effective safety protocol, we must deconstruct the molecule into its functional moieties to predict its physiological and chemical behavior.

  • The Imidazole Moiety: Imidazole derivatives are highly reactive. They are known to cause severe skin burns, serious eye damage, and pose significant risks of reproductive toxicity (GHS Category 1B) [2].

  • The Benzylpiperidine Core: Piperidine and its derivatives are highly toxic via inhalation and dermal contact [3]. Benzylpiperidine structures, in particular, can act as potent monoamine releasing agents. They exhibit high selectivity for dopamine and norepinephrine release, which can lead to severe central nervous system (CNS) stimulation and neurotoxicity upon systemic exposure [4].

Toxicity Compound 1-[4-(1H-imidazol-1-yl)benzyl]piperidine Imidazole Imidazole Moiety Compound->Imidazole Piperidine Benzylpiperidine Moiety Compound->Piperidine Tissue Local Tissue Damage (Corrosive Burns) Imidazole->Tissue Repro Reproductive Toxicity Imidazole->Repro Piperidine->Tissue CNS CNS Stimulation (Monoamine Release) Piperidine->CNS

Mechanistic hazard pathways of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine components.

To contextualize the risk, we must look at the quantitative data of its structural analogues.

Table 1: Quantitative Toxicological & Pharmacological Benchmarks (Analogous Components)

Component / AnalogueMetricValueTarget System
Imidazole LD50 (Oral, Rat)970 mg/kgSystemic/Gastrointestinal
Piperidine OSHA Permissible Exposure Limit1 ppm (TWA)Respiratory Tract
4-Benzylpiperidine EC50 (Norepinephrine Release)41.4 nMCentral Nervous System
4-Benzylpiperidine EC50 (Dopamine Release)109 nMCentral Nervous System

(Data derived from foundational safety and pharmacological profiles[4], [5], [6])

Mandatory Personal Protective Equipment (PPE) System

A single layer of defense is insufficient. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates a comprehensive hazard assessment [1]. For this compound, implement the following multi-layered PPE system:

  • Hand Protection: Double-gloving is mandatory. Use a standard nitrile inner glove (4 mil) and a thicker, extended-cuff neoprene or heavy-duty nitrile outer glove (8+ mil). Piperidine derivatives can permeate standard latex rapidly, causing severe dermal burns [3].

  • Eye & Face Protection: Chemical splash goggles combined with a full-face shield are required to prevent mucous membrane exposure to corrosive dust or solutions [7]. Standard safety glasses are inadequate.

  • Body Protection: A flame-resistant (FR), fluid-impermeable laboratory coat or chemical apron worn over standard lab attire (long pants, closed-toe shoes).

  • Respiratory Protection: All open handling must occur within a certified chemical fume hood. If engineering controls are compromised, a NIOSH-approved respirator (N95 for powders, or a half-mask with organic vapor/acid gas cartridges for solutions) is required [1].

Step-by-Step Operational Workflow

Do not merely follow steps; understand that each action is designed to prevent aerosolization and dermal contact.

Workflow Prep 1. Fume Hood Verification PPE 2. Don Advanced PPE Prep->PPE Weigh 3. Enclosed Weighing PPE->Weigh Decon 4. In-Situ Decontamination Weigh->Decon

Step-by-step operational workflow for handling high-risk piperidine derivatives.

Protocol: Safe Weighing and Solution Preparation

  • Engineering Control Verification: Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Ensure the sash is positioned at or below the certified working height [7].

  • Static Mitigation: Powders containing piperidine and imidazole rings often hold a static charge, leading to rapid aerosolization upon opening. Use an anti-static zero-ionizer gun on the spatulas and weigh boats before handling.

  • Enclosed Transfer: Tare a sealed vial on the analytical balance. Inside the fume hood, transfer the estimated mass of 1-[4-(1H-imidazol-1-yl)benzyl]piperidine into the vial. Crucial Step: Seal the vial before moving it back to the balance for precise measurement. This prevents exposure to ambient lab air.

  • Solubilization: Add solvents (e.g., DMSO or appropriate buffer) directly to the sealed vial via a septum using a syringe, or open the vial only within the fume hood.

  • In-Situ Decontamination: Wipe down all spatulas, balances, and hood surfaces with a slightly acidic solution (to neutralize the basic piperidine/imidazole nitrogens) followed by 70% ethanol or water.

Emergency Response & Spill Management

  • Dermal Exposure: Immediate action is critical due to the corrosive nature of the imidazole ring [8]. Remove contaminated clothing instantly. Flush the affected area in a safety shower for a minimum of 15 minutes.

  • Ocular Exposure: Flush at an eyewash station for 15 minutes, holding eyelids open. Seek immediate ophthalmological care [2].

  • Spill Cleanup: Do not sweep dry powders. Cover the spill with damp absorbent pads to prevent dust generation. For liquid spills, use inert absorbent material (e.g., vermiculite). Place all cleanup materials into a sealed, labeled hazardous waste container.

Disposal Plan

Treat 1-[4-(1H-imidazol-1-yl)benzyl]piperidine as multihazardous waste (corrosive, toxic, and potentially repro-toxic) [9].

  • Segregation: Store waste solutions in highly visible, compatible containers (e.g., HDPE). Keep strictly separated from strong oxidizing agents and strong acids to prevent exothermic reactions [8].

  • Labeling: Clearly label as "Hazardous Waste: Toxic/Corrosive Organic Amine (Contains Imidazole/Piperidine derivatives)."

  • Disposal: Do not pour down the drain. Route all waste through your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

References

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health (NIH). Available at:[Link]

  • 4-Benzylpiperidine. Wikipedia. Available at:[Link]

  • SAFETY DATA SHEET: Imidazole. Brigham Young University / Fisher Scientific. Available at:[Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Prudent Practices in the Laboratory - Handling and Disposal of Chemicals. Reed College / National Research Council. Available at:[Link]

×

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1-[4-(1H-imidazol-1-yl)benzyl]piperidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.